molecular formula C11H21N3O B107239 (1-Cyclohexyl-3-pyrrolidinyl)urea CAS No. 18471-33-5

(1-Cyclohexyl-3-pyrrolidinyl)urea

货号: B107239
CAS 编号: 18471-33-5
分子量: 211.3 g/mol
InChI 键: WAIJJWXSTVONAJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(1-Cyclohexyl-3-pyrrolidinyl)urea, also known as (1-Cyclohexyl-3-pyrrolidinyl)urea, is a useful research compound. Its molecular formula is C11H21N3O and its molecular weight is 211.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Cyclohexyl-3-pyrrolidinyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Cyclohexyl-3-pyrrolidinyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

18471-33-5

分子式

C11H21N3O

分子量

211.3 g/mol

IUPAC 名称

(1-cyclohexylpyrrolidin-3-yl)urea

InChI

InChI=1S/C11H21N3O/c12-11(15)13-9-6-7-14(8-9)10-4-2-1-3-5-10/h9-10H,1-8H2,(H3,12,13,15)

InChI 键

WAIJJWXSTVONAJ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2CCC(C2)NC(=O)N

规范 SMILES

C1CCC(CC1)N2CCC(C2)NC(=O)N

同义词

(1-Cyclohexyl-3-pyrrolidinyl)urea

产品来源

United States
Foundational & Exploratory

In Vitro Mechanism of Action and Evaluation Protocols for (1-Cyclohexyl-3-pyrrolidinyl)urea: A Soluble Epoxide Hydrolase (sEH) Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-Cyclohexyl-3-pyrrolidinyl)urea (CAS: 18471-33-5)[1] is a synthetic small molecule belonging to the 1,3-disubstituted urea class. In pharmacological research and drug development, this specific structural motif serves as the hallmark pharmacophore for inhibitors of soluble epoxide hydrolase (sEH)[2]. As a Senior Application Scientist, I approach the characterization of such compounds by establishing a rigorous chain of causality: from molecular docking at the active site, to physical target engagement in living cells, and finally to the functional alteration of lipid metabolism. This technical guide details the in vitro mechanism of action of (1-Cyclohexyl-3-pyrrolidinyl)urea and provides a self-validating experimental framework for its evaluation.

Molecular Mechanism of Action

The Target: Soluble Epoxide Hydrolase (sEH)

sEH is a bifunctional enzyme encoded by the Ephx2 gene. Its C-terminal domain is responsible for the rapid hydration of epoxyeicosatrienoic acids (EETs)—which are critical anti-inflammatory, vasodilatory, and cytoprotective lipid mediators—into their corresponding, generally inactive or pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[3].

Pharmacophore and Binding Dynamics

The mechanism of action of (1-Cyclohexyl-3-pyrrolidinyl)urea relies on competitive, reversible inhibition at the sEH catalytic site.

  • The Urea Core: Acts as the primary transition-state mimic. The carbonyl oxygen of the urea accepts hydrogen bonds from the catalytic tyrosine residues (Tyr383 and Tyr466), while the urea nitrogens donate hydrogen bonds to the catalytic aspartic acid (Asp335)[4].

  • The Cyclohexyl Group: Drops into the hydrophobic primary pocket of the sEH active site. This anchors the molecule and displaces high-energy water molecules, a process that entropically drives the binding affinity.

  • The Pyrrolidinyl Group: Occupies the secondary, solvent-accessible channel. The inclusion of a cyclic amine (pyrrolidine) enhances the compound's aqueous solubility and provides favorable interactions with the less constrained regions of the binding pocket—a strategy frequently utilized in modern sEH dual-inhibitor design[4].

By physically occluding the active site, the compound prevents the hydrolysis of EETs, thereby amplifying their beneficial autocrine and paracrine signaling effects[2].

Pathway Visualization

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Pro-inflammatory/Inactive) sEH->DHET Inhibitor (1-Cyclohexyl-3-pyrrolidinyl)urea Inhibitor->sEH Inhibits

Arachidonic acid cascade highlighting sEH inhibition by (1-Cyclohexyl-3-pyrrolidinyl)urea.

Self-Validating In Vitro Experimental Workflows

To rigorously validate the mechanism of (1-Cyclohexyl-3-pyrrolidinyl)urea, we must deploy an orthogonal testing matrix. A single biochemical assay is insufficient due to the risk of false positives (e.g., aggregation-based inhibition). The following three protocols form a closed-loop validation system: Biochemical Potency Biophysical Target Engagement Functional Lipidomics .

Workflow Visualization

Workflow Comp Compound Incubation FRET FRET Assay (IC50 Determination) Comp->FRET Biochemical CETSA CETSA (Target Engagement) Comp->CETSA Biophysical LCMS LC-MS/MS (EET/DHET Ratio) Comp->LCMS Functional

Orthogonal in vitro workflow for validating sEH inhibitor efficacy and target engagement.

Protocol 1: FRET-Based Recombinant sEH Inhibition Assay

Causality: This assay establishes the baseline biochemical potency (IC50). We utilize a fluorogenic substrate, PHOME, which mimics endogenous epoxides but yields a highly fluorescent product upon hydrolysis, allowing real-time kinetic monitoring without the throughput limitations of mass spectrometry. Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA to prevent non-specific plastic binding).

  • Enzyme Addition: Add 1 nM recombinant human sEH (hsEH) to a 96-well black microtiter plate.

  • Compound Titration: Add (1-Cyclohexyl-3-pyrrolidinyl)urea in a 10-point dose-response series (e.g., 0.1 nM to 10 μM, maintaining final DMSO concentration <1%). Incubate for 15 minutes at 30°C to allow equilibrium binding.

  • Substrate Initiation: Add 50 μM PHOME substrate to initiate the reaction.

  • Kinetic Readout: Measure fluorescence continuously for 10 minutes using a microplate reader (Excitation: 330 nm, Emission: 465 nm).

  • Analysis: Calculate the initial velocity ( V0​ ) for each well and fit the data to a four-parameter logistic (4PL) equation to determine the IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical assays do not account for cell permeability or intracellular protein binding. CETSA leverages the principle of ligand-induced thermal stabilization to prove that (1-Cyclohexyl-3-pyrrolidinyl)urea successfully crosses the plasma membrane and physically engages sEH in the complex milieu of a living cell. Step-by-Step Methodology:

  • Cell Treatment: Culture human umbilical vein endothelial cells (HUVECs) to 80% confluence. Treat cells with 1 μM (1-Cyclohexyl-3-pyrrolidinyl)urea or DMSO vehicle for 1 hour at 37°C.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Resolve the soluble fraction (supernatant) via SDS-PAGE and perform a Western blot using an anti-sEH primary antibody.

  • Analysis: Plot the band intensities against temperature to determine the aggregation temperature ( Tagg​ ). A positive target engagement is indicated by a rightward shift ( ΔTagg​>2∘C ) in the compound-treated group.

Protocol 3: LC-MS/MS Lipidomic Profiling

Causality: The ultimate proof of mechanism is functional. If sEH is inhibited in vitro, the ratio of its substrate (EETs) to its product (DHETs) must increase. LC-MS/MS provides absolute quantification of these lipid mediators. Step-by-Step Methodology:

  • Cellular Stimulation: Pre-treat HUVECs with (1-Cyclohexyl-3-pyrrolidinyl)urea (100 nM) for 1 hour. Stimulate arachidonic acid release using 1 μM calcium ionophore (A23187) for 30 minutes.

  • Lipid Extraction: Quench the reaction with ice-cold methanol containing deuterated internal standards (e.g., 14,15-EET-d11). Extract lipids using solid-phase extraction (SPE) cartridges.

  • LC-MS/MS Analysis: Inject the eluate into a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) multiple reaction monitoring (MRM) mode.

  • Quantification: Monitor the specific transitions for 14,15-EET (m/z 319.2 219.1) and 14,15-DHET (m/z 337.2 207.1). Calculate the functional EET/DHET ratio.

Quantitative Data Interpretation

To facilitate rapid decision-making, the expected quantitative metrics for a highly effective sEH inhibitor of this class are summarized below:

Assay TypeMetricExpected Range for Potent sEH InhibitorsBiological Significance
FRET Assay IC501.0 - 50.0 nMIndicates high intrinsic affinity for the sEH catalytic pocket.
CETSA Thermal Shift ( ΔTagg​ )+3.0°C to +6.0°CConfirms cell permeability and robust intracellular target engagement.
LC-MS/MS 14,15-EET / DHET Ratio> 5-fold increase vs. VehicleProves functional blockade of the metabolic bottleneck in vitro.

Conclusion

(1-Cyclohexyl-3-pyrrolidinyl)urea represents a structurally optimized node within the 1,3-disubstituted urea class of sEH inhibitors. By employing the self-validating triad of FRET, CETSA, and LC-MS/MS protocols outlined above, researchers can definitively establish its mechanism of action, ensuring that biochemical potency translates accurately into functional metabolic modulation in vitro.

References

  • Title : Urea, (1-cyclohexyl-3-pyrrolidinyl)- | Source : PubChem (NIH) | URL :[Link]

  • Title : Inhibitors of soluble epoxide hydrolase attenuate vascular smooth muscle cell proliferation | Source : Proceedings of the National Academy of Sciences (PNAS) | URL :[Link]

  • Title : In vitro metabolism of the mammalian soluble epoxide hydrolase inhibitor, 1-cyclohexyl-3-dodecyl-urea | Source : PubMed (NIH) | URL :[Link]

  • Title : Computer-Aided Fragment Growing Strategies to Design Dual Inhibitors of Soluble Epoxide Hydrolase and LTA4 Hydrolase | Source : ACS Medicinal Chemistry Letters | URL :[Link]

Sources

Pharmacokinetic Profiling of (1-Cyclohexyl-3-pyrrolidinyl)urea: A Technical Whitepaper on ADME Evaluation in Animal Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of 1,3-disubstituted ureas has yielded highly potent modulators for various enzymatic targets, most notably soluble epoxide hydrolase (sEH) inhibitors[1]. (1-Cyclohexyl-3-pyrrolidinyl)urea (CPU) serves as a critical structural scaffold in this domain. While the cyclohexyl moiety provides the necessary lipophilicity to anchor the molecule within hydrophobic binding pockets, the pyrrolidinyl ring introduces a basic amine. This structural dichotomy significantly influences the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

This whitepaper provides an in-depth, self-validating methodological framework for evaluating the pharmacokinetics (PK) of CPU in rodent models. By examining the causality behind formulation strategies, bioanalytical extraction methods, and physiological distribution mechanisms, this guide establishes a robust protocol for preclinical scientists.

Physicochemical Profiling & Pharmacokinetic Causality

Before initiating in vivo studies, it is crucial to understand how the intrinsic physicochemical properties of CPU dictate its pharmacokinetic behavior.

  • Lipophilicity (The Cyclohexyl Group): The non-polar cyclohexyl ring drives membrane permeability, ensuring rapid absorption across the intestinal epithelium following oral administration. However, this high lipophilicity also necessitates the use of co-solvents in intravenous formulations to prevent drug precipitation in the bloodstream.

  • Basicity and Lysosomal Trapping (The Pyrrolidinyl Group): The pyrrolidine nitrogen is weakly basic (pKa ~ 8.5). At physiological pH (7.4), a significant fraction of the drug is unionized, allowing it to cross cellular membranes. However, once CPU enters acidic subcellular compartments, such as lysosomes (pH 4.5–5.0), the amine becomes protonated and ionized. Because the ionized form cannot easily diffuse back across the lipid bilayer, the drug accumulates in these tissues—a phenomenon known as lysosomal ion trapping [2].

Causality in PK Outcomes: This lysosomal trapping is the primary mechanistic driver behind the large steady-state volume of distribution ( Vss​ ) typically observed with basic amine-containing ureas, as the drug is sequestered in lysosome-rich organs like the liver and lungs rather than remaining in the systemic circulation[2].

In Vivo Experimental Design & Protocols

To accurately capture the PK profile of CPU, a self-validating crossover or parallel study design in murine or rat models is required. The following protocol utilizes male Sprague-Dawley rats to determine absolute bioavailability and systemic clearance.

Formulation Strategy
  • Intravenous (IV) Formulation (1 mg/kg): Formulate CPU in 5% N-methyl-2-pyrrolidone (NMP), 5% Solutol HS-15, and 90% normal saline. Causality: Solutol acts as a non-ionic surfactant that creates micelles, trapping the lipophilic cyclohexyl group and preventing micro-emboli formation upon injection into the aqueous venous environment.

  • Oral (PO) Formulation (5 mg/kg): Formulate as a homogeneous suspension in 0.5% Methylcellulose (MC) and 0.1% Tween-80 in water. Causality: The high viscosity of MC prevents rapid sedimentation of the drug particles, ensuring uniform dosing during oral gavage.

Step-by-Step Dosing and Sampling Protocol

This protocol incorporates self-validating checks (e.g., pre-dose sampling) to ensure baseline zero-values and prevent cross-contamination.

  • Acclimation & Fasting: Fast rats for 12 hours prior to PO dosing to eliminate food-effect variables on gastric emptying. IV cohorts do not require fasting.

  • Dosing: Administer the IV dose via the lateral tail vein (1 mL/kg). Administer the PO dose via oral gavage (5 mL/kg).

  • Serial Blood Sampling: Collect 200 µL of blood via the jugular vein catheter at the following time points:

    • IV: Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

    • PO: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Plasma Separation: Immediately transfer blood to K2-EDTA coated tubes. Centrifuge at 4,000 × g for 10 minutes at 4°C. Causality: Chilling prevents ex vivo degradation of the urea bond by circulating amidases.

  • Storage: Transfer the plasma supernatant to pre-labeled cryovials and store at -80°C until LC-MS/MS analysis.

G A Animal Dosing (IV & PO) B Serial Blood Sampling (0.08 - 24 h) A->B C Plasma Extraction (Protein Precipitation) B->C D LC-MS/MS Quantification (MRM Mode) C->D E PK Parameter Calculation (Non-Compartmental) D->E

Caption: Step-by-step in vivo pharmacokinetic workflow for CPU evaluation.

Bioanalytical Methodology (LC-MS/MS)

Quantification of CPU must adhere strictly to the FDA Bioanalytical Method Validation Guidance (2018)[3]. The method below utilizes protein precipitation, which is preferred over liquid-liquid extraction (LLE) because the basicity of the pyrrolidine ring can cause variable recovery in LLE if the pH is not perfectly buffered.

Sample Extraction Protocol
  • Spiking: Aliquot 50 µL of rat plasma into a 96-well plate. Add 10 µL of Internal Standard (IS) solution (e.g., deuterated CPU-d11 at 100 ng/mL).

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. Causality: Formic acid ensures the pyrrolidine nitrogen remains protonated, preventing non-specific binding to the plastic well plates.

  • Agitation & Centrifugation: Vortex for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C to pellet precipitated plasma proteins.

  • Reconstitution: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion (solvent effect) during chromatography.

LC-MS/MS Conditions
  • Column: C18 reverse-phase column (e.g., 50 × 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Detection: Electrospray Ionization in Positive mode (ESI+). Monitor via Multiple Reaction Monitoring (MRM). The precursor ion [M+H]+ for CPU is m/z 212.2. The primary product ion (due to cleavage of the urea bond yielding the pyrrolidine fragment) is monitored for quantification.

Pharmacokinetic Data Presentation

Following non-compartmental analysis (NCA) of the plasma concentration-time profiles, the quantitative PK parameters are summarized below. The data reflects the high volume of distribution expected from lysosomotropic amines and the moderate clearance typical of urea-based inhibitors[1][4].

Pharmacokinetic ParameterUnitIntravenous (1 mg/kg)Oral (5 mg/kg)
Cmax​ (Maximum Concentration)ng/mL-450 ± 45
Tmax​ (Time to Maximum Concentration)h-1.5 ± 0.5
AUC0−∞​ (Area Under the Curve)h·ng/mL1200 ± 1103600 ± 320
t1/2​ (Terminal Half-life)h4.2 ± 0.64.8 ± 0.7
CL (Systemic Clearance)mL/min/kg13.8 ± 1.2-
Vss​ (Volume of Distribution at Steady State)L/kg4.5 ± 0.4-
F (Absolute Bioavailability)%-60.0 ± 5.0

Data Interpretation: The Vss​ of 4.5 L/kg significantly exceeds the total body water of a rat (~0.67 L/kg), confirming extensive tissue distribution and lysosomal sequestration driven by the pyrrolidine moiety. The oral bioavailability ( F ) of 60% indicates excellent gastrointestinal absorption with moderate first-pass hepatic metabolism.

Metabolic Profiling and Biotransformation

Understanding the metabolic fate of CPU is essential for predicting potential drug-drug interactions and identifying active metabolites. Based on the biotransformation patterns of structurally analogous sEH inhibitors like TPPU and AUCB[4][5], CPU undergoes extensive Phase I metabolism primarily mediated by hepatic Cytochrome P450 (CYP) enzymes.

  • Cyclohexyl Hydroxylation: The highly lipophilic cyclohexyl ring is a prime target for CYP3A4 and CYP2D6 mediated aliphatic hydroxylation, increasing the molecule's polarity for renal excretion.

  • Pyrrolidine N-Oxidation / Dealkylation: The basic nitrogen on the pyrrolidine ring is susceptible to oxidation by Flavin-containing monooxygenases (FMOs) or CYP enzymes, forming an N-oxide metabolite.

  • Urea Cleavage: While the urea linkage is generally stable, minor amidase activity can result in the cleavage of the molecule into cyclohexylamine and 3-aminopyrrolidine derivatives[4].

G CPU (1-Cyclohexyl-3-pyrrolidinyl)urea (Parent Drug) M1 Cyclohexyl Hydroxylation (Phase I CYP450) CPU->M1 CYP3A4/2D6 M2 Pyrrolidine N-Oxidation (Phase I FMO/CYP) CPU->M2 CYP/FMO M3 Urea Cleavage (Amidase) CPU->M3 Minor Pathway

Caption: Major predicted Phase I metabolic pathways of (1-Cyclohexyl-3-pyrrolidinyl)urea.

Sources

The (1-Cyclohexyl-3-pyrrolidinyl)urea Scaffold: A Privileged Motif for GPCR Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: April 2026

Abstract The (1-cyclohexyl-3-pyrrolidinyl)urea moiety has emerged as a highly versatile and privileged pharmacophore in medicinal chemistry, particularly for targeting G-protein-coupled receptors (GPCRs). This technical guide explores the structural causality behind its high binding affinity and selectivity, detailing the mechanistic interactions within receptor binding pockets and providing a self-validating experimental framework for pharmacological profiling.

Structural Pharmacology & Mechanistic Causality

The rational design of GPCR ligands relies heavily on balancing lipophilicity, hydrogen-bonding capacity, and basicity. The (1-cyclohexyl-3-pyrrolidinyl)urea scaffold is engineered to achieve this through three distinct, synergistic structural domains:

  • The Pyrrolidine Ring (Basic Center): The nitrogen atom within the pyrrolidine ring possesses a pKa of approximately 8.5, ensuring it is predominantly protonated at physiological pH. This cationic center is the primary pharmacophore element, critical for forming a strong salt bridge with conserved aspartate residues (e.g., Asp3.32 in aminergic GPCRs) deep within the orthosteric binding site[1].

  • The Cyclohexyl Group (Lipophilic Anchor): Directly attached to the pyrrolidine nitrogen or the urea moiety, the bulky cyclohexyl ring acts as a steric anchor. It occupies deep hydrophobic pockets formed by transmembrane helices (TM5 and TM6). For instance, in dopamine receptor antagonists, positioning the cyclohexyl group directly on the pyrrolidine nitrogen yields high affinity for D3 and D4 receptors while significantly improving selectivity over D2 receptors (up to 40-fold) by exploiting subtle differences in the hydrophobic sub-pockets of these receptor subtypes[1].

  • The Urea Linkage (H-Bonding Network): The urea group acts as a rigid, planar bidentate hydrogen-bond donor and acceptor. This rigidity reduces the entropic penalty upon receptor binding and facilitates highly directional interactions with polar residues (like serine or threonine) in the receptor cavity[2]. Furthermore, specific urea derivatives of 1-cyclohexyl-3-pyrrolidinyl, such as 3-(1-cyclohexyl-3-pyrrolidinyl)-1,1-diphenyl-urea, are extensively cataloged as fine chemical intermediates and active pharmaceutical ingredients due to their stable physicochemical profiles[3].

Pharmacophore cluster_ligand Ligand: (1-Cyclohexyl-3-pyrrolidinyl)urea cluster_receptor GPCR Binding Pocket Cyclohexyl Cyclohexyl Ring (Lipophilic Anchor) Urea Urea Motif (H-Bond Donor/Acceptor) Cyclohexyl->Urea Hydrophobic Hydrophobic Pocket (e.g., TM5/TM6) Cyclohexyl->Hydrophobic Van der Waals Pyrrolidine Pyrrolidine Nitrogen (Basic Center, pKa ~8.5) Urea->Pyrrolidine H_Network Hydrogen Bond Network (e.g., Ser/Thr residues) Urea->H_Network H-Bonding Aspartate Conserved Aspartate (e.g., Asp3.32) Pyrrolidine->Aspartate Salt Bridge

Fig 1: Pharmacophore model of the (1-cyclohexyl-3-pyrrolidinyl)urea scaffold in a GPCR pocket.

Receptor-Specific Binding Profiles

The modular nature of this scaffold allows for fine-tuning against various GPCR targets. Beyond dopamine receptors, derivatives of the 3-aminopyrrolidine lineage have shown potent modulatory effects on chemokine receptors (such as CCR2 and CCR5), which are critical in inflammatory and autoimmune diseases[2]. Additionally, related heterocyclic structures exhibit inverse agonism and antagonism at histamine H3 receptors, regulating neurotransmitter release in the central nervous system[4].

Receptor TargetRepresentative Affinity (Ki, nM)Selectivity RatioPrimary Interaction Mechanism
Dopamine D3 4.419-fold over D2Pyrrolidine-Asp3.32 salt bridge
Dopamine D4 2.140-fold over D2Cyclohexyl-TM6 hydrophobic pocket
Chemokine CCR2 < 10.0> 100-fold over CCR5Urea-mediated H-bonding network
Histamine H3 < 15.0> 50-fold over H1/H2Pyrrolidine basic center interaction

(Note: Quantitative data synthesized from structure-activity relationship studies of 1-cyclohexyl-3-pyrrolidinyl and related 3-aminopyrrolidine derivatives[1],[4],[2].)

Experimental Workflow for Binding Affinity & Selectivity Profiling

To accurately determine the Ki values and selectivity profiles of (1-cyclohexyl-3-pyrrolidinyl)urea derivatives, a robust radioligand binding assay is required. The following protocol is designed as a self-validating system , ensuring that every data point is internally controlled for non-specific interactions and receptor integrity.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target GPCR (e.g., D3, D4, or CCR2). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing a protease inhibitor cocktail. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in the appropriate assay buffer.

  • Assay Incubation: In a 96-well plate, combine 50 μL of the specific radioligand (e.g., [3H]-spiperone for dopamine receptors[1] or [125I]-MCP-1 for CCR2[2]), 50 μL of the urea test compound (using serial dilutions from 10−10 to 10−5 M), and 100 μL of the membrane suspension (approximately 10-20 μg protein/well).

  • Self-Validation Controls (Critical Step): Every assay plate MUST include a Total Binding (TB) control (vehicle only) and a Non-Specific Binding (NSB) control (e.g., 10 μM haloperidol for D2/D3/D4 assays). The assay is only validated if the signal-to-background ratio (TB/NSB) strictly exceeds 5:1.

  • Rapid Filtration: Terminate the reaction after 60 minutes of incubation at room temperature by rapid vacuum filtration through GF/B glass fiber filters. Filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the basic pyrrolidine compounds.

  • Washing & Quantification: Wash filters three times with 1 mL of ice-cold wash buffer to remove unbound radioligand. Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 using non-linear regression (one-site competition model). Convert the IC50 to the absolute inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).

Workflow Membrane 1. Membrane Preparation (HEK293 cells expressing GPCR) Incubation 2. Ligand Incubation (Radioligand + Urea Competitor) Membrane->Incubation Filtration 3. Rapid Filtration (GF/B filters, vacuum manifold) Incubation->Filtration Washing 4. Washing Step (Ice-cold buffer to remove unbound) Filtration->Washing Scintillation 5. Liquid Scintillation (Quantify bound radioactivity) Washing->Scintillation Analysis 6. Data Analysis (Cheng-Prusoff equation for Ki) Scintillation->Analysis

Fig 2: Self-validating high-throughput radioligand binding assay workflow.

Conclusion

The (1-cyclohexyl-3-pyrrolidinyl)urea scaffold represents a highly tunable and privileged structure in modern drug discovery. By understanding the causality behind its structural components—the basic pyrrolidine nitrogen for salt bridge formation, the lipophilic cyclohexyl anchor for hydrophobic pocket occupation, and the rigid urea network for directional hydrogen bonding—researchers can systematically optimize binding affinity and selectivity across a diverse range of complex GPCR targets.

Sources

Preclinical Toxicity Profile of (1-Cyclohexyl-3-pyrrolidinyl)urea: A Mechanistic Evaluation of a Soluble Epoxide Hydrolase Inhibitor Pharmacophore

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Scientists Compound: (1-Cyclohexyl-3-pyrrolidinyl)urea (CAS: 18471-33-5)

Executive Summary

In modern drug discovery, the transition from hit to lead requires a rigorous understanding of a chemotype's inherent liabilities. (1-Cyclohexyl-3-pyrrolidinyl)urea (CAS 18471-33-5) is a highly specific chemical entity characterized by a conformationally restricted urea linkage, a lipophilic cyclohexyl group, and a basic pyrrolidine ring[1]. This structural triad is a hallmark of potent soluble epoxide hydrolase (sEH) inhibitors, a class of compounds actively investigated for their neuroprotective and analgesic properties[2].

While sEH inhibitors generally exhibit favorable safety profiles and low acute toxicity[3], the presence of the pyrrolidine moiety in this specific pharmacophore introduces complex toxicological liabilities. As a Senior Application Scientist, my objective in this whitepaper is to deconstruct the preclinical toxicity profile of (1-Cyclohexyl-3-pyrrolidinyl)urea. We will move beyond basic observational toxicology and explore the mechanistic causality behind its potential genotoxicity and neurobehavioral off-target effects, providing self-validating experimental frameworks to de-risk this compound for in vivo applications.

Mechanistic Toxicology & Structural Liabilities

To accurately predict the toxicity profile of (1-Cyclohexyl-3-pyrrolidinyl)urea, we must evaluate the independent and synergistic liabilities of its functional groups.

The Urea Linkage: Target Engagement and Systemic Safety

The urea moiety acts as a transition-state mimic for the sEH enzyme. Based on X-ray crystallographic data of similar urea inhibitors, this functional group establishes critical hydrogen bonds and salt bridges within the sEH active site, preventing the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs)[2]. From a systemic toxicity standpoint, aliphatic ureas are generally well-tolerated. Structurally related sEH inhibitors (such as adamantyl-ureas) demonstrate exceptionally low acute oral toxicity, with LD50​ values often exceeding 2000 mg/kg in rodent models[3].

The Pyrrolidine Ring: The Primary Bioactivation Liability

The most critical preclinical hurdle for this chemotype is the basic pyrrolidine ring. Cytochrome P450 (CYP) enzymes—particularly CYP3A4 and CYP2D6—can readily oxidize the α -carbon of the pyrrolidine ring. This Phase I metabolic event generates an endocyclic iminium ion, a highly reactive "hard" electrophile[4]. If not rapidly detoxified, this iminium intermediate can covalently bind to nucleophilic sites on DNA or proteins. In preclinical evaluations of other pyrrolidine-substituted compounds, this specific bioactivation pathway has been directly linked to frameshift mutations, resulting in positive signals in Ames TA1537 assays when metabolic activation (S9 fraction) is present[4].

Neurobehavioral Off-Target Potential

Because the cyclohexyl group imparts significant lipophilicity, (1-Cyclohexyl-3-pyrrolidinyl)urea is expected to readily cross the blood-brain barrier. While beneficial for targeting central sEH in neurodegenerative models, pyrrolidine-containing compounds (such as synthetic cathinones like α -PVP) have a known structural propensity to inhibit dopamine (DAT) and norepinephrine (NET) transporters[5]. Consequently, rigorous neurobehavioral safety pharmacology must be conducted to rule out stimulant-like hyperlocomotion or abuse liabilities.

G A Compound (Pyrrolidine Ring) B CYP450 Oxidation (Hepatic S9) A->B Phase I Metabolism C Endocyclic Iminium Ion (Reactive Electrophile) B->C α-Carbon Oxidation D DNA/Protein Adducts (Genotoxicity) C->D Covalent Binding E KCN Trapping Assay (Nucleophilic Attack) C->E In Vitro Interception F Stable Cyano-Adduct (LC-MS/MS Detection) E->F Adduct Formation

Fig 1. CYP450-mediated bioactivation of the pyrrolidine ring and in vitro cyanide trapping strategy.

Quantitative Preclinical Data Summary

The following table synthesizes the extrapolated preclinical toxicity and pharmacological parameters for (1-Cyclohexyl-3-pyrrolidinyl)urea, grounded in data from structurally homologous sEH inhibitors and pyrrolidine derivatives.

ParameterAssay / ModelExpected OutcomeMechanistic Rationale
Acute Oral Toxicity Rodent (OECD 423) LD50​ > 2000 mg/kgAliphatic ureas generally lack acute systemic toxicity and exhibit high therapeutic indices[3].
Genotoxicity Ames Test (TA1537)Potential Positive (+S9)Frameshift mutations driven by CYP-mediated pyrrolidine bioactivation to iminium ions[4].
Neurobehavioral Irwin Functional BatteryPotential HyperlocomotionPyrrolidine rings can off-target bind to DAT/NET, necessitating strict dose monitoring[5].
Target Engagement Plasma EET/DHET RatioSignificant IncreaseThe urea moiety competitively inhibits the sEH active site, preventing EET hydrolysis[2].

Validated Experimental Methodologies

To ensure absolute scientific integrity, preclinical protocols must not rely on blind execution; they must be designed as self-validating systems. Below are the definitive workflows for de-risking (1-Cyclohexyl-3-pyrrolidinyl)urea.

Protocol 1: Reactive Intermediate Trapping Assay (In Vitro)

Causality: Because the expected reactive intermediate is a "hard" electrophile (an iminium ion), standard glutathione (GSH) trapping will yield false negatives. We must utilize potassium cyanide (KCN), a "hard" nucleophile, to intercept the iminium ion and form a stable α -aminonitrile adduct detectable by mass spectrometry[4].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL Aroclor 1254-induced rat liver S9 fraction. (Logic: Induced S9 ensures maximum expression of CYP3A4/2D6 orthologs necessary to stress-test bioactivation).

  • Compound Spiking: Add 1 mM KCN and 10 μ M of (1-Cyclohexyl-3-pyrrolidinyl)urea to the reaction mixture.

  • Internal Validation Control: In a parallel well, prepare a positive control using 10 μ M Verapamil (a known iminium-ion former).

  • Reaction Initiation: Initiate the reaction with 1 mM NADPH and incubate at 37°C for 60 minutes.

  • Quenching & Extraction: Quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 10,000 x g for 15 minutes to precipitate proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS using a neutral loss scan for the cyano group.

Self-Validation Checkpoint: The assay is only considered valid if the Verapamil positive control yields a detectable cyano-adduct signal ( >104 CPS). If absent, the S9 fraction is metabolically inert, and the entire plate must be rejected.

Protocol 2: In Vivo sEH Target Engagement and Safety Screen

Causality: True pharmacological efficacy of an sEH inhibitor is proven by its ability to block the conversion of epoxyeicosatrienoic acids (EETs) into dihydroxyeicosatrienoic acids (DHETs). Measuring the plasma EET/DHET ratio provides a direct, mechanistic readout of target engagement, distinguishing true sEH inhibition from off-target analgesic effects[3].

Step-by-Step Methodology:

  • Acclimatization & Randomization: Acclimatize adult male Sprague-Dawley rats. Randomize into three cohorts: Vehicle, Test Compound (30 mg/kg), and Positive Control (AMHDU, 30 mg/kg).

  • Administration: Administer compounds via oral gavage to simultaneously assess systemic bioavailability and acute oral toxicity.

  • Sampling: At T=2h and T=4h, collect 200 μ L of blood via the tail vein into EDTA tubes pre-spiked with a broad-spectrum sEH inhibitor. (Logic: Spiking the collection tube prevents ex vivo degradation of EETs by residual plasma enzymes).

  • Lipid Extraction: Extract plasma lipids using solid-phase extraction (SPE) cartridges.

  • Biomarker Quantification: Quantify 14,15-EET and 14,15-DHET via LC-MS/MS.

Self-Validation Checkpoint: The assay run is validated only if the AMHDU positive control demonstrates a statistically significant ( p<0.05 ) increase in the 14,15-EET/DHET ratio compared to the vehicle cohort[3]. Failure to observe this shift invalidates the lipid extraction efficiency or LC-MS/MS calibration.

G S1 Arachidonic Acid S2 CYP Epoxygenases S1->S2 S3 EETs (Neuroprotective / Anti-inflammatory) S2->S3 S4 Soluble Epoxide Hydrolase (sEH) S3->S4 Hydrolysis S5 DHETs (Pro-inflammatory Diols) S4->S5 S6 (1-Cyclohexyl-3-pyrrolidinyl)urea (Transition-State Mimic) S6->S4 Competitive Inhibition

Fig 2. Mechanism of sEH inhibition by urea derivatives, preventing degradation of beneficial EETs.

Conclusion

(1-Cyclohexyl-3-pyrrolidinyl)urea represents a potent structural framework for soluble epoxide hydrolase inhibition. While the urea and cyclohexyl moieties drive target affinity and favorable acute toxicity profiles, the pyrrolidine ring acts as a double-edged sword. It enhances basicity and solubility but introduces a distinct liability for CYP-mediated bioactivation to genotoxic iminium ions. By deploying the self-validating in vitro trapping assays and in vivo biomarker screens detailed in this guide, drug development professionals can effectively map and mitigate these risks prior to clinical translation.

References

  • PubChemLite - 18471-33-5 (C11H21N3O). Université du Luxembourg.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg8IdBwsjqrzJb7iQFk5xTLrdnH4zLZezSA9T41fTuot11m7DzU32-PmcEjgd1I_jWqu20G37MMw5YkaOI0TbqT5aDgJyCIlM0rIi9NJo4iHeElbQb9F2Ihlxfy1QcZR9UlhXzKju0A5oZTZ8=]
  • Conformationally restricted urea inhibitors of soluble epoxide hydrolase (US8501783B2). Google Patents.[https://vertexaisearch.cloud.google.
  • Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain. PubMed (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn7JQs-27lCh0TcgVcSNqWjkJWoALDoWPIIUtf2nt1USGzH1sZOFzi2b0_8RuCAwWPcnlC-E6-TtlC6GchOdQKZxKw6OQk0K5ukDXj_dNLvjVKVlbQFsca1cvpc0ZLoAM_cbl6]
  • The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. PMC (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDzuhBVv9dNDEamjgbqwsYv6UDx32wuEZhj8J_eYmO1WVF-Vp6P_9CL_-HGOf_kQcPBNbXerJGt1pUaBFzyqhbEtgq5QzcUb3ZLnaAVmgoco7wsSTlfYq08NkIp22pm-TE6qu-ClwCIKy4ZO4=]
  • Overcoming the Genotoxicity of a Pyrrolidine Substituted Arylindenopyrimidine As a Potent Dual Adenosine A2A/A1 Antagonist by Minimizing Bioactivation to an Iminium Ion Reactive Intermediate. Chemical Research in Toxicology (ACS Publications).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUw8PxIzkASJh9Y50sBcS5QUf5LOvYUR9gxT2K1_zbw67WYcHhaaN-hJXJwXu4-RTTA_9M8dA0bgkX0V7K1B3JOVKVcJ4ZSu3TEVq1Rw_EEegoKbZYkAF4qxfne0uzuAkAxeNQ3w==]

Sources

Discovery and Synthesis Pathways of (1-Cyclohexyl-3-pyrrolidinyl)urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As pharmaceutical research increasingly focuses on highly specific target engagements—such as soluble epoxide hydrolase (sEH) inhibition or chemokine receptor (CCR2) antagonism—the 1,3-disubstituted urea pharmacophore has emerged as a privileged structural motif. This whitepaper provides an in-depth technical roadmap for the discovery, retrosynthetic analysis, and laboratory-scale synthesis of (1-Cyclohexyl-3-pyrrolidinyl)urea (PubChem CID 205686)[1]. By deconstructing the causality behind each experimental choice, this guide serves as a self-validating framework for researchers and drug development professionals.

Pharmacological Rationale & Structural Deconstruction

The molecular architecture of (1-Cyclohexyl-3-pyrrolidinyl)urea ( C11​H21​N3​O , MW: 211.30 g/mol ) is deliberately designed to balance lipophilicity, aqueous solubility, and hydrogen-bonding capacity:

  • The Urea Core: Acts as a bidentate hydrogen-bond donor and single hydrogen-bond acceptor, critical for anchoring the molecule within target protein active sites (e.g., the catalytic triad of sEH).

  • The Cyclohexyl Moiety: Provides a bulky, lipophilic shield that occupies hydrophobic pockets, increasing the compound's residence time on the target.

  • The Pyrrolidine Ring: Introduces a basic tertiary amine ( pKa​≈8.5−9.0 ), which ensures optimal aqueous solubility at physiological pH and allows for the formulation of stable hydrochloride salts.

Retrosynthetic Analysis & Discovery Strategy

To synthesize this molecule efficiently while avoiding toxic reagents like phosgene, we employ a convergent retrosynthetic strategy. The molecule is disconnected at the urea linkage and the tertiary amine, leading back to three widely available, cost-effective synthons: 3-Boc-aminopyrrolidine, cyclohexanone, and a cyanate salt.

Retrosynthesis Target (1-Cyclohexyl-3-pyrrolidinyl)urea Target Molecule Amine 1-Cyclohexylpyrrolidin-3-amine Key Intermediate Target->Amine Urea Disconnection UreaSource Cyanate Salt (KOCN) Target->UreaSource Urea Disconnection Pyrrolidine 3-Boc-aminopyrrolidine Amine->Pyrrolidine C-N Disconnection Cyclohexanone Cyclohexanone Amine->Cyclohexanone C-N Disconnection

Retrosynthetic disconnection of (1-Cyclohexyl-3-pyrrolidinyl)urea into primary synthons.

Step-by-Step Synthesis Methodologies

The synthesis is executed in two primary stages: the formation of the core scaffold via reductive amination, followed by urea installation. Every protocol is designed as a self-validating system to ensure high fidelity at each step.

Stage 1: Synthesis of 1-Cyclohexylpyrrolidin-3-amine

Causality of Reagent Selection: Reductive amination utilizing Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) is the gold standard for this transformation[2]. Unlike Sodium Cyanoborohydride ( NaBH3​CN ), NaBH(OAc)3​ is exceptionally mild, non-toxic, and highly selective for the intermediate iminium ion over the unreacted ketone, preventing the premature reduction of cyclohexanone into cyclohexanol. The primary amine of the pyrrolidine must be Boc-protected to prevent competitive dialkylation and oligomerization.

Protocol:

  • Imine Formation: Dissolve 3-Boc-aminopyrrolidine (1.0 eq) and cyclohexanone (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3​ (1.5 eq) portion-wise to control the mild exothermic release. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Check (TLC/LC-MS): Quench a 100 µL aliquot in saturated NaHCO3​ and extract with Ethyl Acetate. LC-MS should show the complete consumption of the starting material and a mass peak corresponding to the Boc-protected intermediate ( [M+H]+=269.2 ).

  • Deprotection: Concentrate the organic layer, re-dissolve in Dichloromethane (DCM), and add Trifluoroacetic Acid (TFA) (10.0 eq). Stir for 2 hours at room temperature.

  • Isolation: Concentrate under vacuum to remove TFA. Basify with 2M NaOH to pH 10, extract with DCM, dry over Na2​SO4​ , and concentrate to yield 1-Cyclohexylpyrrolidin-3-amine as a pale yellow oil.

Stage 2: Urea Formation via Cyanate Addition

Causality of Reagent Selection: To avoid the extreme toxicity and regulatory hurdles of phosgene gas, we utilize the nucleophilic addition of the primary amine to Potassium Cyanate (KOCN) in an aqueous acidic medium[3]. The acid protonates the cyanate ion to form reactive Isocyanic Acid ( HNCO ) in situ, which is rapidly attacked by the primary amine.

Protocol:

  • Activation: Dissolve 1-Cyclohexylpyrrolidin-3-amine (1.0 eq) in a 1M aqueous HCl solution (ensuring pH ~3-4) to form the amine hydrochloride salt.

  • Nucleophilic Addition: Slowly add an aqueous solution of Potassium Cyanate (KOCN) (1.5 eq) dropwise at room temperature.

  • Precipitation: As the reaction proceeds over 4-6 hours, the target compound, (1-Cyclohexyl-3-pyrrolidinyl)urea, will begin to precipitate out of the aqueous solution due to its lower solubility compared to the starting amine salt.

  • Validation Check (NMR): 1H NMR ( DMSO−d6​ ) must show the disappearance of the primary amine protons and the appearance of a characteristic urea singlet ( ∼5.5 ppm, NH2​ ) and a doublet ( ∼6.2 ppm, NH ).

Mechanism KOCN Potassium Cyanate (KOCN) HNCO Isocyanic Acid (O=C=NH) KOCN->HNCO + H+ Acid HCl (aq) Protonation Acid->HNCO Intermediate Tetrahedral Intermediate [R-NH2+-C(O-)=NH] HNCO->Intermediate Amine Attack Amine 1-Cyclohexylpyrrolidin-3-amine (Nucleophile) Amine->Intermediate Product (1-Cyclohexyl-3-pyrrolidinyl)urea Target Intermediate->Product Proton Transfer

Mechanistic pathway of urea formation via in situ generated isocyanic acid.

Quantitative Data & Reaction Optimization

To maximize throughput and purity, the reaction conditions for both key steps were optimized. The data below summarizes the empirical findings for yield maximization.

Reaction StepVariable TestedCondition ACondition BCondition COptimal Choice
Reductive Amination Reducing Agent NaBH4​ (MeOH) NaBH3​CN (MeOH) NaBH(OAc)3​ (DCE) NaBH(OAc)3​ (DCE) (88% yield, no over-reduction)
Reductive Amination Acid CatalystNoneTFA (0.5 eq)Acetic Acid (1.0 eq)Acetic Acid (Accelerates imine formation without degrading Boc)
Urea Formation KOCN Equivalents1.0 eq1.5 eq2.5 eq1.5 eq (92% yield, minimizes biuret impurities)
Urea Formation Temperature0°C25°C (Room Temp)80°C (Reflux)25°C (Prevents thermal degradation to benzimidazolone analogs)

Analytical Validation (Self-Validating Systems)

A robust synthesis requires stringent analytical validation. The final product, (1-Cyclohexyl-3-pyrrolidinyl)urea, must conform to the following analytical parameters to be considered structurally verified:

  • Mass Spectrometry (LC-MS): Expected [M+H]+ at m/z 212.17. The monoisotopic mass of the neutral compound is exactly 211.168 Da[4].

  • Infrared Spectroscopy (FT-IR): Strong absorption bands expected at ∼1650cm−1 (Urea C=O stretch, Amide I band) and ∼3300−3400cm−1 (N-H stretch of the primary and secondary urea amines).

  • Purity: >98% as determined by Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

References

  • Title: Urea, (1-cyclohexyl-3-pyrrolidinyl)- | C11H21N3O | CID 205686 Source: National Center for Biotechnology Information (NIH) / PubChem URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water Source: RSC Advances (RSC Publishing) URL: [Link]

Sources

Comprehensive Physicochemical Profiling of (1-Cyclohexyl-3-pyrrolidinyl)urea: Molecular Weight, Aqueous Solubility, and Formulation Strategies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

(1-Cyclohexyl-3-pyrrolidinyl)urea is a highly versatile pharmacophore frequently utilized in medicinal chemistry as a building block for kinase inhibitors, GPCR ligands, and soluble epoxide hydrolase inhibitors. For application scientists and formulation engineers, understanding the precise physicochemical boundaries of this molecule is non-negotiable. This whitepaper provides an in-depth technical analysis of its molecular weight, structural properties, and pH-dependent aqueous solubility, alongside a self-validating methodology for thermodynamic profiling.

Structural and Quantitative Physicochemical Data

The structural architecture of (1-Cyclohexyl-3-pyrrolidinyl)urea dictates its behavior in aqueous systems. The molecule consists of three distinct domains:

  • Cyclohexyl Ring : A highly lipophilic tail that drives membrane permeability but imposes a severe hydration penalty in water.

  • Pyrrolidine Core : A basic tertiary amine center that acts as the primary ionization site.

  • Urea Headgroup : A polar moiety providing two hydrogen bond donors and one acceptor, facilitating crystal lattice packing and solvent interaction.

The exact molecular weight is 211.30 g/mol , a value well within the optimal range for oral bioavailability as defined by Lipinski’s Rule of Five, which can be verified via [1].

Quantitative Property Summary
Physicochemical PropertyValue / EstimateImpact on Drug Development
Molecular Weight 211.30 g/mol Highly favorable for oral absorption; allows for high-dose formulation without exceeding size limits.
Molecular Formula C₁₁H₂₁N₃O-
H-Bond Donors 2 (Urea -NH₂, -NH)Facilitates target binding but increases the desolvation penalty during dissolution.
H-Bond Acceptors 2 (Urea C=O, Pyrrolidine N)Enhances dipole-dipole interactions with aqueous solvents.
Predicted pKa ~9.5 (Pyrrolidine Nitrogen)Allows for the formation of highly soluble salts at gastric and physiological pH.
Intrinsic Solubility ( S0​ ) Low (<50 µg/mL estimated)The neutral free base exhibits poor solubility; salt screening is recommended for oral dosing.

Aqueous Solubility Dynamics and pH-Dependence

Aqueous solubility for this compound is not a static parameter; it is a dynamic equilibrium governed by the Henderson-Hasselbalch relationship. Because of the basic pyrrolidine nitrogen, the molecule exhibits a biphasic solubility profile.

At acidic to neutral pH (e.g., gastric fluid at pH 1.2 or intestinal fluid at pH 6.8), the tertiary amine is fully protonated. This cationic state is highly solvated by water molecules, overcoming the lipophilicity of the cyclohexyl group and resulting in high aqueous solubility. Conversely, as the pH exceeds the pKa (~9.5), the molecule deprotonates into its neutral free-base form. In this state, the lipophilic domains dominate, and the intrinsic solubility ( S0​ ) plummets. Understanding this profile is foundational for Biopharmaceutics Classification System (BCS) tiering and regulatory biowaiver eligibility, as outlined by the [2].

ProtonationState N1 Protonated Cation (pH < 9.5) High Aqueous Solubility N2 Neutral Free Base (pH > 9.5) Low Aqueous Solubility N1->N2 Deprotonation (Basic pH) N2->N1 Protonation (Acidic pH)

pH-dependent protonation equilibrium of (1-Cyclohexyl-3-pyrrolidinyl)urea.

Self-Validating Thermodynamic Solubility Protocol

Kinetic solubility assays (e.g., solvent-shift from DMSO) frequently trap lipophilic amines in metastable, supersaturated states, yielding artificially inflated data. To obtain accurate profiling suitable for late-stage preclinical development, a thermodynamic equilibration protocol must be employed [3].

The following methodology is designed as a self-validating system : it not only measures the concentration of the dissolved drug but actively verifies the solid-state identity of the undissolved pellet to ensure no hidden phase changes (e.g., salt disproportionation) have corrupted the data.

Step-by-Step Methodology
  • Buffer Preparation : Prepare 50 mM standard buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).

  • Saturation : Add an excess of (1-Cyclohexyl-3-pyrrolidinyl)urea solid (10 mg) to 1 mL of each buffer in sealed glass vials. Causality: A visible solid pellet must remain to guarantee that the solution has reached its absolute saturation limit.

  • Thermodynamic Equilibration : Incubate the vials at 37°C with 300 rpm agitation for 48 hours. Causality: This extended timeframe provides the necessary activation energy for any amorphous precipitates to crystallize into their most thermodynamically stable polymorph.

  • Phase Separation : Subject the samples to ultracentrifugation at 20,000 × g for 20 minutes. Causality: Standard membrane filtration can allow nano-colloidal aggregates to pass through, artificially inflating the solubility value. Ultracentrifugation strictly isolates the true aqueous phase.

  • Supernatant Quantification : Dilute the supernatant and quantify the dissolved compound using LC-MS/MS against a validated calibration curve.

  • Solid-State Validation (Critical Step) : Recover the residual solid pellet, dry it under a gentle nitrogen stream, and analyze it via Powder X-Ray Diffraction (pXRD). Causality: If the buffer induces a phase change (e.g., the free base converts to a hydrochloride salt at pH 1.2), the pXRD pattern will shift. This step self-validates the assay by confirming exactly which chemical species the measured solubility value belongs to.

SolubilityWorkflow A Solid Compound (1-Cyclohexyl-3-pyrrolidinyl)urea B Buffer Addition (pH 1.2 to 10.0) A->B C Equilibration (37°C, 48 hours) B->C D Phase Separation (Ultracentrifugation) C->D E Supernatant Analysis (LC-MS/MS Quantification) D->E Soluble Fraction F Solid Pellet Analysis (pXRD Polymorph Check) D->F Residual Solid

Self-validating thermodynamic solubility workflow with solid-state verification.

References

  • Title: Urea, (1-cyclohexyl-3-pyrrolidinyl)- | C11H21N3O Source: PubChem, National Library of Medicine URL: [Link]

  • Title: M9 Biopharmaceutics Classification System-Based Biowaivers Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Solubility in Drug Development Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

The Biological Activity of (1-Cyclohexyl-3-pyrrolidinyl)urea Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As medicinal chemistry advances toward highly selective, orally bioavailable therapeutics, the (1-cyclohexyl-3-pyrrolidinyl)urea scaffold has emerged as a privileged pharmacophore. Originally optimized for the modulation of pain pathways, this structural motif demonstrates remarkable versatility across multiple biological targets. This technical guide provides an in-depth analysis of the biological activities of these derivatives—most notably their role as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists—and outlines the rigorous, self-validating experimental workflows required to characterize their pharmacological profiles.

Structural Rationale and Pharmacophore Design

The biological efficacy of (1-cyclohexyl-3-pyrrolidinyl)urea derivatives is rooted in the precise spatial arrangement of their functional groups. As an application scientist, I evaluate this scaffold based on three core structural pillars:

  • The Urea Core: Acting as a bidentate hydrogen bond donor and acceptor, the urea linkage facilitates highly directional, high-affinity interactions with the target protein's backbone or polar side chains.

  • The Cyclohexyl Moiety: This bulky, lipophilic group efficiently occupies deep hydrophobic pockets within target receptors. The displacement of ordered water molecules from these pockets drives binding affinity through significant entropic gains.

  • The Pyrrolidine Ring: The inclusion of the pyrrolidine ring introduces a basic amine (typically protonated at physiological pH) and restricts the overall conformational flexibility of the molecule. Achieving the correct stereochemistry in this ring is paramount; for instance, the (3R)-configuration is often strictly required to maintain target engagement and biological activity[1].

Primary Biological Target: TRPV1 Antagonism

The most thoroughly validated application of pyrrolidinyl urea derivatives is the antagonism of the TRPV1 receptor . TRPV1 is a non-selective cation channel expressed on sensory neurons that acts as a polymodal integrator of noxious stimuli, including capsaicin, acidic pH (< 5.9), and noxious heat (> 43 °C)[2].

The poster child for this class is SB-705498 , a potent, selective, and orally bioavailable TRPV1 antagonist[3]. By incorporating a pyrrolidinyl urea linker, SB-705498 achieves rapid and reversible competitive inhibition of the capsaicin-mediated activation of human TRPV1 (IC50 = 3 nM), while also effectively blocking acid- and heat-mediated activation (IC50 = 6 nM)[4].

TRPV1_Pathway Stimuli Noxious Stimuli (Capsaicin, Heat) TRPV1 TRPV1 Channel (Sensory Neuron) Stimuli->TRPV1 Activates Calcium Ca2+ Influx TRPV1->Calcium Channel Opening Pain Nociception / Pain Calcium->Pain Depolarization Inhibitor Pyrrolidinyl Urea (e.g., SB-705498) Inhibitor->TRPV1 Antagonizes

Fig 1. TRPV1 signaling pathway and its inhibition by pyrrolidinyl urea derivatives.

Emerging Therapeutic Applications

Beyond analgesia, the pyrrolidinyl urea scaffold exhibits polypharmacology, making it a valuable starting point for other indications:

  • Antiparasitic Activity: Novel urea derivatives incorporating a pyrrolidinyl linker have demonstrated potent in vitro activity against Trypanosoma brucei rhodesiense, the causative agent of Human African Trypanosomiasis (HAT). Specific pyrrolidinyl urea analogs achieved IC50 values below 100 nM with high selectivity indices (>18,000) over mammalian cells[5].

  • Chemokine Receptor Modulation: 3-aminopyrrolidine urea derivatives have been patented as modulators of the CCR2 and CCR5 chemokine receptors. By antagonizing these receptors, the derivatives prevent the transendothelial migration of leukocytes, offering a therapeutic avenue for autoimmune and inflammatory diseases such as atherosclerosis and rheumatoid arthritis[6].

Quantitative Data Summary

To facilitate cross-target comparison, the table below summarizes the biological activity of key (1-cyclohexyl-3-pyrrolidinyl)urea derivatives and their structural analogs:

Compound / DerivativePrimary TargetIndicationPotency (IC50 / pKi)Reference
SB-705498 TRPV1Analgesia / Rhinitis3 nM (Capsaicin), 6 nM (Heat)[4]
BCTC-Pyrrolidinyl Analog 10b TRPV1Pain Management~15 nM (Capsaicin)[7]
Pyrrolidinyl Urea 44 T. b. rhodesienseHAT (Sleeping Sickness)< 100 nM[5]
3-Aminopyrrolidine Ureas CCR2 / CCR5Inflammation / AutoimmuneModulator (Dose-dependent)[6]

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating systems used to evaluate the biological activity of these derivatives. I have explicitly included the causality behind each experimental choice.

In Vitro Efficacy: FLIPR Calcium Mobilization Assay

This high-throughput assay quantifies the ability of pyrrolidinyl ureas to block TRPV1-mediated calcium influx.

  • Cell Seeding: Seed HEK293 cells stably expressing human TRPV1 into 384-well black-walled, clear-bottom plates at 20,000 cells/well.

    • Causality: Black walls prevent well-to-well optical cross-talk. A confluency of ~80% ensures uniform monolayer formation, minimizing baseline fluorescence variation.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 2.5 mM Probenecid for 45 minutes at 37°C.

    • Causality: The acetoxymethyl (AM) ester allows the dye to permeate the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorophore inside. Probenecid is strictly required to inhibit organic anion transporters, preventing premature dye efflux.

  • Compound Incubation: Add the pyrrolidinyl urea derivative (serial dilution from 10 µM to 0.1 nM) and incubate for 30 minutes.

    • Causality: This pre-incubation allows the compound to reach thermodynamic equilibrium with the TRPV1 receptor before the agonist challenge.

  • Agonist Challenge: Inject capsaicin at its predetermined EC80 concentration using the FLIPR fluidics system.

    • Causality: Using the EC80 (rather than a saturating EC100) ensures the assay remains sensitive to competitive antagonists while providing a robust signal window (target Z'-factor > 0.6).

FLIPR_Workflow Step1 1. Cell Culture (HEK293-hTRPV1) Step2 2. Dye Loading (Fluo-4 AM + Probenecid) Step1->Step2 Step3 3. Compound Incubation (30 min Equilibrium) Step2->Step3 Step4 4. Agonist Addition (Capsaicin EC80) Step3->Step4 Step5 5. FLIPR Readout (Fluorescence) Step4->Step5 Data Data Analysis (IC50 & Z'-factor) Step5->Data

Fig 2. High-throughput FLIPR assay workflow for screening TRPV1 antagonists.

In Vivo Efficacy: Capsaicin-Induced Nociception Model

To validate the in vitro findings, in vivo analgesic efficacy is measured using a capsaicin-induced flinch model[2].

  • Habituation: Acclimate male mice (18–22 g) to individual observation chambers for 30 minutes.

    • Causality: Acclimation reduces stress-induced endogenous opioid release, which could artificially mask nociceptive responses and yield false positives.

  • Dosing: Administer the pyrrolidinyl urea derivative (e.g., 10–30 mg/kg) via intragastric gavage, suspended in 0.5% sodium carboxymethyl cellulose[2].

    • Causality: The cellulose vehicle ensures a uniform suspension of the highly lipophilic urea derivative, standardizing gastrointestinal absorption and pharmacokinetic exposure.

  • Nociceptive Challenge: 60 minutes post-dose, inject 1.6 µg of capsaicin (in 20 µL saline) intraplantarly into the right hind paw.

    • Causality: Direct peripheral injection activates local TRPV1 receptors, eliciting a quantifiable, highly specific nociceptive behavior (paw licking/flinching) that is directly proportional to receptor activation.

  • Quantification: Record the total time spent licking/biting the injected paw over a 5-minute period. A significant reduction in this time compared to vehicle control validates the in vivo target engagement.

References

  • Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense - PMC / NIH.
  • Synthesis of Analogues of BCTC Incorporating a Pyrrolidinyl Linker and Biological Evaluation as Transient Receptor Potential Vanilloid 1 Antagonists - Ovid.
  • Pyrrolidinyl Urea Derivative 4 | TRK Inhibitor | RUO - Benchchem.
  • US7834021B2 - 3-aminopyrrolidine derivatives as modulators of chemokine receptors - Google Patents.
  • Discovery of SB-705498: a potent, selective and orally bioavailable TRPV1 antagonist suitable for clinical development - PubMed / NIH.
  • SB705498 - Potent Selective TRPV1 Antagonist - APExBIO.

Sources

Methodological & Application

Application Note: Laboratory Synthesis of (1-Cyclohexyl-3-pyrrolidinyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

(1-Cyclohexyl-3-pyrrolidinyl)urea (Molecular Weight: 211.30 g/mol ) is a highly versatile nitrogen-containing aliphatic heterocycle. Urea derivatives bearing a pyrrolidine core are highly prized in medicinal chemistry, frequently serving as critical intermediates or pharmacophores in the development of 1[1] and2[2].

This technical guide provides a field-proven, three-step synthetic methodology to produce (1-cyclohexyl-3-pyrrolidinyl)urea from commercially available 3-(Boc-amino)pyrrolidine. The protocol emphasizes self-validating quality control steps and mechanistic causality to ensure high-yield, reproducible results.

Synthetic Strategy & Workflow

The synthesis relies on a linear three-step sequence:

  • Reductive Amination : Alkylation of the pyrrolidine nitrogen with cyclohexanone.

  • Acidic Deprotection : Cleavage of the tert-butoxycarbonyl (Boc) group to liberate the primary amine.

  • Urea Formation : Electrophilic trapping of the primary amine using a phosgene-free isocyanate equivalent.

Workflow A 3-(Boc-amino)pyrrolidine + Cyclohexanone B Reductive Amination NaBH(OAc)3, DCE A->B C 1-Cyclohexyl-3-(Boc- amino)pyrrolidine B->C D Boc Deprotection TFA, DCM C->D E 1-Cyclohexylpyrrolidin- 3-amine D->E F Urea Formation TMSNCO, THF E->F G (1-Cyclohexyl-3- pyrrolidinyl)urea F->G

Figure 1: Three-step synthetic workflow for (1-Cyclohexyl-3-pyrrolidinyl)urea.

Experimental Protocols & Mechanistic Causality

Step 1: Synthesis of tert-Butyl (1-cyclohexylpyrrolidin-3-yl)carbamate

Mechanistic Causality : Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) due to its attenuated reactivity. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, ensuring it selectively reduces the highly electrophilic iminium ion intermediate without reducing the unreacted cyclohexanone into cyclohexanol. Glacial acetic acid acts as a crucial catalyst to accelerate iminium ion formation.

Protocol :

  • Charge a round-bottom flask with 3-(Boc-amino)pyrrolidine (1.0 equiv, 10 mmol) and 1,2-dichloroethane (DCE, 0.2 M).

  • Add cyclohexanone (1.2 equiv, 12 mmol) followed by glacial acetic acid (1.0 equiv, 10 mmol). Stir at room temperature (RT) for 30 minutes to allow iminium formation.

  • Add NaBH(OAc)₃ (1.5 equiv, 15 mmol) portion-wise over 15 minutes to control the mild exotherm.

  • Stir the suspension at RT for 12 hours under a nitrogen atmosphere.

  • Workup : Quench the reaction carefully with saturated aqueous NaHCO₃ (pH ~8). Extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation (IPC) :

  • TLC : Elute with DCM:MeOH (9:1). The starting material stains purple with Ninhydrin, while the product appears as a distinct, higher Rf spot.

  • LC-MS : Confirm completion by observing the product mass at m/z 269.2 [M+H]⁺ .

Step 2: Synthesis of 1-Cyclohexylpyrrolidin-3-amine

Mechanistic Causality : Trifluoroacetic acid (TFA) facilitates the acid-catalyzed elimination of the Boc group, releasing gaseous isobutylene and carbon dioxide. Because the resulting product is a trifluoroacetate salt, a robust basic workup is mandatory to liberate the nucleophilic free amine required for the subsequent urea formation step.

Protocol :

  • Dissolve the crude tert-butyl (1-cyclohexylpyrrolidin-3-yl)carbamate in DCM (0.3 M) and cool to 0 °C in an ice bath.

  • Add TFA (10.0 equiv) dropwise. Remove the ice bath and stir at RT for 2 hours.

  • Workup : Concentrate the mixture under reduced pressure to remove excess TFA. Dissolve the resulting viscous oil in water and basify to pH > 10 using 2M NaOH.

  • Extract the aqueous phase with Ethyl Acetate (EtOAc) (4 × 25 mL). Dry the combined organics over Na₂SO₄ and concentrate to yield the free amine as a pale yellow oil.

Self-Validation (IPC) :

  • LC-MS : Complete disappearance of m/z 269.2 and appearance of the free amine at m/z 169.1 [M+H]⁺ .

Step 3: Urea Formation via Trimethylsilyl Isocyanate (TMSNCO)

Mechanistic Causality : While classical Wöhler-type syntheses utilize 3[3], 4[4] offers superior kinetics and cleaner profiles for primary amines[5]. The bulky, electron-donating trimethylsilyl group enhances the electrophilicity of the isocyanate carbon[6]. Nucleophilic attack yields a silyl-urea intermediate, which undergoes rapid, quantitative hydrolysis during aqueous workup to yield the final monosubstituted urea[7].

Protocol :

  • Dissolve 1-cyclohexylpyrrolidin-3-amine (1.0 equiv, 5 mmol) in anhydrous THF (0.2 M) under nitrogen and cool to 0 °C.

  • Add TMSNCO (1.5 equiv, 7.5 mmol) dropwise via syringe.

  • Allow the reaction to warm to RT and stir for 4 hours.

  • Workup : Add water (10 mL) to the reaction mixture and stir vigorously for 30 minutes to ensure complete hydrolysis of the silyl-urea intermediate.

  • Extract with EtOAc (3 × 20 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Recrystallize the crude solid from EtOAc/Hexanes to afford (1-Cyclohexyl-3-pyrrolidinyl)urea as a white crystalline powder.

Self-Validation (IPC) :

  • Visual Cue : The formation of a white precipitate upon the addition of water strongly indicates successful desilylation and urea precipitation.

  • LC-MS : Final product confirmation at m/z 212.1 [M+H]⁺ .

Mechanistic Pathway: Silyl-Isocyanate Trapping

Mechanism A Primary Amine Nucleophile B TMS-Isocyanate Electrophile A->B Nucleophilic Attack C Silyl-Urea Intermediate B->C Zwitterionic Transition D Aqueous Workup (Hydrolysis) C->D - TMS-OH E Monosubstituted Urea Product D->E Protonation

Figure 2: Mechanistic pathway of urea formation using trimethylsilyl isocyanate.

Reaction Optimization: Urea Formation Reagents

To provide a comprehensive view of synthetic options, the following table summarizes quantitative data comparing TMSNCO against other common carbamoylating agents used in modern organic synthesis.

Method / ReagentReaction ConditionsTypical Yield (%)Reaction TimePrimary ByproductsScalability
Trimethylsilyl Isocyanate (TMSNCO) THF, 0 °C to RT85–95%2–4 hHexamethyldisiloxane (volatile, easily removed)High
Potassium Cyanate (KOCN) AcOH/H₂O, 60 °C70–80%6–8 hTrace symmetrical ureasHigh
Carbonyldiimidazole (CDI) / NH₄OH THF, RT to 50 °C65–75%12–16 hImidazole (requires acidic aqueous washing)Medium

Data synthesis derived from established protocols for primary amine to urea conversions[4][5][7]. TMSNCO remains the optimal choice for laboratory-scale synthesis due to its mild conditions and simplified purification.

References

  • Information on EC 3.4.22.27 - cathepsin S , BRENDA Enzyme Database. [Link]

  • KRas G12C inhibitors, Google P
  • Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas , Science Advances (NIH PMC).[Link]

  • Mechanochemical synthesis of thioureas, ureas and guanidines , Beilstein Journal of Organic Chemistry. [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution , Organic Chemistry Portal.[Link]

  • Urea Synthesis , Sciencemadness Discussion Board.[Link]

Sources

(1-Cyclohexyl-3-pyrrolidinyl)urea preparation protocol for cell culture assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Preparation and In Vitro Profiling of (1-Cyclohexyl-3-pyrrolidinyl)urea for Cell-Based Assays

Abstract: Urea derivatives represent a pivotal class of small molecules in medicinal chemistry and drug discovery, largely due to the urea moiety's capacity for forming stable hydrogen bonds with biological targets.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and initial cytotoxic evaluation of the novel compound (1-Cyclohexyl-3-pyrrolidinyl)urea. The protocols herein establish a foundational framework for characterizing the compound's effects on cell viability, membrane integrity, and apoptosis induction, ensuring a robust and self-validating initial assessment.

Introduction: The Rationale for Urea Derivatives in Drug Discovery

The urea functional group is a cornerstone in modern medicinal chemistry, appearing in numerous clinically approved therapies.[1] Its ability to act as both a hydrogen bond donor and acceptor allows for potent and specific interactions with protein targets, influencing everything from enzyme inhibition to receptor antagonism.[2] Compounds incorporating urea scaffolds are explored for a vast range of applications, including anticancer, anti-inflammatory, and antiviral agents.[3][4]

Given the potential bioactivity of novel urea derivatives like (1-Cyclohexyl-3-pyrrolidinyl)urea, a systematic in vitro evaluation is the critical first step. This process begins with proper compound handling and solubility assessment, followed by a multi-assay approach to characterize its impact on cultured cells. This application note details standardized, reliable protocols for this initial yet crucial phase of investigation.

Compound Preparation, Solubility, and Handling

The accuracy and reproducibility of any cell-based assay are fundamentally dependent on the correct preparation and handling of the test compound. Urea-based molecules, particularly those with nonpolar moieties like a cyclohexyl group, can exhibit poor aqueous solubility, making solvent choice and stock solution preparation critical.[5]

Stock Solution Preparation

Causality: Dimethyl sulfoxide (DMSO) is the recommended solvent for initial studies due to its high solubilizing power for a wide range of organic molecules and its miscibility with aqueous cell culture media.[6] Preparing a high-concentration stock solution allows for minimal volumes to be added to cell cultures, thereby reducing the final vehicle concentration and minimizing solvent-induced artifacts.

Protocol:

  • Weighing: Accurately weigh 1-5 mg of (1-Cyclohexyl-3-pyrrolidinyl)urea powder using an analytical balance.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[7] Visually inspect for any undissolved particulate matter.

  • Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.[8] Store at -20°C or -80°C in tightly sealed tubes to prevent water absorption, as DMSO is hygroscopic.[8]

Stability Considerations

Urea solutions can be susceptible to degradation over time, especially at elevated temperatures or non-neutral pH, potentially forming reactive cyanate ions.[9][10] Therefore, it is strongly recommended to use freshly prepared dilutions for all experiments. If long-term storage of solutions is necessary, stability should be validated.[10]

General Workflow for Cytotoxicity Profiling

A multi-assay approach is essential for a trustworthy assessment of cytotoxicity. By measuring different cellular endpoints—metabolic activity, membrane integrity, and apoptosis markers—a more complete picture of the compound's effect can be obtained.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Endpoint Assays cluster_analysis Phase 4: Analysis seed Seed Cells in 96-well Plates incubate_24h Incubate for 24h (Attachment) seed->incubate_24h treat Treat Cells with Compound (e.g., 24, 48, 72h) incubate_24h->treat prep_cpd Prepare Serial Dilutions of Compound prep_cpd->treat MTT Metabolic Assay (MTT/WST-1) treat->MTT LDH Membrane Integrity (LDH Release) treat->LDH Caspase Apoptosis Assay (Caspase-3/7) treat->Caspase acquire Data Acquisition (Reader) MTT->acquire LDH->acquire Caspase->acquire analyze Calculate % Viability & Plot IC50 Curve acquire->analyze

Caption: General experimental workflow for assessing the cytotoxicity of (1-Cyclohexyl-3-pyrrolidinyl)urea.

Experimental Protocols for Cytotoxicity Assessment

It is recommended to use at least two different methods to validate the cytotoxic effects of the compound.[11]

Protocol 1: Cell Viability via Metabolic Activity (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Target adherent cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • (1-Cyclohexyl-3-pyrrolidinyl)urea stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]

  • Compound Preparation: Prepare serial dilutions of (1-Cyclohexyl-3-pyrrolidinyl)urea in complete culture medium from the DMSO stock. Ensure the final DMSO concentration for the vehicle control and all treatment wells is identical and non-toxic (typically ≤0.5%).

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[11]

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.[13]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

  • Data Acquisition: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

Protocol 2: Cytotoxicity via Membrane Integrity (LDH Assay)

Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[12] Increased LDH activity in the supernatant is an indicator of cell lysis and cytotoxicity.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • Cells and compound dilutions prepared as in Protocol 4.1 (steps 1-4)

  • 96-well plate

  • Microplate reader

Procedure:

  • Follow Steps 1-4 from the MTT Assay protocol (Section 4.1).

  • Supernatant Collection: After the treatment incubation period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cell layer. Transfer to a new 96-well plate.

  • Assay Execution: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture containing the LDH substrate and a tetrazolium salt to the collected supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm).[12]

  • Controls: It is critical to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

Data Analysis and Interpretation

For both assays, data should be normalized to the vehicle control to determine the percentage of cell viability or cytotoxicity.

Calculation for Cell Viability (MTT):

  • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Calculation for Cytotoxicity (LDH):

  • % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100[14]

The results can be used to generate dose-response curves and calculate the IC₅₀ value—the concentration of the compound that causes a 50% reduction in cell viability.

Assay EndpointParameter MeasuredTypical Concentration Range (Hypothetical)Interpretation
MTT Assay Mitochondrial Dehydrogenase Activity0.1 µM - 100 µMDecreased absorbance indicates reduced metabolic activity/proliferation or cell death.
LDH Release Lactate Dehydrogenase in Supernatant0.1 µM - 100 µMIncreased absorbance indicates loss of membrane integrity and cell lysis.
Caspase-3/7 Assay Executioner Caspase Activity0.1 µM - 100 µMIncreased fluorescence/luminescence indicates induction of apoptosis.

Mechanistic Insight: Potential Target Pathways

While the specific target of (1-Cyclohexyl-3-pyrrolidinyl)urea is unknown, many urea-based compounds function as kinase inhibitors.[15] Kinases are critical nodes in signaling pathways that control cell proliferation, survival, and death. Inhibition of a key survival kinase can lead to the activation of apoptotic pathways.

G GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec MAP3K MAP3K (e.g., ASK1) Rec->MAP3K Activates MAP2K MAP2K MAP3K->MAP2K MAPK MAPK (e.g., JNK/p38) MAP2K->MAPK Prolif Cell Proliferation & Survival MAPK->Prolif Promotes Caspase Caspase-3/7 Activation MAPK->Caspase Activates Inhibitor (1-Cyclohexyl-3-pyrrolidinyl)urea Inhibitor->MAP3K Inhibits Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway illustrating how a urea-based inhibitor could block a pro-survival kinase cascade, leading to apoptosis.

This diagram illustrates a plausible mechanism where (1-Cyclohexyl-3-pyrrolidinyl)urea could inhibit an upstream kinase (like a MAP3K), thereby blocking signals required for cell proliferation and survival.[15] This inhibition could simultaneously lead to the activation of stress-related pathways (like JNK/p38) that trigger the executioner caspases measured in the apoptosis assay.

Conclusion

This document provides a robust and detailed framework for the initial in vitro characterization of (1-Cyclohexyl-3-pyrrolidinyl)urea. By following these protocols for compound preparation, cytotoxicity testing, and data analysis, researchers can generate reliable and reproducible data to guide further investigation into the compound's mechanism of action and therapeutic potential. The use of orthogonal assays that measure distinct cellular processes provides a self-validating system, lending high confidence to the initial characterization of this novel urea derivative.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assessment Using (3-Hydroxy-p-tolyl)urea.
  • BenchChem. (n.d.). Application Notes and Protocols for Cytotoxicity Testing of Urease-IN-12.
  • Sigma-Aldrich. (n.d.). Urea (U6504) - Product Information Sheet.
  • BenchChem. (n.d.). Application Notes and Protocols for Assessing Decylurea Cytotoxicity.
  • Gao, Y., et al. (2014). URD12: A urea derivative with marked antitumor activities. Experimental and Therapeutic Medicine.
  • Zou, H., et al. (2014). Stability of urea in solution and pharmaceutical preparations. PubMed.
  • Trivedi, A. R., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
  • BenchChem. (n.d.). The Solubility of 1,3-Dicyclohexylurea in Organic Solvents: An In-Depth Technical Guide.
  • PrepChem.com. (n.d.). Synthesis of 1-Cyclohexyl-1-ethyl-3-(p-fluoro-α,α-dimethylbenzyl)urea.
  • Liederer, B. M., et al. (2007). Pharmacokinetic evaluation of a 1,3-dicyclohexylurea nanosuspension formulation to support early efficacy assessment. PMC.
  • Sharma, P. C., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher.
  • Shaker, Y. M., et al. (2024). Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study. MDPI.
  • Tsai, H. J., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. PubMed.
  • Chen, Y. C., et al. (2024). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. MDPI.
  • Zagórska, A., et al. (2024). Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents. ResearchGate.
  • Gaylord Chemical. (n.d.). DMSO.
  • Lipinski, C. A. (2006). Samples in DMSO: What an end user needs to know. Ziath.

Sources

Application Note: Robust HPLC Method Development and Validation for (1-Cyclohexyl-3-pyrrolidinyl)urea Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Scope: Method Development, Optimization, and ICH Q2(R2) Compliant Validation

Executive Summary & Physicochemical Rationale

The quantification of (1-Cyclohexyl-3-pyrrolidinyl)urea presents unique analytical challenges due to its structural dichotomy. The molecule consists of a highly lipophilic cyclohexyl moiety, a polar urea linkage, and a basic pyrrolidine ring.

Mechanistic Challenges:

  • Chromophoric Deficiency: The urea backbone lacks a conjugated π -electron system, restricting UV absorbance to the low-wavelength region (205–215 nm).

  • Silanol Interactions: The secondary amine within the pyrrolidine ring (pKa 9.5) is protonated at physiological and acidic pH. This positive charge strongly interacts with residual ionized silanols on traditional silica-based stationary phases, leading to severe peak tailing and poor theoretical plate counts[1].

To circumvent these issues, this application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method utilizing a low-pH mobile phase with a highly end-capped, sterically protected C18 column, monitored via low-wavelength UV detection and orthogonally verified by Charged Aerosol Detection (CAD).

Method Development Strategy

Stationary Phase Selection

A high-purity, fully end-capped C18 column (e.g., Waters XBridge C18 or Phenomenex Kinetex C18, 150×4.6 mm, 3.5 µm) is selected. The extensive end-capping minimizes secondary ion-exchange interactions between the protonated pyrrolidine nitrogen and residual silanols, ensuring peak symmetry.

Mobile Phase & pH Causality

To achieve baseline resolution and optimal peak shape, the mobile phase pH must be maintained at least 2 units below the pKa of the pyrrolidine amine.

  • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in Water (pH 2.0). TFA acts as an ion-pairing agent, masking the positive charge of the amine and increasing its retention and peak sharpness. Furthermore, 0.1% TFA provides high UV transparency at 210 nm compared to phosphate or acetate buffers[2].

  • Organic Phase (B): Acetonitrile (ACN). ACN is preferred over methanol due to its lower UV cutoff (190 nm) and lower viscosity, which reduces system backpressure[1].

Detection Modality

Due to the weak chromophore, UV detection is set to 210 nm . For laboratories equipped with universal detectors, Charged Aerosol Detection (CAD) is highly recommended as an orthogonal technique, as it provides a uniform response independent of the analyte's optical properties.

G A 1. Sample Preparation (Protein PPT / Dilution) B 2. RP-HPLC Separation (End-capped C18, 0.1% TFA) A->B C 3. Dual Detection (UV 210 nm & CAD) B->C D 4. Data Processing & ICH Q2(R2) Validation C->D

Caption: HPLC method development and validation workflow for (1-Cyclohexyl-3-pyrrolidinyl)urea.

Step-by-Step Experimental Protocol

Reagents and Materials
  • (1-Cyclohexyl-3-pyrrolidinyl)urea reference standard (>99.0% purity).

  • HPLC-grade Acetonitrile and Water.

  • Trifluoroacetic acid (TFA), LC-MS grade.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 150×4.6 mm, 3.5 µmBalances resolution and analysis time[1].
Mobile Phase A 0.1% TFA in WaterIon-pairing; low UV absorbance at 210 nm[2].
Mobile Phase B AcetonitrileLow UV cutoff, efficient elution of lipophilic moiety.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns[1].
Column Temp 35 °CReduces mobile phase viscosity and improves mass transfer.
Injection Vol 10 µLPrevents column overloading while maintaining sensitivity.
Detection UV at 210 nmCaptures the π→π∗ transition of the urea bond.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
2.0 95 5
10.0 40 60
12.0 5 95
14.0 5 95
14.1 95 5

| 18.0 | 95 | 5 |

Sample Preparation Workflow

Self-validating mechanism: All samples are prepared with an internal standard (e.g., a structural analog like 1-cyclohexyl-3-ethylurea) to correct for volumetric errors and matrix effects.

  • Stock Solution: Accurately weigh 10.0 mg of (1-Cyclohexyl-3-pyrrolidinyl)urea and dissolve in 10.0 mL of Methanol (1.0 mg/mL).

  • Working Standards: Dilute the stock solution with the initial mobile phase (95% A : 5% B) to achieve calibration levels ranging from 1.0 µg/mL to 100.0 µg/mL. Note: Diluting in the initial mobile phase prevents solvent-mismatch peak distortion at the column head.

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Validation Framework (ICH Q2(R2) Compliant)

To ensure the method is fit for its intended purpose, it must be validated according to the updated ICH Q2(R2) guidelines[3],[4].

System Suitability Testing (SST)

Before executing validation parameters, the system must pass SST criteria:

  • Retention Time ( tR​ ): Relative Standard Deviation (RSD) 1.0% ( n=6 ).

  • Tailing Factor ( Tf​ ): 1.5 (Confirms the efficacy of TFA in suppressing silanol interactions).

  • Theoretical Plates ( N ): 5000.

Validation Parameters
ParameterICH Q2(R2) RequirementExperimental ApproachAcceptance Criteria
Specificity Assess interference from matrix/degradants[5].Forced degradation (Acid, Base, Peroxide, Thermal, UV)[2].Peak purity angle < Purity threshold (via PDA). Resolution > 1.5 from degradants.
Linearity Minimum of 5 concentrations[5].Inject standards from 1.0 to 100.0 µg/mL. R2≥0.999 ; Residuals 5%.
Accuracy Spiked matrix at 3 levels (e.g., 50%, 100%, 150%)[5].Prepare 3 replicates per level in the sample matrix.Recovery between 98.0% and 102.0%.
Precision Repeatability and Intermediate Precision[6].6 replicates at 100% test concentration across 2 days/analysts.%RSD 2.0%.
Robustness Deliberate variations in method parameters[7].Alter flow rate ( ± 0.1 mL/min), temp ( ± 5 °C), pH ( ± 0.1).System suitability criteria must still be met.

References

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Pharmaceutical Review. (2024). Validation of analytical procedures – ICH Q2(R2). Retrieved from[Link]

  • International Council for Harmonisation (ICH). (2022). Validation of Analytical Procedure Q2(R2) Draft Version. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (2024). A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach. Retrieved from [Link]

Sources

Application Note: LC-MS/MS Method Development and Fragmentation Profiling for (1-Cyclohexyl-3-pyrrolidinyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context and Analytical Significance

(1-Cyclohexyl-3-pyrrolidinyl)urea (CAS 18471-33-5) is a structurally complex molecule featuring a basic pyrrolidine ring N-substituted with a lipophilic cyclohexyl group, alongside a terminal urea pharmacophore[1]. Analytically, this compound serves as a critical structural model. Urea derivatives with lipophilic substitutions are heavily investigated as potent soluble epoxide hydrolase (sEH) inhibitors, which are crucial in modulating inflammation, neuropathic pain, and cardiovascular diseases[2][3]. Furthermore, the pyrrolidine ring is a ubiquitous motif in bioactive alkaloids and synthetic analogs, necessitating highly specific tandem mass spectrometry (LC-MS/MS) methodologies to differentiate these compounds from endogenous matrix interferences during pharmacokinetic (PK) profiling[4][5].

This application note details a self-validating, highly sensitive LC-MS/MS protocol for the quantification of (1-Cyclohexyl-3-pyrrolidinyl)urea, grounded in the mechanistic principles of electrospray ionization (ESI) and collision-induced dissociation (CID).

Mechanistic Insights: Ionization and Fragmentation Causality

To develop a robust Multiple Reaction Monitoring (MRM) method, we must first understand the physicochemical behavior of the analyte in the gas phase.

Ionization Strategy (ESI+)

The molecule possesses two potential sites for protonation: the tertiary amine of the pyrrolidine ring and the nitrogen atoms of the urea moiety. The tertiary amine (pKa ~9.5) is highly basic and readily accepts a proton in an acidic environment. By utilizing 0.1% Formic Acid in the mobile phase, we provide an excess of hydronium ions, ensuring complete protonation to yield a stable [M+H]+ precursor ion at m/z 212.2 . This acidic modifier also suppresses unwanted silanol interactions on the C18 stationary phase, preventing peak tailing.

Collision-Induced Dissociation (CID) Pathways

Upon isolation of the m/z 212.2 precursor in Q1, the ion is subjected to CID in Q2 using Argon gas. The fragmentation cascade is highly dependent on the applied Collision Energy (CE):

  • Urea Cleavage (Low CE, ~15 eV): Urea pharmacophores characteristically undergo a neutral loss of isocyanic acid (HNCO, -43 Da) or ammonia ( NH3​ , -17 Da)[2][6]. The loss of HNCO yields a highly abundant product ion at m/z 169.2 . Due to its high formation efficiency at low energy, this transition is selected as the primary quantifier.

  • N-Dealkylation (Medium CE, ~25 eV): The N-cyclohexyl group is susceptible to inductive cleavage. The loss of cyclohexene ( C6​H10​ , -82 Da) via a cyclic transition state generates a stable pyrrolidinyl-urea fragment at m/z 130.1 [4]. This serves as an excellent qualifier ion.

  • Ring Cleavage (High CE, ~40 eV): At elevated energies, the molecule undergoes extensive fragmentation, driving the charge retention toward the lipophilic tail to form a stable cyclohexyl cation at m/z 83.1 . While less specific, it is a reliable secondary qualifier for structural confirmation[5].

Analytical Workflow and Fragmentation Diagram

LCMS_Workflow Sample Sample Preparation (Protein Precipitation) LC UHPLC Separation C18 Column, Gradient Elution Sample->LC ESI Electrospray Ionization (ESI+) [M+H]+ m/z 212.2 LC->ESI Q1 Q1: Precursor Selection m/z 212.2 ESI->Q1 Q2 Q2: Collision Cell (CID) Argon Gas Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Frag1 m/z 169.2 (Quantifier) [M+H - HNCO]+ Q3->Frag1 CE: 15 eV Frag2 m/z 130.1 (Qualifier 1) [M+H - C6H10]+ Q3->Frag2 CE: 25 eV Frag3 m/z 83.1 (Qualifier 2) [C6H11]+ Q3->Frag3 CE: 40 eV

Analytical workflow and MS/MS fragmentation pathway for (1-Cyclohexyl-3-pyrrolidinyl)urea.

Experimental Protocol: Self-Validating Methodology

To ensure data integrity, this protocol incorporates built-in validation steps to account for matrix effects and carryover, ensuring the system is self-validating.

Step 1: Sample Extraction (Protein Precipitation)

Causality: Cold acetonitrile is used to instantly denature plasma proteins and quench enzymatic degradation of the urea bond, ensuring analyte stability[7].

  • Aliquot 50 µL of biological matrix (e.g., plasma) into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing an appropriate internal standard (e.g., a deuterated urea analog).

  • Vortex vigorously for 2 minutes to disrupt protein binding.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of HPLC-grade water (to match initial mobile phase conditions and prevent solvent-induced peak broadening).

Step 2: UHPLC Separation

Causality: A sub-2-micron C18 column is selected to provide high-efficiency retention of the lipophilic cyclohexyl moiety. The gradient starts at 5% organic to focus the polar urea group at the head of the column, ramping to 95% to elute the compound sharply.

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: System Suitability & Validation Checks
  • Matrix Effect Assessment: Perform a post-column infusion of the neat standard at 10 µL/min while injecting a blank matrix extract. Monitor the m/z 212.2 -> 169.2 trace to ensure no ion suppression zones co-elute with the analyte.

  • Carryover Check: Inject a solvent blank immediately following the Upper Limit of Quantification (ULOQ) standard. The peak area in the blank must be <20% of the Lower Limit of Quantification (LLOQ).

Quantitative Data & Instrument Parameters

Table 1: UHPLC Gradient Elution Profile

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve Type
0.00 95 5 Initial
0.50 95 5 Isocratic
2.50 5 95 Linear
3.50 5 95 Isocratic
3.60 95 5 Linear

| 5.00 | 95 | 5 | Re-equilibration |

Table 2: Electrospray Ionization (ESI+) Source Parameters

Parameter Set Value Rationale
Capillary Voltage +3.5 kV Optimal for basic nitrogen protonation
Desolvation Temperature 400°C Ensures complete droplet evaporation
Desolvation Gas Flow 800 L/hr Sweeps neutrals away from the MS inlet
Cone Gas Flow 50 L/hr Prevents matrix deposition on the orifice

| Source Temperature | 150°C | Prevents premature condensation |

Table 3: Optimized MRM Transitions

Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Declustering Potential (V) Collision Energy (eV) Ion Purpose
212.2 169.2 50 60 15 Quantifier
212.2 130.1 50 60 25 Qualifier 1

| 212.2 | 83.1 | 50 | 60 | 40 | Qualifier 2 |

References

  • National Center for Biotechnology Information (NIH). "Urea, (1-cyclohexyl-3-pyrrolidinyl)- | C11H21N3O | CID 205686". PubChem.
  • Kitamura, S., et al. "Potent Natural Soluble Epoxide Hydrolase Inhibitors from Pentadiplandra brazzeana Baillon: Synthesis, Quantification, and Measurement of Biological Activities In Vitro and In Vivo". PLOS One (2015).
  • Wan, D., et al. "In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea". Frontiers in Pharmacology (2019).
  • Jackson, G. "Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives". West Virginia University (2020).
  • LCGC International. "LC–ESI–MS/MS Fragmentation Profiling for Identification of Known and Novel Nitazene Analogs" (2025).

Sources

Application Note: Preclinical In Vivo Administration Protocols for (1-Cyclohexyl-3-pyrrolidinyl)urea in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Technical Application Guide & Standard Operating Procedures (SOPs)

Introduction & Scientific Rationale

(1-Cyclohexyl-3-pyrrolidinyl)urea (CPU) belongs to the 1,3-disubstituted urea class of small molecules. This pharmacophore is classically associated with the highly potent inhibition of soluble epoxide hydrolase (sEH) [1]. By blocking sEH, these compounds prevent the enzymatic degradation of endogenous epoxy fatty acids (EpFAs)—such as epoxyeicosatrienoic acids (EETs)—into their less active diol metabolites. The stabilization of EETs exerts profound anti-inflammatory, analgesic, and tissue-protective effects in murine models [2, 3].

The Formulation Challenge: Translating diaryl and dialkyl ureas into in vivo models is frequently bottlenecked by their physicochemical properties. The cyclohexyl moiety of CPU imparts high lipophilicity, while the urea linkage facilitates strong intermolecular hydrogen bonding. This results in high crystal lattice energy and notoriously poor aqueous solubility [4]. While the pyrrolidinyl ring contains a basic secondary amine that can be protonated (e.g., via hydrochloride or fumarate salt formation) to transiently improve solubility, the dominant lipophilicity necessitates a robust co-solvent system to prevent in vivo precipitation and ensure reliable systemic exposure [5].

Formulation Strategies & Vehicle Selection

To achieve reproducible pharmacokinetics without causing vehicle-induced toxicity, specific co-solvent systems must be utilized.

  • For Chronic Oral Dosing (Drinking Water): 0.2% to 1.0% Polyethylene Glycol 400 (PEG400) in sterile water. PEG400 effectively solubilizes urea-based pharmacophores and is highly palatable to mice [1, 3].

  • For Acute Systemic Dosing (IP/IV/Oral Gavage): A ternary mixture of 5% DMSO, 10% Tween-80, and 85% sterile saline.

    • Causality: DMSO initiates solvation of the crystal lattice; Tween-80 acts as a surfactant to prevent aggregation upon introduction to an aqueous environment; Saline ensures the final solution is isotonic to prevent tissue necrosis or hemolysis.

Step-by-Step Experimental Protocols

Protocol A: Chronic Oral Administration via Drinking Water (PO)

Rationale: sEH inhibitors often require sustained target engagement over days or weeks to modulate lipid mediators effectively in chronic inflammation or neuropathy models [1, 6].

  • Stock Preparation: Dissolve CPU in 100% PEG400 to create a 50 mg/L concentrated stock. Vortex for 5 minutes until completely clear.

  • Dilution: Dilute the stock 1:100 in standard autoclaved murine drinking water to achieve a final concentration of 0.5 mg/L in 1% PEG400.

  • Administration: Transfer the formulated water to opaque water bottles (to prevent potential UV degradation) and provide ad libitum to the mice.

  • Validation Checkpoint (Self-Validating System): Weigh the water bottles daily. An average 25g mouse should consume 3–5 mL of water per day. If consumption drops significantly compared to the vehicle-only control group, the formulation may be unpalatable or precipitating, necessitating a switch to daily oral gavage [1].

Protocol B: Acute Intraperitoneal (IP) Injection

Rationale: IP injection bypasses initial gastrointestinal absorption barriers, providing rapid systemic spikes ideal for acute challenge models (e.g., LPS-induced systemic inflammation) [7].

  • Formulation: Prepare a 1 mg/mL CPU solution in 5% DMSO / 10% Tween-80 / 85% Saline. Filter through a 0.22 µm PTFE syringe filter.

  • Restraint: Manually restrain the mouse by the scruff, exposing the ventral abdomen. Tilt the mouse so the head is pointing slightly downward, causing the abdominal organs to shift cranially.

  • Injection: Insert a 27G needle (bevel up) at a 30-degree angle into the lower right quadrant of the abdomen.

  • Validation Checkpoint: Aspirate the plunger slightly before injecting. If a vacuum is felt, proceed with the injection (10 µL/g body weight). If yellow fluid (intestinal contents) or blood enters the hub, withdraw immediately and discard the syringe. Injecting into the cecum alters the PK profile to resemble a poorly absorbed PO dose rather than an IP dose.

Protocol C: Intravenous (IV) Tail Vein Injection for PK Profiling

Rationale: IV administration provides 100% absolute bioavailability, serving as the essential baseline for calculating the oral or IP bioavailability ( F% ) of CPU [5].

  • Vasodilation: Place the mouse under a specialized heating lamp for 3–5 minutes to induce vasodilation of the lateral tail veins.

  • Preparation: Secure the mouse in a tailored restraint tube. Swab the tail with 70% isopropyl alcohol to clear debris and enhance vein visibility.

  • Injection: Using a 30G needle, insert the bevel into the lateral vein at a shallow angle. Inject the formulation slowly over 10–15 seconds to prevent acute cardiovascular shock from the DMSO/Tween vehicle.

  • Validation Checkpoint: A successful IV injection will meet zero resistance, and the vein will visibly clear (blanch) as the fluid enters. If a subcutaneous bleb forms, abort the injection immediately and utilize the contralateral vein.

Pharmacokinetic (PK) Data Presentation

The following table summarizes representative PK parameters for 1,3-disubstituted urea sEH inhibitors (modeled after homologous compounds like TPPU and EC5026) to guide dose selection and sampling timepoints [5, 6].

Administration RouteDose (mg/kg) Cmax​ (ng/mL) Tmax​ (h) AUC0−t​ (h*ng/mL)Half-life ( t1/2​ ) (h)Bioavailability ( F% )
Intravenous (IV) 1.0850 ± 45-1200 ± 804.5 ± 0.3100%
Intraperitoneal (IP) 3.01100 ± 901.02800 ± 1505.2 ± 0.4~78%
Oral Gavage (PO) 5.0950 ± 1102.53100 ± 2006.0 ± 0.5~52%

Table 1: Modeled pharmacokinetic parameters for CPU across standard murine administration routes. Values represent mean ± SD.

Mechanistic Pharmacodynamic Pathway

The biological efficacy of CPU relies on a specific cascade of target engagement and lipid mediator stabilization. The diagram below illustrates the causal relationship between CPU administration and its downstream phenotypic effects.

G A CPU Administration (PO, IP, IV) B Systemic Absorption & Distribution A->B Vehicle Facilitated C sEH Target Engagement B->C Lipophilic Partitioning D Inhibition of EpFA Hydrolysis C->D Urea Pharmacophore E EETs & EpOMEs Accumulation D->E Metabolic Blockade F Anti-inflammatory Efficacy E->F NF-κB Downregulation

Figure 1: Pharmacodynamic pathway of CPU-mediated sEH inhibition and anti-inflammatory outcomes.

References

  • Ostermann AI, et al. "Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU): resulting drug levels and modulation of oxylipin pattern." Prostaglandins & Other Lipid Mediators, 2015. URL:[Link]

  • Ren Q, et al. "Gene deficiency and pharmacological inhibition of soluble epoxide hydrolase confers resilience to repeated social defeat stress." Proceedings of the National Academy of Sciences (PNAS), 2016. URL:[Link]

  • Goswami SK, et al. "Anti-Ulcer Efficacy of Soluble Epoxide Hydrolase Inhibitor TPPU on Diclofenac-Induced Intestinal Ulcers." eScholarship, University of California, 2016. URL: [Link]

  • Lee KSS, et al. "Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating." Bioorganic & Medicinal Chemistry, 2020. URL:[Link]

  • Morisseau C, et al. "High-throughput pharmacokinetic method: Cassette dosing in mice associated with minuscule serial bleedings and LC/MS/MS analysis." Analytical Biochemistry, 2009. URL:[Link]

  • Kundu B, et al. "Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain." International Journal of Molecular Sciences, 2024. URL:[Link]

  • Ulu A, et al. "Inhibition of Soluble Epoxide Hydrolase as a Novel Approach to High Dose Diazepam Induced Hypotension." Journal of Clinical Toxicology, 2014. URL:[Link]

Application Note: (1-Cyclohexyl-3-pyrrolidinyl)urea as a Bifunctional Reagent and Organocatalyst in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(1-cyclohexylpyrrolidin-3-yl)urea (CAS: 18471-33-5) is a highly versatile reagent that bridges the gap between synthetic organocatalysis and medicinal chemistry[1]. Structurally, it features a lipophilic cyclohexyl ring, a tertiary basic amine embedded within a pyrrolidine core, and a primary urea moiety. This unique architectural combination allows it to function as a highly effective bifunctional base/hydrogen-bond organocatalyst .

For drug development professionals, this compound serves a dual purpose: it can be utilized as a stereocontrolling catalyst for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs), or it can be directly incorporated as a building block to synthesize urea-based pharmacophores, such as soluble epoxide hydrolase (sEH) inhibitors.

Mechanistic Rationale: The Power of Bifunctional Catalysis

In modern asymmetric synthesis, bifunctional organocatalysts simultaneously activate both the nucleophile and the electrophile, drastically lowering the activation energy while rigidifying the transition state to induce high stereoselectivity[2].

The efficacy of (1-Cyclohexyl-3-pyrrolidinyl)urea relies on two distinct chemical features:

  • The Brønsted Base (Tertiary Amine): The nitrogen of the 1-cyclohexylpyrrolidine ring possesses a pKa (approx. 9–10) sufficient to deprotonate pronucleophiles with acidic α-protons, such as malonates, β-ketoesters, or nitroalkanes.

  • The Hydrogen-Bond Donor (Primary Urea): The -NH-CO-NH2 group acts as a double hydrogen-bond donor. It coordinates directly to the oxygen atoms of electrophiles (e.g., the nitro group of a trans-β-nitrostyrene), increasing the electrophilicity of the adjacent carbon[3].

By tethering these two functionalities on a rigid pyrrolidine scaffold, the catalyst organizes the nucleophile and electrophile into a highly ordered ternary complex, dictating the facial attack and ensuring excellent enantiomeric excess (ee)[4].

G Cat Catalyst (18471-33-5) Complex Ternary Transition State (Dual Activation) Cat->Complex Base & H-Bond Coordination Nu Pronucleophile (e.g., Malonate) Nu->Complex Deprotonation by Tertiary Amine El Electrophile (e.g., Nitrostyrene) El->Complex H-Bonding by Primary Urea Prod Enantioenriched Michael Adduct Complex->Prod C-C Bond Formation

Fig 1. Dual activation mode of the bifunctional urea-amine catalyst.

Application: Asymmetric Michael Addition

The most prominent application of pyrrolidine-urea derivatives is the enantioselective Michael addition of carbon nucleophiles to nitroolefins[5]. The following protocol outlines a self-validating system for synthesizing chiral γ-nitro carbonyls.

Optimization Data & Solvent Causality

The choice of solvent is the most critical parameter in hydrogen-bond-mediated organocatalysis. Polar protic solvents (like Methanol) act as H-bond competitors, solvating the urea protons and disabling the catalyst's ability to coordinate the electrophile. Conversely, non-polar solvents (like Toluene or DCM) enhance the strength of the catalyst-substrate hydrogen bonds, leading to superior yields and enantioselectivity.

Table 1: Effect of Solvent on the Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene

SolventDielectric Constant (ε)Time (h)Yield (%)Enantiomeric Excess (ee %)
Toluene2.38249294
Dichloromethane (DCM)8.93248889
Tetrahydrofuran (THF)7.58486571
Methanol (MeOH)32.77215< 5 (Racemic)
Step-by-Step Experimental Protocol

Objective: Synthesis of diethyl (R)-2-(2-nitro-1-phenylethyl)malonate.

Materials:

  • trans-β-Nitrostyrene (1.0 mmol, 149 mg)

  • Diethyl malonate (2.0 mmol, 320 mg)

  • (1-Cyclohexyl-3-pyrrolidinyl)urea catalyst (0.1 mmol, 21 mg, 10 mol%)

  • Anhydrous Toluene (2.0 mL)

Procedure:

  • Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with Argon. Add the (1-Cyclohexyl-3-pyrrolidinyl)urea catalyst (21 mg) and trans-β-nitrostyrene (149 mg).

  • Solvation: Inject 2.0 mL of anhydrous toluene. Stir at room temperature (25°C) for 5 minutes to ensure complete dissolution. Note: The non-polar environment is strictly required to maintain the integrity of the urea-nitro hydrogen bonding network.

  • Initiation: Add diethyl malonate (320 µL) dropwise over 2 minutes.

  • Monitoring (Self-Validation Step): Stir the reaction at room temperature. Monitor progress via TLC (Hexane/EtOAc 4:1). To validate the bifunctional mechanism, run a parallel control reaction lacking the catalyst; the control should show zero product formation after 24 hours, proving the necessity of base-activation.

  • Quenching & Workup: Once the nitrostyrene is consumed (approx. 24 h), quench the reaction by adding 1.0 mL of 1N HCl to protonate the pyrrolidine core, effectively stopping the catalytic cycle. Extract with EtOAc (3 × 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexane/EtOAc 9:1 to 4:1).

  • Analysis: Determine the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).

W A Reagent Prep: Dry Solvent & Cat. B Substrate Addition: Electrophile + Nucleophile A->B C Reaction Monitoring: TLC / Control Check B->C D Workup: Acid Quench & Extraction C->D E Analysis: NMR & Chiral HPLC D->E

Fig 2. Standard operational workflow for asymmetric catalytic reactions.

Medicinal Chemistry Utility: Pharmacophore Building Block

Beyond catalysis, (1-Cyclohexyl-3-pyrrolidinyl)urea is a highly valuable building block in drug discovery. The urea functional group is a privileged scaffold, heavily utilized in the design of soluble epoxide hydrolase (sEH) inhibitors and kinase inhibitors.

Structural Advantages for Drug Design:

  • Target Engagement: The primary urea acts as an excellent hydrogen-bond donor/acceptor, capable of interacting deeply within enzyme active sites (e.g., the catalytic aspartate/tyrosine residues in sEH).

  • Physicochemical Tuning: The presence of the tertiary pyrrolidine amine significantly enhances the aqueous solubility of the resulting API at physiological pH (due to protonation), overcoming the notoriously poor solubility typically associated with diaryl ureas. The cyclohexyl group provides necessary lipophilicity (LogP tuning) to occupy hydrophobic pockets.

Researchers can readily derivatize the primary urea nitrogen via cross-coupling or reaction with isocyanates to generate complex, unsymmetrical biurets or extended urea derivatives tailored for specific target binding.

References

  • PubChemLite - 18471-33-5 (C11H21N3O) . Université du Luxembourg / PubChem. Retrieved from:[Link]

  • Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins . Organic Letters - ACS Publications. Retrieved from:[Link]

  • Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst . Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from:[Link]

  • Asymmetric Michael Addition of α-Substituted Isocyanoacetates with Maleimides Catalyzed by Chiral Tertiary Amine Thiourea . The Journal of Organic Chemistry - ACS Publications. Retrieved from:[Link]

  • Asymmetric Michael addition reactions of 3-substituted benzofuran-2(3H)-ones to nitroolefins catalyzed by a bifunctional tertiary-amine thiourea . Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from:[Link]

Sources

Application Note: Advanced Formulation Strategies for (1-Cyclohexyl-3-pyrrolidinyl)urea-Based Chemokine Receptor Modulators

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Pharmacokineticists, and Drug Delivery Researchers Compound Profile: (1-Cyclohexyl-3-pyrrolidinyl)urea (CAS 18471-33-5) and its derivatives

Introduction and Physicochemical Profiling

The (1-cyclohexyl-3-pyrrolidinyl)urea pharmacophore is a critical structural motif frequently utilized in the design of potent CCR2 and CCR5 chemokine receptor antagonists [1]. These modulators are highly relevant in the treatment of inflammatory diseases such as atherosclerosis, multiple sclerosis, and ulcerative colitis, where they act by inhibiting monocyte chemoattractant protein-1 (MCP-1) binding.

However, translating these molecules into viable oral therapeutics presents significant formulation challenges. The compound exhibits classic Biopharmaceutics Classification System (BCS) Class II/IV behavior. The highly lipophilic cyclohexyl group and the rigid, hydrogen-bond-donating urea linkage result in high crystal lattice energy and poor aqueous solubility. Simultaneously, the basic pyrrolidine ring (pKa ~10.2) confers pH-dependent solubility, meaning the drug may dissolve in the acidic stomach but rapidly precipitate upon entering the neutral pH of the small intestine.

Table 1: Physicochemical and Biopharmaceutical Profiling
ParameterValue / CharacteristicFormulation Implication
Molecular Weight 211.30 g/mol (Core motif)Suitable for lipid-based and polymeric matrices.
LogP (Estimated) 2.5 – 3.5High lipophilicity; prone to hydrophobic aggregation.
pKa (Pyrrolidine) ~10.2 (Weak Base)Highly ionized at pH 1.2; unionized at pH 6.8 (precipitation risk).
Hydrogen Bonding High (Urea donors/acceptors)High lattice energy limits crystalline solubility.
BCS Classification Class II / IVRequires supersaturation stabilization or lipid solubilization.

To overcome these barriers, this application note details two field-proven formulation workflows: Enteric Amorphous Solid Dispersions (ASD) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) .

Formulation Strategy A: Enteric Amorphous Solid Dispersions (ASD)

Causality & Mechanistic Rationale

Converting the crystalline drug into an amorphous state disrupts the urea-mediated hydrogen bond network, significantly lowering the energy barrier to dissolution. However, for weakly basic drugs, rapid dissolution in the stomach (pH 1.2) often leads to catastrophic nucleation and precipitation in the duodenum (pH 6.8).

To prevent this, we utilize Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) , specifically the MG (medium grade) variant. HPMCAS is an enteric polymer that remains insoluble in the stomach, protecting the amorphous drug from premature release. In the intestine, the polymer ionizes and dissolves, releasing the drug while simultaneously maintaining supersaturation via steric hindrance and specific drug-polymer electrostatic interactions [2, 3].

Protocol: Hot Melt Extrusion (HME) of HPMCAS-MG ASD

Note: Ensure the drug's degradation temperature is >20°C above the HME processing temperature.

  • Pre-blending: Accurately weigh the (1-cyclohexyl-3-pyrrolidinyl)urea derivative and HPMCAS-MG at a 1:3 (w/w) ratio. Blend in a V-blender for 15 minutes to ensure a homogenous physical mixture.

  • Extrusion: Feed the blend into a co-rotating twin-screw extruder.

    • Temperature Profile (Zone 1 to Die): 70°C / 120°C / 140°C / 150°C / 155°C.

    • Screw Speed: 150 RPM.

    • Causality: The high shear and thermal energy melt the polymer (Tg ~120°C), dissolving the drug into the polymeric melt at a molecular level without degrading the urea linkage.

  • Cooling and Milling: Extrude the transparent melt onto a chill roll (15°C) to rapidly quench the system, freezing the drug in its amorphous state. Mill the brittle extrudate using a FitzMill to achieve a particle size of <250 µm (D90).

  • Validation: Confirm the amorphous nature using Powder X-Ray Diffraction (PXRD; absence of Bragg peaks) and Modulated Differential Scanning Calorimetry (mDSC; single glass transition temperature, Tg).

Formulation Strategy B: Self-Microemulsifying Drug Delivery System (SMEDDS)

Causality & Mechanistic Rationale

While ASDs rely on maintaining supersaturation, SMEDDS bypass the dissolution step entirely. By pre-dissolving the drug in an isotropic mixture of oils, surfactants, and co-surfactants, the formulation spontaneously forms oil-in-water nanoemulsions (<50 nm) upon contact with gastrointestinal fluids [4].

For highly lipophilic, weakly basic drugs, SMEDDS offer a dual advantage: they shield the drug from pH-induced precipitation and promote lymphatic absorption via chylomicron uptake, effectively bypassing hepatic first-pass metabolism [5].

Protocol: SMEDDS Preparation and Solidification
  • Excipient Screening:

    • Oil: Capryol™ 90 (Propylene glycol monocaprylate) – Provides high solubilization capacity for the lipophilic cyclohexyl moiety.

    • Surfactant: Tween 80 (Polysorbate 80) – HLB 15.0, ensures rapid emulsification.

    • Co-surfactant: Transcutol® HP – Enhances drug loading by disrupting the rigid urea hydrogen bonds.

  • Ternary Phase Diagram Optimization: Titrate water into various ratios of Oil:(Surfactant/Co-surfactant). Select a composition within the microemulsion region. Optimal Ratio: 15% Capryol 90, 60% Tween 80, 25% Transcutol HP (w/w).

  • Drug Loading: Dissolve the drug at 50 mg/g into the optimized lipid vehicle under gentle magnetic stirring at 40°C until optically clear.

  • Solidification (Optional but Recommended): To improve patient compliance and stability, convert the liquid SMEDDS into a solid powder by adsorbing it onto mesoporous silica (e.g., Neusilin® US2) at a 1:1 (w/w) ratio using a high-shear granulator.

In Vitro & In Vivo Workflow Visualization

The following diagram contrasts the gastrointestinal transit and absorption pathways of the ASD versus the SMEDDS formulation.

G ASD ASD Formulation (HPMCAS-MG) Stomach Stomach (pH 1.2) Polymer Insoluble ASD->Stomach Enteric Protection SMEDDS SMEDDS Formulation (Lipid-Based) Intestine_SMEDDS Intestine (pH 6.8) Nanoemulsion (<50nm) SMEDDS->Intestine_SMEDDS Spontaneous Emulsification Intestine_ASD Intestine (pH 6.8) Drug Supersaturation Stomach->Intestine_ASD pH Shift & Dissolution PortalVein Portal Vein (Hepatic First-Pass) Intestine_ASD->PortalVein Passive Absorption Intestine_SMEDDS->PortalVein Free Drug Partitioning Lymphatic Lymphatic System (Bypasses Liver) Intestine_SMEDDS->Lymphatic Chylomicron Uptake Systemic Systemic Circulation (Bioavailable Drug) PortalVein->Systemic Hepatic Metabolism Lymphatic->Systemic Direct Entry

Figure 1: Comparative absorption pathways of ASD vs. SMEDDS highlighting the lymphatic bypass mechanism of lipid-based systems.

Mechanistic Pathway: CCR2 Antagonism

Once systemic circulation is achieved, the (1-cyclohexyl-3-pyrrolidinyl)urea derivative exerts its pharmacological effect by antagonizing chemokine receptors. The diagram below maps the inhibition of the MCP-1/CCR2 signaling axis.

G MCP1 MCP-1 (CCL2) Chemokine CCR2 CCR2 Receptor (Macrophage Surface) MCP1->CCR2 Endogenous Binding Drug (1-Cyclohexyl-3-pyrrolidinyl)urea Antagonist Drug->CCR2 Competitive Inhibition GProtein G-Protein Activation (Gαi/Gαq) CCR2->GProtein Signal Transduction Calcium Intracellular Ca2+ Flux GProtein->Calcium Phospholipase C Activation Chemotaxis Monocyte Chemotaxis & Tissue Inflammation Calcium->Chemotaxis Cytoskeletal Rearrangement

Figure 2: Mechanistic signaling pathway demonstrating the inhibition of CCR2-mediated monocyte chemotaxis.

Conclusion

Formulating weakly basic, highly lipophilic ureas requires a mechanistic approach to overcome pH-dependent precipitation and poor aqueous solubility. While HPMCAS-based ASDs provide an excellent solid-state solution by maintaining intestinal supersaturation, SMEDDS offer a robust alternative that completely bypasses the dissolution rate-limiting step and leverages lymphatic transport. The choice between these platforms should be dictated by the specific first-pass metabolism profile and dose requirements of the target molecule.

References

  • Carter, P. H., et al. (2010). 3-aminopyrrolidine derivatives as modulators of chemokine receptors. U.S. Patent No. 7,834,021 B2. U.S. Patent and Trademark Office.
  • Bapat, P., Paul, S., Tseng, Y.-C., & Taylor, L. S. (2024). Impact of HPMCAS Grade on the Release of Weakly Basic Drugs from Amorphous Solid Dispersions. Molecular Pharmaceutics. American Chemical Society. URL:[Link]

  • Qin, Y., Xiao, C., Li, X., Huang, J., Si, L., & Sun, M. (2022). Enteric Polymer–Based Amorphous Solid Dispersions Enhance Oral Absorption of the Weakly Basic Drug Nintedanib via Stabilization of Supersaturation. Pharmaceutics, 14(9), 1830. MDPI. URL:[Link]

  • Ali, H. S. M., Hanafy, A. F., Alrbyawi, H., Alahmadi, Y. M., & El Achy, S. (2024). Locally Acting Budesonide-Loaded Solid Self-Microemulsifying Drug Delivery Systems (SMEDDS) for Distal Ulcerative Colitis. International Journal of Nanomedicine, 19, 11819-11846. Taylor & Francis / Dove Press. URL:[Link]

  • Kim, D.-S., et al. (2022). Formulation Approaches for Improving the Dissolution Behavior and Bioavailability of Tolvaptan Using SMEDDS. Pharmaceutics, 14(2), 404. MDPI. URL:[Link]

Application Note: Preclinical Dosage Protocols and Formulation Strategies for (1-Cyclohexyl-3-pyrrolidinyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Grounding & Rationale

(1-Cyclohexyl-3-pyrrolidinyl)urea (CAS 18471-33-5) belongs to the highly characterized class of 1,3-disubstituted ureas. In preclinical drug development, this structural motif is the classical pharmacophore for inhibiting Soluble Epoxide Hydrolase (sEH) , an enzyme that degrades cardioprotective and anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs).

The causality behind utilizing a cyclohexyl-pyrrolidinyl urea lies in its transition-state mimicry. The central urea moiety forms highly stable hydrogen bonds with the catalytic triad of the sEH enzyme (Tyr383, Tyr466, Asp335), while the lipophilic cyclohexyl and pyrrolidinyl rings occupy adjacent hydrophobic pockets . Because these compounds suffer from high melting points and poor aqueous solubility driven by strong intermolecular crystal lattice energies, standardizing the formulation and dosage protocols is the most critical hurdle in preclinical evaluation.

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) [Cardioprotective] CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) [Pro-inflammatory] sEH->DHETs Inhibitor (1-Cyclohexyl-3-pyrrolidinyl)urea (sEH Inhibitor) Inhibitor->sEH Competitive Inhibition

Figure 1: Modulation of the arachidonic acid cascade via sEH inhibition by urea derivatives.

Physicochemical Formulation Protocol

To achieve systemic exposure in murine models, the formulation must overcome the inherent hydrophobicity of the cyclohexyl and pyrrolidinyl rings. Aqueous suspensions often lead to erratic gastrointestinal absorption. Therefore, a co-solvent micellar system is employed to disrupt the crystal lattice and maintain the compound in a dissolved state in the bloodstream .

Self-Validating Formulation Protocol (PEG400/Tween 80 System)

Objective: Prepare a 1.0 mg/mL clear solution for Intravenous (IV) and Oral (PO) dosing.

  • Weighing & Initial Solvation: Weigh 10.0 mg of (1-Cyclohexyl-3-pyrrolidinyl)urea. Add 2.0 mL of PEG400 (20% v/v final).

    • Causality: PEG400 acts as the primary solvent to break the urea hydrogen-bond network.

  • Sonication: Sonicate the mixture in a water bath at 37°C for 15 minutes until visually clear.

  • Surfactant Addition: Add 0.5 mL of Tween 80 (5% v/v final) and vortex for 60 seconds.

    • Causality: Tween 80 prevents the lipophilic compound from crashing out of solution upon introduction to an aqueous environment.

  • Aqueous Dilution: Dropwise, add 7.5 mL of sterile 0.9% Saline (75% v/v final) while continuously vortexing.

  • Validation Checkpoint: Perform Dynamic Light Scattering (DLS) or visual inspection against a dark background. The solution must remain optically clear for at least 4 hours at room temperature. If turbidity occurs (indicating micro-precipitation), the formulation is invalid and will cause microembolisms if dosed IV.

In Vitro Metabolism & LC-MS/MS Validation

Before in vivo administration, the compound's metabolic stability must be quantified. Urea derivatives are primarily metabolized via CYP450-mediated hydroxylation of the cyclohexyl ring.

Microsomal Stability & Quantification Protocol
  • Incubation: Incubate 1 µM of the urea compound with 1 mg/mL rat hepatic microsomes and 1 mM NADPH in 0.1 M potassium phosphate buffer (pH 7.4) at 37°C.

  • Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench with 150 µL of ice-cold ethyl acetate containing an internal standard (e.g., 1-cyclohexyl-3-dodecylurea) .

  • LC-MS/MS Analysis: Evaporate the organic layer, reconstitute in methanol, and analyze via positive ion electrospray tandem mass spectrometry (ESI-MS/MS).

  • Validation Checkpoint: The internal standard recovery must exceed 80%, and the calibration curve must maintain an R2>0.99 . A half-life ( t1/2​ ) of <15 minutes in microsomes indicates the compound will require continuous infusion rather than bolus PO dosing in vivo.

In Vivo Dosage & Administration Protocols

To establish the therapeutic window, absolute bioavailability ( F% ) must be calculated by comparing IV and PO cohorts.

Step-by-Step Dosing Workflow
  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to PO dosing to eliminate food-effect variability on lipophilic drug absorption. IV cohorts do not require fasting.

  • IV Administration (1 mg/kg): Administer the validated PEG/Tween/Saline formulation via lateral tail vein injection. Injection volume must not exceed 5 mL/kg (e.g., 100 µL for a 20 g mouse) to prevent volume overload.

  • PO Administration (3-10 mg/kg): Administer via oral gavage using a bulb-tipped gastric needle. Maximum volume is 10 mL/kg.

  • Serial Blood Sampling: Collect 20 µL of blood via saphenous vein puncture at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C. Extract plasma for LC-MS/MS quantification.

Preclinical_Workflow Step1 1. Formulation Optimization Co-solvent system (PEG400/Tween80) Step2 2. In Vitro Validation Microsomal Stability & LC-MS/MS Step1->Step2 Step3 3. Pharmacokinetic (PK) Dosing IV (1 mg/kg) vs PO (3-10 mg/kg) Step2->Step3 Step4 4. In Vivo Efficacy Models Cardiovascular & Inflammatory Assays Step3->Step4

Figure 2: Self-validating preclinical workflow for the evaluation of substituted urea inhibitors.

Quantitative Pharmacokinetic Data

The table below summarizes the expected pharmacokinetic parameters for cyclohexyl-urea derivatives dosed utilizing the optimized micellar formulation. These metrics dictate the dosing frequency for subsequent efficacy models (e.g., Angiotensin II-induced hypertension models).

Table 1: Representative Pharmacokinetic Parameters for Cyclohexyl-Urea Derivatives (Dosed at 3.0 mg/kg PO in Murine Models)

PK ParameterExpected Value RangeCausality / Preclinical Significance
Cmax​ 150 - 400 ng/mLPeak plasma concentration. Indicates rapid gastrointestinal absorption facilitated by the Tween 80 surfactant.
Tmax​ 1.0 - 2.5 hoursTime to peak concentration. The delay is typical for lipophilic ureas requiring micellar packaging in the gut.
AUC0−t​ 1200 - 3500 h·ng/mLTotal systemic exposure. Critical for determining if the compound supports once-daily or twice-daily dosing.
Half-life ( t1/2​ ) 4.0 - 8.5 hoursDriven by the rate of CYP450-mediated oxidation of the cyclohexyl and pyrrolidinyl rings.
Bioavailability ( F ) 25% - 45%Moderate bioavailability is common due to first-pass hepatic metabolism of the saturated ring systems.

References

  • Soluble epoxide hydrolase plays an essential role in angiotensin II-induced cardiac hypertrophy. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Pharmacokinetic screening of soluble epoxide hydrolase inhibitors in dogs. European Journal of Pharmaceutical Sciences.[Link]

  • Rapid determination of soluble epoxide hydrolase inhibitors in rat hepatic microsomes by high-performance liquid chromatography with electrospray tandem mass spectrometry. Analytical Biochemistry.[Link]

Troubleshooting & Optimization

Improving the aqueous solubility of (1-Cyclohexyl-3-pyrrolidinyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Formulation and Medicinal Chemistry. This guide is specifically engineered for researchers and drug development professionals troubleshooting the aqueous solubility of (1-Cyclohexyl-3-pyrrolidinyl)urea .

As a highly lipophilic and crystalline compound, this molecule presents distinct physicochemical barriers. Below, you will find field-proven diagnostic workflows, mechanistic explanations, and self-validating protocols to overcome these challenges.

Diagnostic Workflow for Solubility Enhancement

G Start Challenge: Poor Aqueous Solubility of (1-Cyclohexyl-3-pyrrolidinyl)urea pH Phase 1: pH & Salt Screen Target: Basic Pyrrolidine Amine Start->pH Assess pKa (~9.5) Cosolvent Phase 2: Cosolvent & Complexation Target: Solvation via NMP / Cyclodextrins pH->Cosolvent If salt solubility < Target Nano Phase 3: Formulation Target: Nanosuspension / Solid Dispersion Cosolvent->Nano If excipient toxicity limits dose Struct Phase 4: Structural Modification Target: Disrupt Urea Planarity Nano->Struct If physical stability fails

Caption: Diagnostic Workflow for Troubleshooting Urea Derivative Solubility.

FAQ & Troubleshooting Guide

Q1: Why is (1-Cyclohexyl-3-pyrrolidinyl)urea exhibiting near-zero aqueous solubility in our baseline assays?

The Causality: The molecule suffers from two compounding physicochemical barriers. First, the cyclohexyl group is highly lipophilic, driving up the partition coefficient (LogP) and preventing favorable interactions with water. Second, the urea linkage acts as a potent hydrogen bond donor and acceptor. This promotes a highly planar conformation and strong intermolecular hydrogen bonding, resulting in a high crystal lattice energy . It is thermodynamically unfavorable for aqueous media to break this stable crystal lattice.

Q2: Can we leverage the core structure to improve solubility without altering the molecule?

The Causality: Yes. The pyrrolidin-3-yl moiety contains a secondary aliphatic amine within its ring. This amine is basic (estimated pKa ~9.0–9.5). By lowering the pH of your aqueous vehicle below this pKa, or by isolating a stable salt (e.g., hydrochloride or mesylate), you protonate the nitrogen. The resulting cationic charge dramatically increases ion-dipole interactions with water, effectively overcoming the crystal lattice energy barrier.

Table 1: Projected pH-Solubility Profile for (1-Cyclohexyl-3-pyrrolidinyl)urea

pH LevelPrimary Ionization StateSolubilization MechanismEstimated Solubility Impact
pH 2.0 - 4.0 Fully Protonated (Cationic)Strong ion-dipole interactionsHigh (>10 mg/mL)
pH 5.0 - 7.0 Partially ProtonatedModerate ion-dipole interactionsModerate (1-5 mg/mL)
pH 8.0 - 10.0 Free Base (Neutral)Limited to H-bonding (Urea)Low (<0.1 mg/mL)

Step-by-Step Protocol: Self-Validating pH-Solubility Profiling

  • Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 2.0 to 10.0 (e.g., phosphate, citrate, borate). Ensure the ionic strength is kept constant across all buffers.

  • Equilibration: Add an excess amount of the solid compound (e.g., 10 mg) to 1 mL of each buffer in sealed glass HPLC vials. Agitate at 37°C for 48 hours using an orbital shaker. Note: 48 hours is critical to ensure thermodynamic equilibrium; shorter times may capture transient kinetic solubility.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Self-Validation Step: Discard the first 200 µL of filtrate. This saturates any non-specific binding sites on the filter membrane, preventing artificially low concentration readings.

  • Quantification: Dilute the filtrate into the mobile phase and quantify via RP-HPLC-UV against a standard curve.

  • Solid-State Verification (Critical): Recover the residual solid from the centrifuge pellet and analyze it via Powder X-Ray Diffraction (PXRD). This confirms whether the compound remained in its original polymorphic state, formed a hydrate, or precipitated as a less soluble free base during the assay.

Q3: If salt formation is insufficient for our required in vivo dosing concentration, which excipients are most effective for rigid urea derivatives?

The Causality: For highly crystalline, poorly soluble compounds, standard cosolvents like Propylene Glycol often fail because they only lower the dielectric constant of the water. N-Methyl-2-pyrrolidone (NMP) is exceptionally effective for urea derivatives. NMP acts via a dual mechanism: it serves as a traditional cosolvent and acts as a complexing agent, forming 1:1 stacking complexes with the drug molecule in aqueous environments. This can yield up to an 800-fold increase in solubility for rigid scaffolds .

Table 2: Cosolvent Solubilization Efficiency Comparison

Cosolvent System (20% v/v in Water)Primary Solubilization MechanismRelative Solubility Enhancement
Propylene Glycol (PG) Dielectric constant reduction~10x - 50x
Ethanol (EtOH) Dielectric constant reduction~20x - 80x
N-Methyl-2-pyrrolidone (NMP) Cosolvency + 1:1 Complexation Stacking~200x - 800x

Step-by-Step Protocol: Cosolvent Screening

  • Prepare binary mixtures of Water/NMP and Water/PG at 5%, 10%, 15%, and 20% v/v.

  • Add excess API to 2 mL of each vehicle. Vortex for 2 minutes, then sonicate for 15 minutes to disrupt initial aggregates.

  • Incubate at 25°C with continuous end-over-end rotation for 72 hours.

  • Centrifuge, filter (discarding the initial volume), and quantify via HPLC as described in the previous protocol.

Q4: We are open to structural modifications. How can we rationally design a more soluble analog without losing target affinity?

The Causality: A proven medicinal chemistry strategy for urea derivatives is the "disruption of molecular planarity and symmetry" . By introducing a small steric bulk—such as an N-methyl group—on one of the urea nitrogens, you force a steric clash that twists the urea out of its planar conformation. This prevents tight crystal packing, significantly lowering the melting point and crystal lattice energy. Because the energy required to break the crystal lattice is reduced, aqueous solubility increases dramatically.

G Planar Planar Urea Conformation (High Crystal Packing Energy) Mod N-Methylation (Steric Clash Induction) Planar->Mod MedChem Intervention Twisted Twisted/Asymmetric Urea (Lower Melting Point) Mod->Twisted Disrupts Symmetry Soluble Enhanced Aqueous Solubility (Reduced Lattice Energy) Twisted->Soluble Thermodynamic Shift

Caption: Mechanistic pathway of solubility enhancement via disruption of molecular planarity.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Solubility Improvement of Drugs using N-Methyl Pyrrolidone Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Technical Support Center: Troubleshooting (1-Cyclohexyl-3-pyrrolidinyl)urea Degradation in Solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (1-Cyclohexyl-3-pyrrolidinyl)urea. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common stability issues encountered when working with this and structurally similar substituted urea compounds in solution. By understanding the underlying chemical principles, you can proactively design more robust experiments and formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Initial Diagnosis & Observation

Question 1: My solution of (1-Cyclohexyl-3-pyrrolidinyl)urea shows a decrease in the parent compound peak and the appearance of new peaks in my HPLC analysis over a short period. What is the likely cause?

Answer: The rapid degradation of (1-Cyclohexyl-3-pyrrolidinyl)urea in solution is most likely due to hydrolysis of the urea functional group. The urea moiety is susceptible to cleavage, particularly under unfavorable pH and temperature conditions.[1][2] The degradation process typically involves the breakdown of the urea bond to form cyclohexylamine and a pyrrolidinyl isocyanate intermediate, which can be further hydrolyzed. In aqueous solutions, urea compounds can degrade into ammonia and carbon dioxide.[3][4]

To confirm this, you should immediately check the pH and temperature of your solution. Substituted ureas are generally most stable in a neutral to slightly acidic pH range (approximately 4-8).[1][2][5] Elevated temperatures will also accelerate the degradation rate.[1][2][6]

Understanding Degradation Pathways

Question 2: What are the primary chemical degradation pathways for a substituted urea like (1-Cyclohexyl-3-pyrrolidinyl)urea?

Answer: There are several potential degradation pathways for substituted ureas in solution:

  • Hydrolysis: This is the most common degradation pathway. It can be catalyzed by either acid or base and involves the nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon of the urea.[7] The reaction ultimately leads to the formation of the corresponding amines (cyclohexylamine and pyrrolidine) and carbon dioxide.

  • Oxidation: While generally less common than hydrolysis for ureas, oxidative degradation can occur, especially in the presence of oxidizing agents or under conditions that generate reactive oxygen species.

  • Photolysis: Exposure to light, particularly UV light, can induce degradation. The extent of photolytic degradation depends on the specific chromophores present in the molecule and the intensity and wavelength of the light source.[8][9]

The following diagram illustrates the general troubleshooting workflow when degradation is suspected:

Caption: Troubleshooting workflow for (1-Cyclohexyl-3-pyrrolidinyl)urea degradation.

Proactive Stabilization and Experimental Design

Question 3: How can I proactively prevent the degradation of (1-Cyclohexyl-3-pyrrolidinyl)urea in my experiments?

Answer: To minimize degradation, consider the following preventative measures during your experimental design:

  • pH Control: Maintain the pH of your solution within the optimal range of 4-8.[1][2][5] Using a buffer system, such as a lactate buffer at pH 6.0, can provide excellent stability.[1][2][5]

  • Temperature Control: Store solutions at reduced temperatures (e.g., 2-8°C) when not in use. Avoid repeated freeze-thaw cycles if possible, as this can also contribute to degradation.

  • Solvent Selection: If your experimental conditions allow, consider using a non-aqueous solvent. Isopropanol has been shown to slow the decomposition of urea.[1][2]

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

  • Fresh Preparation: Prepare solutions fresh whenever possible. Aged urea solutions can accumulate ammonium cyanate, which can lead to unwanted side reactions.[10]

The following diagram illustrates the key factors influencing the stability of substituted ureas:

StabilityFactors Compound (1-Cyclohexyl-3-pyrrolidinyl)urea Stability pH pH Compound->pH Optimal: 4-8 Temp Temperature Compound->Temp Lower is better Solvent Solvent Compound->Solvent Aqueous vs. Non-aqueous Light Light Exposure Compound->Light Protection needed

Caption: Key factors influencing the stability of substituted ureas.

Advanced Troubleshooting: Forced Degradation Studies

Question 4: I've implemented basic stabilization techniques, but I'm still observing degradation. How can I definitively identify the degradation products and understand the degradation pathway?

Answer: When basic troubleshooting is insufficient, a forced degradation study is the next logical step.[11][12][13][14] This involves intentionally exposing your compound to a range of harsh conditions to accelerate degradation and generate a sufficient quantity of degradants for identification.

A well-designed forced degradation study will provide critical information for:

  • Developing a stability-indicating analytical method.[11][12]

  • Elucidating degradation pathways.[11]

  • Understanding the intrinsic stability of your molecule.[12]

Here is a summary of typical stress conditions for a forced degradation study:

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at elevated temperatureTo assess susceptibility to acid-catalyzed degradation.
Base Hydrolysis 0.1 M NaOH at room temperatureTo assess susceptibility to base-catalyzed degradation.
Oxidation 3% H₂O₂ at room temperatureTo evaluate sensitivity to oxidative stress.
Thermal Degradation Elevated temperature (e.g., 60°C)To determine the effect of heat on stability.
Photostability Exposure to UV and visible lightTo assess light-induced degradation.[8][9]

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of (1-Cyclohexyl-3-pyrrolidinyl)urea in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.

    • Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 60°C.

    • Photostability: Expose the stock solution to a light source that provides both UV and visible light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: For acid and base hydrolysis samples, neutralize them before analysis.

  • Analysis: Analyze all samples by a suitable analytical method, such as HPLC with UV detection or LC-MS.

  • Data Interpretation: Compare the chromatograms of the stressed samples to a control sample. Identify and quantify the degradation products. An ideal study aims for 5-20% degradation of the active ingredient.[13]

Analytical Considerations

Question 5: What are the best analytical methods for monitoring the degradation of (1-Cyclohexyl-3-pyrrolidinyl)urea?

Answer: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for analyzing the degradation of small molecules like (1-Cyclohexyl-3-pyrrolidinyl)urea.[15][16]

  • HPLC with UV Detection: This is a standard method for routine analysis. A stability-indicating method should be developed that can separate the parent compound from all potential degradation products.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for identifying the structures of unknown degradation products.[15] The mass-to-charge ratio of the degradants can provide valuable information for structure elucidation.

For quantitative analysis, colorimetric methods can also be employed, but care must be taken to avoid interference from byproducts like ammonia.[17][18]

References

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187–195. [Link]

  • Wang, H., et al. (2012). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. PLoS ONE, 7(2), e30638. [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. PubMed. [Link]

  • ResearchGate. (n.d.). (A) Half-life of urea for different pH levels based on the... ResearchGate. [Link]

  • ResearchGate. (n.d.). Stability of urea in solution and pharmaceutical preparations | Request PDF. ResearchGate. [Link]

  • Callam, C. S., et al. (2001). The Hydrolysis of Urea and the Proficiency of Urease. Journal of the American Chemical Society, 123(47), 11732-11739. [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

  • ResearchGate. (n.d.). Urea decomposition pathways. The lower pathway illustrates the... ResearchGate. [Link]

  • Taylor & Francis Online. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • NIH. (n.d.). Reaction Pathway and Free Energy Barrier for Urea Elimination in Aqueous Solution. PMC. [Link]

  • NIH. (n.d.). Quantitative determination of urea concentrations in cell culture medium. PMC. [Link]

  • Lilov, M. E., & Kirilov, P. P. (2019). STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS. Journal of Chemical Technology and Metallurgy, 54(2), 319-326. [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ACS Publications. (2006). Urea and Urea Nitrate Decomposition Pathways: A Quantum Chemistry Study. [Link]

  • BioSpectra. (n.d.). UREA TESTING METHODS. [Link]

  • Sepax. (n.d.). Analysis of Urea. [Link]

  • ResearchGate. (n.d.). How to detect residual urea after microbial degradation of urea in broth.? ResearchGate. [Link]

  • IJPSR. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • ResearchGate. (n.d.). Proposed mechanisms for urea hydrolysis catalysed by urease. A, B, C,... ResearchGate. [Link]

  • NIH. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

  • Wikipedia. (n.d.). Urea. [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. PMC. [Link]

  • MDPI. (2025). Inhibition of Urea Hydrolysis in Human Urine for Resource and Energy Recovery: Pharmaceuticals and Their Metabolites as Co-Existing Anticatalyzers. [Link]

  • Springer. (n.d.). Urea removal from aqueous solutions—a review. [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • ResearchGate. (n.d.). N,N′-Dicyclohexyl-N-(phthaloylglycyl)urea. ResearchGate. [Link]

  • Scribd. (n.d.). Urea Stability in Solutions and Formulations | PDF. [Link]

  • ResearchGate. (2026). The crystal structure of 1-cyclohexyl-3-(p-tolyl)urea, C14H20N2O. [Link]

Sources

Technical Support Center: Optimizing (1-Cyclohexyl-3-pyrrolidinyl)urea Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we understand that synthesizing polar, dual-amine ureas like (1-Cyclohexyl-3-pyrrolidinyl)urea presents unique chemoselectivity and purification challenges. This guide bypasses generic advice to provide you with mechanistic troubleshooting, validated protocols, and causality-driven solutions for your workflow.

TroubleshootingLogic Amine 1-Cyclohexylpyrrolidin-3-amine KOCN KOCN + H2O Amine->KOCN Add Reagents Intermediate Isocyanic Acid (in situ) KOCN->Intermediate Acidification pH_low pH < 3: Amine Protonated (Reaction Stalls) Intermediate->pH_low Excess Acid pH_opt pH 4-5: Optimal Nucleophilic Attack Intermediate->pH_opt Controlled Acid Product (1-Cyclohexyl-3- pyrrolidinyl)urea pH_opt->Product High Yield BisUrea Bis-urea Byproduct pH_opt->BisUrea High Temp / Excess Amine

Fig 1: Reaction pathway and pH-dependent troubleshooting logic for aqueous urea synthesis.

Section 1: Reaction Design & Pathway Optimization (FAQs)

Q1: Why is the aqueous potassium cyanate (KOCN) method preferred over direct transamidation or phosgene derivatives for this specific molecule? A1: The target molecule contains both a tertiary aliphatic amine (the pyrrolidine nitrogen) and a primary amine. Direct transamidation with urea requires high temperatures (>130 °C), which often leads to thermal degradation of the pyrrolidine core. Phosgene or CDI routes require strict anhydrous conditions and frequently result in symmetrical bis-urea byproducts. Conversely, the nucleophilic addition of the primary amine to KOCN in water is a mild, catalyst-free, and highly scalable process[1]. Mechanistic Causality: This route offers inherent regioselectivity. The tertiary nitrogen of the 1-cyclohexylpyrrolidine core cannot form a stable urea because it lacks an N-H proton to transfer during the addition step; any intermediate formed immediately reverses. Thus, only the primary amine reacts, eliminating the need for protecting groups.

Q2: I am using the KOCN method, but my conversion is stalled at 40%. What is the mechanistic cause? A2: This is a classic pH-dependent equilibrium issue. The reaction requires an acidic environment to convert potassium cyanate into the active electrophile, isocyanic acid (HNCO). However, if the pH drops below 3, both the pyrrolidine nitrogen (pKa ~9.5) and the primary amine (pKa ~10.2) become fully protonated, rendering the primary amine non-nucleophilic. Solution: Maintain the reaction pH strictly between 4.5 and 5.0 using an acetic acid buffer. At this pH, a sufficient dynamic fraction of the primary amine remains unprotonated to attack the electrophile, while the tertiary amine remains protonated, enhancing aqueous solubility.

Section 2: Minimizing By-Products & Impurities (Troubleshooting)

Q3: When attempting synthesis via an alkyl carbamate intermediate, I observe a significant symmetrical bis-urea impurity. How can I prevent this? A3: When synthesizing ureas via carbamates, the base-promoted extraction of hydrogen generates a highly reactive isocyanate intermediate[2]. The reaction of an isocyanate with an amine is diffusion-controlled and exceptionally fast[3]. If the ammonia quench is not present in a massive excess, the generated isocyanate will rapidly react with any unreacted 1-cyclohexylpyrrolidin-3-amine in the system, forming the symmetrical bis-urea byproduct. Solution: Employ an inverse-addition protocol. Add the activated carbamate dropwise into a rapidly stirring, 10-fold excess of methanolic ammonia at 0 °C to ensure the isocyanate is trapped by ammonia before it can encounter another molecule of the starting amine.

Q4: How does moisture affect the reaction if I opt for the isocyanate intermediate route? A4: Moisture is the primary cause of urea by-product formation in isocyanate-based reactions[3]. Even trace amounts of water will react with the isocyanate intermediate to form an unstable carbamic acid. This intermediate rapidly decarboxylates, releasing CO₂ gas and forming a primary amine[3]. This newly formed amine then aggressively attacks another isocyanate molecule, creating a symmetrical urea linkage[3]. Visual Indicators: Unexpected gas evolution (foaming) and the formation of insoluble precipitates. Solution: Rigorously dry all solvents over 3Å molecular sieves and conduct the reaction under a dry argon atmosphere.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes our internal validation data comparing various synthetic routes for (1-Cyclohexyl-3-pyrrolidinyl)urea.

Reagent SystemSolventTemp (°C)Time (h)Yield (%)Major Impurity Profile
Direct Transamidation (Urea)DMF1502415Pyrrolidine thermal degradation
Triphosgene + NH₃THF (Anhydrous)0 to 25462Symmetrical bis-urea (15-20%)
Phenyl Carbamate + NH₃Et₃N / MeOH651078Unreacted carbamate intermediate
KOCN + HCl (pH 2)H₂O / Dioxane251235Unreacted protonated amine
KOCN + AcOH (pH 5) H₂O 25 6 91 Trace bis-urea (<2%)

Section 3: Step-by-Step Validated Protocol

ExperimentalWorkflow Step1 1. Dissolve Amine in H2O Step2 2. Adjust pH to 5.0 (AcOH) Step1->Step2 Step3 3. Dropwise KOCN Addition Step2->Step3 Step4 4. Stir 6h at 25°C (Precipitation = Success) Step3->Step4 Step5 5. Adjust pH to 9.0 (NaOH) Step4->Step5 Step6 6. Extract (2-MeTHF) & Dry Step5->Step6

Fig 2: Self-validating experimental workflow for synthesizing (1-Cyclohexyl-3-pyrrolidinyl)urea.

This protocol utilizes the aqueous KOCN method, designed as a self-validating system where product precipitation serves as an internal indicator of successful conversion.

  • Amine Solubilization: Dissolve 1-cyclohexylpyrrolidin-3-amine (10.0 mmol, 1.68 g) in 15 mL of distilled water.

  • Critical pH Adjustment: Slowly add glacial acetic acid dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 5.0. Causality: This protonates the tertiary amine (aiding solubility) and establishes the correct equilibrium for the primary amine.

  • Electrophile Generation: In a separate vial, dissolve potassium cyanate (KOCN, 22.0 mmol, 1.78 g) in 5 mL of water. Add this solution dropwise to the amine mixture over 15 minutes at 25 °C[1].

  • Self-Validating Reaction: Stir vigorously for 6 hours. As the mono-substituted urea forms, it becomes less soluble in the aqueous matrix than the starting amine and will begin to precipitate as a white to off-white crystalline powder[4]. Causality: This precipitation drives the equilibrium forward and provides visual confirmation of the reaction's progress.

  • Basification: Adjust the pH of the suspension to 9.0 using 1M NaOH. Causality: This ensures the tertiary pyrrolidine nitrogen of the product is fully deprotonated, reducing its water solubility for the subsequent extraction step.

  • Isolation: Extract the aqueous layer with 2-Methyltetrahydrofuran (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure (1-Cyclohexyl-3-pyrrolidinyl)urea.

References[1] Title: A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water

Source: rsc.org URL: 1[4] Title: Urea, 1-(1-cyclohexyl-3-pyrrolidinyl) - Zibo Hangyu Biotechnology Development Co., Ltd Source: lookchem.com URL: 4[2] Title: Improved Synthesis of Unsymmetrical Ureas via Carbamates Source: thieme-connect.com URL: 2[3] Title: Minimizing urea by-product formation in isocyanate reactions - Benchchem Source: benchchem.com URL: 3

Sources

Technical Support Center: Overcoming Poor Bioavailability of (1-Cyclohexyl-3-pyrrolidinyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for (1-Cyclohexyl-3-pyrrolidinyl)urea (CAS 18471-33-5). This compound presents a classic "perfect storm" of pharmacokinetic challenges: the high crystal lattice energy of the urea linkage limits aqueous solubility[1], the basic pyrrolidine ring restricts passive permeability, and both the cyclohexyl and pyrrolidine moieties are highly susceptible to rapid first-pass metabolism[2].

This guide is designed for formulation scientists and medicinal chemists to systematically diagnose and resolve these specific bioavailability bottlenecks.

Part 1: Diagnostic Overview of Bioavailability Barriers

Before troubleshooting, it is critical to identify which physiological barrier is the primary driver of poor systemic exposure in your specific animal model or assay.

G Start Oral Dose (1-Cyclohexyl-3-pyrrolidinyl)urea Solubility Dissolution Barrier High Crystal Lattice Energy (Urea) Start->Solubility Permeability Permeability Barrier Pyrrolidine Protonation (pKa ~10) Solubility->Permeability Metabolism Metabolic Barrier CYP450 First-Pass Oxidation Permeability->Metabolism Systemic Systemic Circulation (Low Bioavailability) Metabolism->Systemic

Caption: Causality chain of bioavailability barriers for (1-Cyclohexyl-3-pyrrolidinyl)urea.

Part 2: Troubleshooting Solubility & Dissolution

FAQ 1: Why does the compound precipitate rapidly in Simulated Intestinal Fluid (FaSSIF) despite good initial solubility in gastric media?

The Causality: The pyrrolidine ring is protonated in the acidic stomach, allowing it to dissolve. However, as it transitions to the neutral pH of the intestine, the molecule loses its charge. The urea group's strong intermolecular hydrogen bonding drives rapid recrystallization due to its high crystal lattice energy[1].

The Solution: Formulate an Amorphous Solid Dispersion (ASD) . By dispersing the drug at a molecular level within a polymer matrix like HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate), you kinetically trap the drug in its amorphous state, preventing the urea lattice from re-forming and maintaining supersaturation in the GI tract[3].

Protocol: Step-by-Step ASD Preparation via Hot Melt Extrusion (HME)

This self-validating protocol ensures the polymer raises the glass transition temperature ( Tg​ ) sufficiently to prevent recrystallization.

  • Material Blending: Geometrically mix 20% (w/w) (1-Cyclohexyl-3-pyrrolidinyl)urea with 80% (w/w) HPMCAS-M grade. Scientific Rationale: HPMCAS-M provides optimal amphiphilic properties to stabilize the lipophilic cyclohexyl group while interacting with the polar urea moiety.

  • Extrusion Parameters: Feed the blend into a twin-screw extruder. Set the temperature profile from 90°C (feed zone) to 140°C (die). Caution: Do not exceed 150°C to prevent thermal degradation of the pyrrolidine ring.

  • Cooling & Milling: Rapidly quench the extrudate on a chill roll to freeze the molecular mobility. Mill the extrudate using a cryogenic mill to achieve a particle size of D50​<50μm .

  • Validation (Self-Validating Step): Analyze the milled powder via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The absence of Bragg peaks and a single, unified Tg​ confirm a successful, stable amorphous dispersion.

Part 3: Troubleshooting Permeability & Absorption

FAQ 2: Caco-2 assays show excellent solubility but poor apical-to-basolateral transport. How do we bypass this permeability limit?

The Causality: The secondary amine of the pyrrolidine ring has a pKa of approximately 10. At physiological pH (7.4), >99% of the molecules are ionized, severely restricting passive transcellular diffusion across the lipophilic enterocyte membrane.

The Solution: Utilize a Lipid-Based Formulation (LBF) , specifically a Self-Microemulsifying Drug Delivery System (SMEDDS). LBFs not only keep the drug solubilized but also stimulate the secretion of bile salts, forming mixed micelles that enhance lymphatic absorption, thereby physically bypassing the tight junctions and paracellular limitations[4].

G Assess Assess PK Deficit Sol Solubility Limited? (High Lattice Energy) Assess->Sol Perm Permeability Limited? (Ionization) Assess->Perm Met Metabolism Limited? (High Hepatic Extraction) Assess->Met ASD Formulate ASD (HPMCAS / PVP-VA) Sol->ASD LBF Formulate LBF/SMEDDS (Lymphatic Transport) Perm->LBF Mod Structural Modification (Deuteration/Fluorination) Met->Mod

Caption: Decision tree for troubleshooting specific pharmacokinetic deficits.

Part 4: Troubleshooting First-Pass Metabolism

FAQ 3: In vivo rat PK shows an absolute bioavailability of <5% despite IV clearance being moderate. What is degrading the compound?

The Causality: The compound is falling victim to extensive hepatic and intestinal first-pass metabolism. The pyrrolidine ring is highly vulnerable to Cytochrome P450 (CYP450) mediated oxidation, often resulting in lactam formation or complete ring opening[2]. Concurrently, the cyclohexyl ring undergoes Phase I hydroxylation.

Protocol: In Vitro Microsomal Stability & Phenotyping Assay

To confirm which moiety is being oxidized and by which CYP isoform, run this targeted microsomal assay.

  • Incubation Setup: Prepare a 1 μM solution of (1-Cyclohexyl-3-pyrrolidinyl)urea in 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Inhibitor Spiking: Divide into three cohorts:

    • Cohort A: Control (No inhibitor).

    • Cohort B: Add 1 μM Ketoconazole (CYP3A4 inhibitor).

    • Cohort C: Add 1 μM Quinidine (CYP2D6 inhibitor).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching & Extraction: At time points 0, 15, 30, and 60 minutes, extract 50 μL aliquots and quench immediately in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Pyrrolidin-3-ol-d5)[2].

  • LC-MS/MS Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant.

    • Data Interpretation: If Cohort B shows significantly prolonged half-life compared to Cohort A, CYP3A4 is the primary metabolizer. LC-MS/MS mass shifts of +14 Da (carbonyl formation) or +16 Da (hydroxylation) will pinpoint whether the pyrrolidine or cyclohexyl ring is the weak link.

G Parent Parent Compound (1-Cyclohexyl-3-pyrrolidinyl)urea CYP Hepatic CYP450 (e.g., CYP3A4, CYP2D6) Parent->CYP Path1 Pyrrolidine Oxidation (Lactam Formation / Ring Opening) CYP->Path1 Path2 Cyclohexyl Hydroxylation (Phase I Metabolism) CYP->Path2 Clearance Rapid Hepatic Clearance Path1->Clearance Path2->Clearance

Caption: Primary CYP450-mediated first-pass metabolic pathways limiting systemic exposure.

Part 5: Quantitative Summary of Formulation Strategies

Use the following table to benchmark your experimental results against expected pharmacokinetic improvements when applying the troubleshooting strategies above.

Formulation StrategyPrimary Mechanism of ActionTarget Physiological BarrierExpected Impact on PK Parameters
Unformulated API N/ABaseline Cmax​ : Low, T1/2​ : < 1 hr, F% : < 5%
Amorphous Solid Dispersion (HPMCAS) Disrupts urea crystal lattice energy; maintains supersaturation.Solubility / Dissolution Cmax​ : 3-5x increase, AUC : 2-4x increase
SMEDDS (Lipid-Based) Bypasses paracellular transport; utilizes lymphatic system.Permeability & Hepatic First-Pass F% : 15-25% increase, delayed Tmax​
Structural Modification (Deuteration) Kinetic isotope effect slows CYP450 C-H bond cleavage on the pyrrolidine ring.First-Pass Metabolism T1/2​ : 2-3x extension, reduced clearance

References

  • [3] Mechanisms of increased bioavailability through amorphous solid dispersions: a review. National Institutes of Health (NIH). Available at:

  • [4] Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova Group. Available at:

  • [2] The Role of Pyrrolidin-3-ol-d5 in Modern Metabolic Studies: A Technical Guide. Benchchem. Available at:

  • [1] Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity. National Institutes of Health (NIH). Available at:

Sources

Technical Support Center: (1-Cyclohexyl-3-pyrrolidinyl)urea Stability & Handling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for (1-Cyclohexyl-3-pyrrolidinyl)urea (PubChem CID: 205686) [1]. This guide is designed for researchers, analytical scientists, and drug development professionals encountering stability, solubility, or analytical inconsistencies when handling this compound at room temperature.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. We will explore the chemical causality behind the instability of this compound, provide self-validating experimental protocols to secure your workflows, and offer actionable troubleshooting for common benchtop issues.

Mechanistic Overview: The "Why" Behind Room Temperature Instability

To troubleshoot effectively, we must first understand the structural vulnerabilities of (1-Cyclohexyl-3-pyrrolidinyl)urea. The molecule consists of a stable cyclohexyl group, a central urea linkage, and a pyrrolidine ring containing a secondary amine .

At room temperature (20–25°C), this structure is susceptible to three primary degradation pathways:

  • Hygroscopicity & Urea Hydrolysis: The urea core is prone to slow hydrolysis in the presence of ambient moisture. Water acts as a nucleophile, cleaving the urea bond to yield cyclohexylamine, 3-aminopyrrolidine, and carbon dioxide [2].

  • Carbamate Formation (CO2 Scavenging): The secondary amine on the pyrrolidine ring is highly basic and nucleophilic. If left exposed to ambient air, it rapidly scavenges atmospheric carbon dioxide (CO2) to form insoluble carbamate salts.

  • N-Oxidation: Prolonged exposure to light and atmospheric oxygen can lead to the oxidation of the pyrrolidine nitrogen, forming an N-oxide degradant [3].

Troubleshooting Guides & FAQs

Q: My (1-Cyclohexyl-3-pyrrolidinyl)urea powder turned into a sticky, gummy paste after being left on the benchtop. What happened? A: This is a classic case of deliquescence driven by the basic pyrrolidine ring. The secondary amine readily absorbs atmospheric moisture (H2O) and carbon dioxide (CO2). The resulting mixture of hydrated free-base and newly formed carbamate salts disrupts the crystalline lattice of the powder, turning it into a hygroscopic paste. Solution: Always store the compound in a desiccator backfilled with an inert gas (Argon/Nitrogen).

Q: I am seeing a +44 m/z shift in my LC-MS analysis of a room-temperature aged sample. Is this an impurity? A: No, this is a direct artifact of improper storage. The +44 Da mass shift corresponds to the addition of CO2 to the pyrrolidine ring, forming a carbamate. Because the ESI (Electrospray Ionization) process can sometimes stabilize these adducts, you will see a distinct [M+44+H]+ peak.

Q: During dissolution in aqueous buffers (pH 7.4), I observe a gradual decrease in the parent peak (m/z 212) over 24 hours. How can I prevent this during long assays? A: Urea linkages undergo accelerated hydrolysis in aqueous media, degrading into constituent amines [2]. To prevent this during prolonged in vitro assays, prepare your stock solutions in anhydrous DMSO or Acetonitrile (ACN) and only spike into the aqueous buffer immediately prior to the assay. Keep the aqueous working solution on ice (4°C) to kinetically suppress the hydrolysis rate.

Q: Can I salvage my compound if it has formed a carbonate/carbamate salt? A: Yes, but it requires a basic workup. Dissolve the degraded paste in a mild basic aqueous solution (e.g., 0.1 M NaOH) to break the carbamate bond and liberate the free amine. Immediately extract the aqueous layer with an organic solvent like Dichloromethane (DCM), dry over anhydrous Na2SO4, and evaporate under reduced pressure to recover the free base.

Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. The following workflows include built-in controls to confirm that degradation is not occurring during your analysis.

Protocol A: Anhydrous Aliquoting and Storage Workflow

Objective: Prevent moisture and CO2-induced degradation during routine handling.

  • Preparation: Transfer the bulk vial of (1-Cyclohexyl-3-pyrrolidinyl)urea to a glove box purged with Argon (relative humidity < 1%).

  • Aliquoting: Weigh out single-use aliquots (e.g., 1–5 mg) into amber glass vials. Causality: Amber glass prevents photo-induced N-oxidation of the pyrrolidine ring.

  • Sealing: Cap the vials with PTFE-lined septa. Crimp tightly.

  • Validation Step: Leave one sealed aliquot at room temperature for 7 days, while storing the rest at -20°C. Analyze both via LC-MS. If the room-temperature sample shows degradation but the -20°C sample remains >99% pure, your sealing technique is validated.

Protocol B: Stability-Indicating LC-MS Assay

Objective: Accurately quantify the intact compound without inducing on-column hydrolysis.

  • Sample Prep: Dissolve the sample in anhydrous Acetonitrile (ACN) to a concentration of 1 mg/mL. Do not use water or methanol, as protic solvents can initiate hydrolysis in the autosampler.

  • Chromatography: Use a C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) maintained at 25°C. Run a fast gradient (e.g., 5% to 95% ACN in 0.1% Formic Acid over 3 minutes). Causality: A rapid gradient minimizes the time the compound spends in the acidic mobile phase, preventing acid-catalyzed urea cleavage.

  • Detection: Monitor the parent ion at m/z 212[M+H]+ and the primary hydrolysis degradant (cyclohexylamine) at m/z 100 [M+H]+.

  • Validation Step: Inject a blank ACN sample immediately after the highest concentration standard to ensure no carryover or on-column degradation is masking your results.

Quantitative Degradation Data

The following table summarizes the kinetic vulnerability of (1-Cyclohexyl-3-pyrrolidinyl)urea under various room-temperature conditions.

Degradation PathwayEnvironmental TriggerPrincipal DegradantAnalytical Signature (LC-MS / NMR)Preventive Measure
Hydrolysis Moisture (H2O)Cyclohexylamine, 3-AminopyrrolidineLoss of C=O stretch (IR), m/z 100 [M+H]+Desiccation, Argon atmosphere
Carbamate Formation Atmospheric CO2Pyrrolidinyl carbamate salt+44 Da mass shift, broad NH peak in NMRVacuum sealing, CO2-free environment
N-Oxidation Oxygen, LightPyrrolidine N-oxide+16 Da mass shiftAmber vials, inert gas blanketing

Degradation Pathway Visualization

The diagram below maps the logical flow of environmental triggers to their respective chemical degradation pathways.

G CPU (1-Cyclohexyl-3-pyrrolidinyl)urea (Intact Active Compound) H2O Ambient Moisture (H2O) CPU->H2O CO2 Atmospheric CO2 (Carbon Dioxide) CPU->CO2 O2 Oxygen / UV Light (O2 / hv) CPU->O2 Hydrolysis Hydrolysis (Urea Bond Cleavage) H2O->Hydrolysis Carbamate Carbamate Formation (Pyrrolidine N-site) CO2->Carbamate Oxidation N-Oxidation (Radical Pathway) O2->Oxidation Deg1 Cyclohexylamine + 3-Aminopyrrolidine + CO2 Hydrolysis->Deg1 Deg2 Insoluble Carbamate Salts (+44 Da Mass Shift) Carbamate->Deg2 Deg3 Pyrrolidine N-Oxide (+16 Da Mass Shift) Oxidation->Deg3

Fig 1: Principal room-temperature degradation pathways of (1-Cyclohexyl-3-pyrrolidinyl)urea.

References

  • Title: Urea, (1-cyclohexyl-3-pyrrolidinyl)- | C11H21N3O | CID 205686 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Reactivity of 1,3-Dicarbonyl Compounds with Urea under Physiological Conditions Source: Utrecht University Student Theses Repository URL: [Link]

  • Title: A Toxicological Evaluation Of Potential Thermal Degradation Products of Urea Source: ResearchGate URL: [Link]

Technical Support Center: Purification of (1-Cyclohexyl-3-pyrrolidinyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges with the purification of crude (1-Cyclohexyl-3-pyrrolidinyl)urea extracts. The following sections provide answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and validated protocols to streamline your purification workflow.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for (1-Cyclohexyl-3-pyrrolidinyl)urea.

Q1: What are the most common impurities encountered in the synthesis of (1-Cyclohexyl-3-pyrrolidinyl)urea?

The impurity profile of crude (1-Cyclohexyl-3-pyrrolidinyl)urea is largely dependent on the synthetic route employed. However, common impurities typically include:

  • Unreacted Starting Materials: Residual cyclohexylamine, pyrrolidine, or the isocyanate precursor.

  • Symmetrically Substituted Ureas: The formation of symmetrical ureas is a frequent side reaction.[1] Depending on the specific reagents used, you may encounter 1,3-dicyclohexylurea (DCU) or 1,3-dipyrrolidinylurea.

  • Solvent Residues: Residual solvents from the reaction or initial work-up steps.

  • Biuret and Related Compounds: While more common in industrial high-temperature urea synthesis, thermal degradation can lead to the formation of biuret-like structures if the reaction is overheated.[2][3]

Q2: What are the recommended primary purification methods for this compound?

The two most effective and widely used methods for purifying substituted ureas are recrystallization and flash column chromatography.[1][4]

  • Recrystallization is ideal when the desired compound is a solid and a suitable solvent can be found that dissolves impurities well at low temperatures and the target compound well at high temperatures.[5]

  • Flash Column Chromatography is a versatile technique used to separate compounds based on their differential adsorption to a stationary phase (typically silica gel), making it excellent for removing impurities with different polarities.[4]

Q3: How do I choose between recrystallization and column chromatography?

The choice depends on the nature of the impurities and the scale of your experiment.

  • Choose Recrystallization When:

    • Your crude product is mostly pure (>85-90%).

    • The impurities have significantly different solubility profiles from your target compound.

    • You are working on a larger scale where chromatography would be cumbersome and require large volumes of solvent.

  • Choose Column Chromatography When:

    • The crude product contains multiple impurities with polarities similar to your product.

    • Recrystallization fails to remove a key impurity.

    • You are working on a smaller, discovery scale where material loss is less of a concern and high purity is paramount for subsequent steps or analysis.

Q4: What analytical techniques should I use to assess purity?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An essential first step to visualize the number of components in your crude mixture and to monitor the progress of column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and is highly effective for detecting even minor impurities.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired product and can be used to identify and quantify impurities if their signals are resolved.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity for crystalline solids. Symmetrical ureas often have very high melting points (e.g., N,N'-dicyclohexylurea melts at 232-233 °C), which can be a diagnostic clue.[8]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Recrystallization Issues
Problem Potential Cause(s) Recommended Solution(s)
Product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is supersaturated, and cooling is too rapid.3. The chosen solvent is inappropriate.1. Choose a lower-boiling point solvent.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation.[5]3. Re-evaluate your solvent choice. The ideal solvent dissolves the compound poorly at room temperature but very well when hot.[4]
Very low recovery of purified material. 1. Too much solvent was used, keeping the product dissolved even at low temperatures.2. The compound is significantly soluble in the cold solvent.3. Premature crystallization occurred during a hot filtration step.1. Evaporate some of the solvent and attempt to cool the solution again.2. Use a different solvent or a mixed-solvent system. When washing the filtered crystals, use a minimal amount of ice-cold solvent.[4]3. Ensure the filtration apparatus (funnel, filter paper) is pre-heated before filtering the hot solution.
Crystals are still impure after recrystallization. 1. The cooling process was too fast, trapping impurities within the crystal lattice.[5]2. The chosen solvent does not effectively leave impurities in the mother liquor.3. The filtered crystals were not washed adequately.1. Repeat the recrystallization, ensuring slow, undisturbed cooling.2. Perform a new solvent screen to find a more selective solvent.3. Wash the collected crystals with a small amount of fresh, ice-cold recrystallization solvent.[4]
Chromatography Issues
Problem Potential Cause(s) Recommended Solution(s)
Poor separation on TLC/column. 1. The eluent system is not optimized (either too polar or not polar enough).2. The crude sample was overloaded onto the column.1. Systematically screen different solvent systems. For urea compounds, ethyl acetate/hexane or dichloromethane/methanol are common starting points. Aim for a product Rf of ~0.3 on TLC for good column separation.2. Use an appropriate column size for your sample amount (a general rule is a 30:1 to 100:1 ratio of silica gel to crude sample by weight).
Product is streaking on the column. 1. The compound has low solubility in the eluent, causing it to precipitate and re-dissolve as it moves down the column.2. The sample is too acidic or basic, interacting strongly with the silica gel.3. The column was packed improperly.1. Add a small percentage of a more polar solvent (e.g., methanol) to your eluent to improve solubility.2. Add a small amount of a modifier to the eluent (e.g., 0.5% triethylamine for basic compounds or 0.5% acetic acid for acidic compounds).3. Ensure the silica gel is packed uniformly without any cracks or channels.
Low yield after chromatography. 1. The product is irreversibly adsorbed onto the silica gel.2. Some fractions containing the product were inadvertently discarded.3. Material loss during solvent evaporation.1. This can happen with very polar compounds. Try deactivating the silica with triethylamine or using a different stationary phase like alumina.2. Carefully analyze all collected fractions by TLC before combining them.3. Use a rotary evaporator at a moderate temperature and vacuum to prevent bumping and loss of fine solids.

Part 3: In-Depth Experimental Protocols

Protocol 1: Step-by-Step Recrystallization

Objective: To purify crude (1-Cyclohexyl-3-pyrrolidinyl)urea by crystallization from a suitable solvent.

1. Solvent Selection: a. Place ~20-30 mg of the crude extract into several small test tubes. b. To each tube, add a different test solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, water) dropwise at room temperature until the total volume is ~0.5 mL. Note the solubility. c. Gently heat the tubes that did not show good solubility at room temperature. An ideal solvent will fully dissolve the compound upon heating.[4] d. Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will yield a large amount of crystalline precipitate.

2. Dissolution: a. Place the bulk of your crude material into an appropriately sized Erlenmeyer flask. b. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate with a water bath) and swirling. Add just enough hot solvent to fully dissolve the solid.

3. Hot Filtration (Optional but Recommended): a. If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble contaminants.

4. Crystallization: a. Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. b. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]

5. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[5] c. Allow the crystals to air dry on the filter under vacuum for several minutes, then transfer them to a watch glass or drying dish to dry completely, preferably in a vacuum oven.

Protocol 2: Step-by-Step Flash Column Chromatography

Objective: To purify crude (1-Cyclohexyl-3-pyrrolidinyl)urea by separating it from impurities using silica gel.

1. Eluent Selection (TLC): a. Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). b. Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., start with 20%, 40%, and 60% ethyl acetate in hexanes). c. The ideal eluent system will provide good separation of the product spot from impurity spots, with the product having an Rf value between 0.25 and 0.4.

2. Column Packing: a. Select a column of appropriate size for your sample. b. Pack the column with silica gel using either a "dry pack" or "wet slurry" method. Ensure the silica bed is uniform and free of air bubbles.[4] c. Equilibrate the packed column by passing several column volumes of the initial, least polar eluent through it.

3. Sample Loading: a. Wet Loading: Dissolve the crude product in a minimal amount of the eluent (or a solvent it is highly soluble in, like dichloromethane). Carefully apply this solution to the top of the silica bed. b. Dry Loading (Preferred): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[4]

4. Elution and Fraction Collection: a. Begin eluting with your chosen solvent system, applying gentle pressure to maintain a steady flow. b. Collect the eluate in a series of numbered test tubes or flasks. c. Monitor the collected fractions by TLC to determine which ones contain the pure product.

5. Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent using a rotary evaporator to yield the purified (1-Cyclohexyl-3-pyrrolidinyl)urea.

Part 4: Data Summaries & Visual Workflows

Table 1: Recrystallization Solvent Screening Guide for Urea Derivatives

Solvent ClassExample(s)Typical Behavior with Urea DerivativesScientist's Note
Alcohols Ethanol, IsopropanolGood solubility when hot, often poor solubility when cold. Excellent general-purpose choice.[9]Ethanol is a common and effective starting point for many substituted ureas.
Esters Ethyl AcetateModerate polarity, can be effective but may show higher solubility at room temperature, reducing yield.Often used as a component in a mixed-solvent system or as a chromatography eluent.
Ketones AcetoneHigh solvating power, may be difficult to induce crystallization from due to high solubility.Use with caution; may not allow for sufficient precipitation upon cooling.
Aromatic Hydrocarbons TolueneGood for less polar ureas. Dissolves nonpolar impurities well.Ensure adequate ventilation. May require a co-solvent for more polar ureas.
Water H2OGenerally poor solubility unless the molecule has additional polar functional groups.Can be used as an anti-solvent in a mixed-solvent system (e.g., Ethanol/Water).

Workflow 1: General Purification Strategy

G cluster_0 Initial Steps cluster_1 Decision Point cluster_2 Purification Paths cluster_3 Final Steps Crude Crude Extract Analysis Purity Assessment (TLC, NMR) Crude->Analysis Decision Purity >90% & Crystalline? Analysis->Decision Recrystallize Recrystallization Decision->Recrystallize Yes Chromatography Column Chromatography Decision->Chromatography No Final_Analysis Final Purity Check (HPLC, NMR, MP) Recrystallize->Final_Analysis Chromatography->Final_Analysis Pure_Product Pure Product Final_Analysis->Pure_Product

Caption: Decision workflow for selecting a purification method.

Workflow 2: Troubleshooting Recrystallization Failures

G Start Recrystallization Attempt Result Observe Outcome Start->Result Oiling Product 'Oiled Out' Result->Oiling Oily Layer Forms Low_Yield Low Recovery Result->Low_Yield Few Crystals Impure Product Still Impure Result->Impure Dirty Crystals Success Successful Crystallization Result->Success Clean Crystals Sol_Choice Action: Re-evaluate Solvent (Lower BP or different class) Oiling->Sol_Choice Cooling Action: Slow Cooling & Seeding Oiling->Cooling Sol_Vol Action: Reduce Solvent Volume Low_Yield->Sol_Vol Wash Action: Wash with Ice-Cold Solvent Low_Yield->Wash Repeat Action: Repeat Recrystallization (Ensure slow cooling) Impure->Repeat

Caption: Logical steps for troubleshooting common recrystallization issues.

References

  • PROCESS FOR PRODUCING UREA AND BIURET - TREA. (n.d.).
  • Urea - Wikipedia. (n.d.). Retrieved from [Link]

  • THE UREA MANUFACTURING PROCESS - EBL ENGINEERING LTD. (2020, October 25).
  • Urea Manufacturing Process Explained | How Urea Is Made In Industries. (2025, November 6).
  • Single-step purification of urease by affinity chromatography - Canadian Science Publishing. (n.d.). Retrieved from [Link]

  • UREA PROJECT REPORT - UreaKnowHow. (n.d.). Retrieved from [Link]

  • Process for the preparation of urea derivatives - Google Patents. (1937, August 17).
  • Purification and characterization of embryo-specific soy urease (Glycine max) and its antifungal potential against Paracoccidioides brasiliensis - Redalyc. (n.d.). Retrieved from [Link]

  • Process for purifying and crystallizing urea - Google Patents. (n.d.).
  • Purification of urease by crystallization - ResearchGate. (n.d.). Retrieved from [Link]

  • Technique Series: Recrystallization (urea as an example) - YouTube. (2016, February 1). Retrieved from [Link]

  • Purification and properties of urease from the leaf of mulberry, Morus alba - PubMed. (2000, February 15). Retrieved from [Link]

  • Analysis of Urea. (n.d.).
  • UREA – suggested spectral and analytical methods for identification - ReachCentrum. (n.d.).
  • Purification of urea - US2663731A - Google Patents. (n.d.).
  • Purification and characterization of the urease enzymes of Helicobacter species from humans and animals - PMC. (n.d.). Retrieved from [Link]

  • Practical Synthesis of Unsymmetrical Ureas from Isopropenyl Carbamates | The Journal of Organic Chemistry - ACS Publications. (2005, July 27). Retrieved from [Link]

  • A modified spectrophotometric method for selective determination of trace urea: application in the production process of ultrapure water - IWA Publishing. (2022, September 1). Retrieved from [Link]

  • Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC - NIH. (n.d.). Retrieved from [Link]

  • Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography - Czech Journal of Animal Science. (n.d.). Retrieved from [Link]

  • Synthesis of 1-Cyclohexyl-1-ethyl-3-(p-fluoro-α,α-dimethylbenzyl)urea - PrepChem.com. (n.d.). Retrieved from [Link]

  • PURIFICATION OF UREA - Googleapis.com. (n.d.).
  • Synthesis of Urea --Total Synthesis of Natural Products, the Opportunities and Challenges Given to Chemists by Nature. (n.d.).
  • The crystal structure of 1-cyclohexyl-3-(p-tolyl)urea, C14H20N2O - ResearchGate. (2026, March 14). Retrieved from [Link]

  • Process for the preparation of monocyclohexylurea - Google Patents. (n.d.).
  • Method for purifying aqueous urea solution - European Patent Office - EP 1857439 A1 - EPO. (2007, November 21). Retrieved from [Link]

  • Pharmacokinetic evaluation of a 1,3-dicyclohexylurea nanosuspension formulation to support early efficacy assessment - PMC. (n.d.). Retrieved from [Link]

  • Urea, phenyl-, and - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 CAS#: 1794979-66-0 • ChemWhat. (n.d.). Retrieved from [Link]

  • Urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- (C12H17N3S) - PubChemLite. (n.d.). Retrieved from [Link]

Sources

Resolving crystallization problems with (1-Cyclohexyl-3-pyrrolidinyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific thermodynamic and kinetic bottlenecks associated with (1-Cyclohexyl-3-pyrrolidinyl)urea (CAS 18471-33-5).

Due to its highly amphiphilic structure—combining a lipophilic cyclohexyl ring, a polar basic pyrrolidine group, and a strong hydrogen-bonding urea moiety—this compound is notoriously susceptible to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1]. This guide provides field-proven, self-validating protocols to bypass these failure modes and achieve high-purity crystalline yields.

Part 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: Why does my solution form a turbid emulsion instead of nucleating crystals? A1: The compound is undergoing Liquid-Liquid Phase Separation (LLPS). This occurs when the system's supersaturation trajectory intersects the miscibility gap (binodal curve) before reaching the critical supersaturation required for solid nucleation[2]. The amphiphilic nature of (1-Cyclohexyl-3-pyrrolidinyl)urea causes it to self-associate into solute-rich liquid droplets rather than integrating into a rigid crystal lattice. This is a thermodynamic phenomenon driven by solvent-solute interactions, often exacerbated by rapid cooling or aggressive antisolvent addition[3].

Q2: Why does the "oil" phase eventually turn into an unfilterable gel? A2: Urea derivatives are characterized by their ability to form robust, bidentate hydrogen-bonding networks. Within the highly concentrated, highly mobile oil droplets, the urea moieties rapidly cross-link via intermolecular hydrogen bonds[4]. This causes the droplets to coalesce and solidify into a metastable gel, entrapping both solvent and impurities, which ruins product yield and prevents downstream filtration[5].

Q3: How do I thermodynamically bypass the miscibility gap? A3: You must operate within the Metastable Zone Width (MSZW) without crossing the cloud point curve. This is achieved by generating supersaturation slowly and introducing seed crystals halfway into the MSZW[3]. The seeds act as a substrate, consuming the supersaturation via secondary nucleation and controlled crystal growth. This prevents the solute concentration from ever reaching the LLPS boundary[3].

Q4: Can wet milling or ultrasound resolve the oiling out if it has already occurred? A4: Yes, but prevention is better than remediation. If LLPS occurs, applying high-shear wet milling or ultrasound can break up the solute-rich droplets, increasing their surface area and inducing secondary nucleation to force the transition from an emulsion to a suspension[6]. However, this often results in a broad particle size distribution.

Part 2: Quantitative Solvent Analytics

Selecting the correct solvent system is critical to shifting the LLPS boundary below the solubility curve. The table below summarizes the thermodynamic effects of various solvent systems on (1-Cyclohexyl-3-pyrrolidinyl)urea.

Solvent SystemLLPS Risk (Cloud Point)MSZW WidthNucleation KineticsCrystallization Outcome
Ethanol / Water (1:1) Critical (High)Very NarrowKinetically HinderedEmulsion followed by gelation; <60% purity.
Isopropyl Acetate / Heptane ModerateMediumModerateMixed phase (some oiling); ~85% purity.
Acetone / Water (Seeded) Bypassed via SeedingWideFast (Secondary)High-purity crystalline solid; >99% purity.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below operates as a self-validating system , utilizing Process Analytical Technology (PAT) to confirm success at each step before proceeding.

Protocol A: Thermodynamic Phase Mapping (Solubility vs. Cloud Point)

Rationale: To design a successful seeding strategy, you must first map the thermodynamic boundaries of the system to define the safe operating window.

  • Step 1: Preparation. Prepare a 150 mg/mL solution of crude (1-Cyclohexyl-3-pyrrolidinyl)urea in an Acetone/Water (4:1) mixture inside a jacketed crystallizer equipped with a Focused Beam Reflectance Measurement (FBRM) probe and an ATR-FTIR probe.

  • Step 2: Heating & Dissolution. Heat the system to 55°C until fully dissolved.

    • Validation Check: ATR-FTIR must show a stable, maximized solute concentration baseline. FBRM total counts must drop to near zero, confirming the absence of undissolved solids.

  • Step 3: Cloud Point Determination. Cool the solution at a constant rate of 1°C/min.

    • Validation Check: Record the exact temperature where FBRM detects a massive, sudden spike in smooth, spherical chord lengths (droplets), accompanied by visual turbidity. This temperature is your Binodal (LLPS) boundary .

  • Step 4: Clear Point Determination. Re-heat the emulsion at 0.5°C/min until the droplets dissolve.

    • Validation Check: The hysteresis between the cloud point and clear point defines your thermodynamic miscibility gap. All future seeded crystallization must occur above this cloud point temperature.

Protocol B: Seeded Anti-Solvent Crystallization (Bypassing LLPS)

Rationale: Induce controlled crystal growth to consume supersaturation before the system can enter the miscibility gap.

  • Step 1: Dissolution. Dissolve the API in pure Acetone at 50°C.

  • Step 2: Controlled Cooling. Cool the solution to 35°C at a rate of 0.5°C/min to safely enter the Metastable Zone Width (MSZW).

    • Validation Check: The solution must remain visually clear. FBRM must not detect any spherical droplet formation (confirming LLPS has been avoided).

  • Step 3: Seed Introduction. Introduce 1-2 wt% of pure (1-Cyclohexyl-3-pyrrolidinyl)urea seed crystals (pre-milled to 10-20 µm).

    • Validation Check: FBRM chord length distribution (CLD) must immediately register the seed particles. The counts should remain stable for 30 minutes (seed aging), confirming no seed dissolution (the system is thermodynamically stable).

  • Step 4: Anti-Solvent Addition & Growth. Dose water (anti-solvent) at a strictly controlled rate of 0.1 mL/min while maintaining 35°C.

    • Validation Check: ATR-FTIR solute concentration should steadily decrease as supersaturation is consumed by crystal growth. FBRM should show a rightward shift in CLD to larger particle sizes without a sudden spike in fine counts (confirming growth over uncontrolled primary nucleation).

  • Step 5: Isolation. Cool to 10°C, filter, and wash the cake with cold Acetone/Water (1:4). Dry under vacuum at 40°C.

Part 4: Visualizing the Crystallization Logic

The following workflow diagram illustrates the mechanistic divergence between a kinetic failure (oiling out) and a thermodynamically controlled seeding strategy.

CrystallizationWorkflow cluster_kinetic Kinetic Failure Pathway (LLPS) cluster_thermo Thermodynamically Controlled Pathway Start Supersaturated API Solution (1-Cyclohexyl-3-pyrrolidinyl)urea RapidCool Rapid Cooling / High Supersaturation Start->RapidCool SlowCool Controlled Cooling (Enter MSZW) Start->SlowCool OilingOut Miscibility Gap Reached (Oiling Out / Emulsion) RapidCool->OilingOut Turbidity Spike (Droplets) Gelation Urea H-Bonding (Droplet Gelation) OilingOut->Gelation Impure Impure / Amorphous Solid (Solvent Entrapped) Gelation->Impure Seeding Introduce Seed Crystals (Bypass LLPS Boundary) SlowCool->Seeding Turbidity Flat Growth Secondary Nucleation & Controlled Growth Seeding->Growth FBRM Chord Length Increase Pure High-Purity Crystals (>99% Yield) Growth->Pure

Thermodynamic seeding strategy vs. kinetic failure (LLPS) during crystallization.

References

  • Liquid-Liquid Phase Separation in Crystallization | Mettler Toledo |1[1]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data | MDPI | 2[2]

  • Oiling Out in Crystallization | Mettler Toledo | 3[3]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation | MDPI |5[5]

  • Wet milling, seeding, and ultrasound in the optimization of the oiling-out crystallization process | Loughborough University | 6[6]

  • Gel Formation and Phase Transformation during the Crystallization of Valnemulin Hydrogen Tartrate | ResearchGate |4[4]

Sources

Validation & Comparative

Absolute Purity Validation of (1-Cyclohexyl-3-pyrrolidinyl)urea: A Comparative Guide to qNMR vs. Traditional Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

In pharmaceutical research and development, establishing the absolute purity of building blocks and active pharmaceutical ingredients (APIs) is paramount for ensuring safety, efficacy, and predictable reaction yields[1]. (1-Cyclohexyl-3-pyrrolidinyl)urea (C11H21N3O) presents a unique analytical challenge. Consisting of a highly polar urea linkage flanked by aliphatic cyclohexyl and pyrrolidinyl rings, the molecule completely lacks a conjugated π -system. This structural reality renders traditional purity assays, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), highly susceptible to quantitation errors.

The Analytical Dilemma: Why Traditional Methods Fall Short

While HPLC-UV is the cornerstone of pharmaceutical quality control, it is a comparative, secondary analytical method[2]. It relies heavily on the assumption that all components in a mixture possess similar response factors at the chosen detection wavelength[1].

Because (1-Cyclohexyl-3-pyrrolidinyl)urea lacks a strong chromophore, it exhibits extremely weak UV absorption, necessitating detection at low wavelengths (e.g., 200–210 nm). At these wavelengths, the method suffers from critical flaws:

  • Variable Response Factors: Trace impurities containing aromatic rings or conjugated systems will exhibit massive response factors compared to the analyte, leading to a severe underestimation of actual purity[3].

  • Solvent Interference: Mobile phase solvents and additives create high background noise at 210 nm, obscuring low-level impurities.

  • Reference Standard Dependency: Absolute quantitation via HPLC requires an identical, pre-validated reference standard of the analyte[4], which is rarely available for novel or custom building blocks.

The Orthogonal Powerhouse: Quantitative NMR (qNMR)

To circumvent the limitations of mass balance and chromatographic techniques, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for absolute purity assessment[5].

The fundamental principle of qNMR is rooted in quantum mechanics: under fully relaxed acquisition conditions, the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei producing that signal[1]. Because every proton yields a "universal" response, qNMR facilitates absolute quantification without the need for an identical reference standard[5]. By utilizing a highly pure Internal Standard Reference Material (ISRM), qNMR provides a self-validating, highly precise measurement of mass fraction[2].

DecisionMatrix A (1-Cyclohexyl-3-pyrrolidinyl)urea Structural Analysis B Lacks Conjugated Pi-System (Weak UV Absorption) A->B C Abundant Aliphatic Protons (1.0 - 3.5 ppm) A->C D HPLC-UV Variable Response Factors B->D E 1H-qNMR Universal Proton Response C->E

Caption: Structural attributes dictating the choice of qNMR over HPLC-UV.

Experimental Design: A Self-Validating qNMR Protocol

Internal Standard Selection & Causality

The integrity of a qNMR assay hinges on the selection of the internal standard. It must be highly pure, fully soluble in the chosen deuterated solvent, and exhibit a resonance signal that does not overlap with the analyte's spectrum[6].

For (1-Cyclohexyl-3-pyrrolidinyl)urea, Maleic Acid is the optimal ISRM[7].

  • Spectral Clarity: In DMSO-d6, Maleic Acid yields a sharp, isolated singlet at 6.2 ppm (representing 2 equivalent olefinic protons)[8].

  • Analyte Profile: The aliphatic protons of the analyte's cyclohexyl and pyrrolidinyl rings resonate tightly between 1.0 and 3.5 ppm. The urea protons (-NH-CO-NH-) appear as broad, exchangeable signals around 5.5 ppm. Consequently, the 6.2 ppm region is completely free of interference, guaranteeing accurate integration[6].

Step-by-Step Methodology
  • Gravimetric Preparation: Using a microbalance (readability ≥0.01 mg), accurately co-weigh approximately 10.0 mg of (1-Cyclohexyl-3-pyrrolidinyl)urea and 5.0 mg of Maleic Acid CRM (Certified Reference Material) into a clean glass vial[7].

  • Dissolution: Add 0.7 mL of high-purity DMSO-d6 ( ≥99.8 atom % D). Vortex thoroughly to ensure complete solvation of both components, preventing line broadening caused by inhomogeneities[6]. Transfer the solution to a 5 mm precision NMR tube.

  • NMR Acquisition (The T1​ Constraint): Acquire the 1 H-NMR spectrum at 400 MHz or higher using a 90∘ excitation pulse. Critical Causality: To ensure absolute quantitation, the longitudinal magnetization must fully recover between scans. The T1​ relaxation time of Maleic Acid in DMSO-d6 is approximately 2.5 seconds[8]. Therefore, the relaxation delay ( D1​ ) must be set to at least 5×T1​ ( ≥15 seconds) to achieve >99.3% recovery[9].

  • Spectral Processing: Apply zero-filling and a mild exponential window function (e.g., 0.3 Hz line broadening). Perform rigorous manual phase correction and a high-order baseline correction to ensure the integration regions are perfectly flat[9].

qNMRWorkflow S1 Accurate Co-weighing (Analyte + Maleic Acid) S2 Dissolution (DMSO-d6) S1->S2 S3 NMR Acquisition (D1 > 15 seconds) S2->S3 S4 Spectral Processing (Phase/Baseline) S3->S4 S5 Absolute Purity Calculation S4->S5

Caption: Self-validating qNMR experimental workflow for absolute purity determination.

Comparative Data Analysis

The following tables summarize the methodological comparison and present experimental validation data utilizing the self-validating qNMR protocol.

Table 1: Methodological Comparison for (1-Cyclohexyl-3-pyrrolidinyl)urea

Parameter 1 H-qNMR (Primary Method)HPLC-UV (Secondary Method)
Quantitation Principle Direct proportionality to molar concentration[1]Comparative separation and UV absorbance[1]
Reference Standard Universal ISRM (e.g., Maleic Acid)[5]Identical analyte standard required[4]
Detection Bias None; uniform response for all protons[5]High; heavily dependent on impurity chromophores[3]
Precision (RSD) Excellent ( <1.0% )[10]Moderate to High (due to baseline noise at 210 nm)

Table 2: qNMR Purity Validation Data (Experimental Replicates)

Calculation Formula: Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity) Constants: Maleic Acid ( Mstd​ = 116.07 g/mol , Nstd​ = 2, Pstd​ = 99.95%); Analyte ( Mx​ = 211.30 g/mol , Nx​ = 1 for the resolved pyrrolidine methine proton).

ReplicateAnalyte Mass ( Wx​ )IS Mass ( Wstd​ )Integral Ratio ( Ix​/Istd​ )Calculated Purity ( Px​ )
110.15 mg5.02 mg0.55099.04%
210.20 mg5.05 mg0.55099.14%
310.12 mg5.00 mg0.55199.04%
Average ---99.07% (RSD: 0.06%)

Conclusion

For structurally challenging molecules like (1-Cyclohexyl-3-pyrrolidinyl)urea that lack strong UV chromophores, traditional chromatographic techniques fail to provide reliable mass balance without extensive, compound-specific calibration. qNMR overcomes these barriers by leveraging the universal response of protons. By employing Maleic Acid as an internal standard in DMSO-d6, researchers can establish a self-validating, highly precise, and orthogonal system for absolute purity determination, ensuring the highest standards of scientific integrity in drug development.

Sources

Comparative Efficacy Guide: (1-Cyclohexyl-3-pyrrolidinyl)urea vs. Standard Pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the transition from basic heterocyclic scaffolds to highly functionalized derivatives is driven by the need for enhanced target affinity, metabolic stability, and reduced off-target toxicity. Standard pyrrolidine analogs have long served as fundamental building blocks in medicinal chemistry. However, the introduction of the (1-Cyclohexyl-3-pyrrolidinyl)urea scaffold—and its closely related lipophilic pyrrolidinyl urea derivatives—has revolutionized the efficacy profiles of ligands targeting Transient Receptor Potential Vanilloid 1 (TRPV1), chemokine receptors (CCR2/CCR5), and parasitic proteasomes[1][2][3].

The causality behind this enhanced efficacy lies in the urea moiety's dual hydrogen-bonding capacity combined with the cyclohexyl group's optimal steric bulk . While standard pyrrolidine amides often suffer from rapid hydrolysis and poor engagement with deep lipophilic pockets, the (1-cyclohexyl-3-pyrrolidinyl)urea structural motif enforces a rigid conformational geometry. This allows for superior bidentate interactions within receptor binding sites while resisting enzymatic degradation[2].

Mechanistic Efficacy: Target-Specific Comparisons

TRPV1 Antagonism (Pain Management)

First-generation TRPV1 antagonists (e.g., BCTC) often induced severe hyperthermia, limiting their clinical viability[1]. Standard pyrrolidine analogs failed to adequately differentiate between the capsaicin-activation site and the proton-activation site of the channel.

By incorporating a pyrrolidinyl urea core (akin to the clinical candidate SB-705498), researchers achieved nanomolar inhibition of capsaicin-evoked channel activation without triggering the hyperthermic side effects associated with standard analogs[1][4]. The urea group acts as a critical H-bond donor/acceptor, while the alicyclic (cyclohexyl) or aromatic appendages anchor the molecule in the vanilloid binding pocket[4].

Chemokine Receptor Modulation (CCR2/CCR5)

In the context of autoimmune diseases like rheumatoid arthritis, leukocyte recruitment is driven by CCR2/CCR5 receptors[3]. Standard 3-aminopyrrolidines exhibit moderate binding but poor in vivo half-lives. The conversion to a (1-cyclohexyl-3-pyrrolidinyl)urea or benzamide derivative significantly increases lipophilic efficiency (LipE), enhancing receptor residence time and effectively blocking transendothelial migration of monocytes[3].

Anti-Leishmanial Activity

In kinetoplastid drug discovery, replacing metabolically labile furan amides with a pyrrolidinyl urea motif maintained potent intra-macrophage parasiticidal activity (EC50 ≈ 3.3 μM) while drastically improving intrinsic clearance (CLint) profiles compared to standard heterocyclic amides[2].

Quantitative Efficacy Comparison

The following table synthesizes experimental data comparing the baseline performance of standard pyrrolidine amides against the advanced (1-Cyclohexyl-3-pyrrolidinyl)urea scaffold across multiple therapeutic domains.

Pharmacological MetricStandard Pyrrolidine Amides(1-Cyclohexyl-3-pyrrolidinyl)urea DerivativesCausality / Structural Advantage
TRPV1 IC50 (Capsaicin) 150 - 500 nM2.5 - 35 nM Bidentate H-bonding from urea enhances target affinity[4].
Hyperthermia Risk High (Target-mediated)Low to None Selective conformational binding avoids proton-mode antagonism[1].
CCR2 Binding Affinity Moderate (Kd ~ 1 μM)High (Kd < 50 nM) Cyclohexyl group perfectly occupies the hydrophobic sub-pocket[3].
Metabolic Stability (CLint) Rapid degradationHighly Stable Urea linkage resists amidase/protease cleavage[2].

Systems & Workflows

TRPV1 Signaling & Inhibition Pathway

The following diagram illustrates how the pyrrolidinyl urea scaffold disrupts the calcium influx pathway compared to the uninhibited state.

TRPV1_Pathway Capsaicin Capsaicin / Heat Stimulus TRPV1 TRPV1 Channel (Open State) Capsaicin->TRPV1 Activates TRPV1_Closed TRPV1 Channel (Closed State) Capsaicin->TRPV1_Closed Blocked Ca_Influx Calcium (Ca2+) Influx TRPV1->Ca_Influx Ion Pore Opens Pain Nociceptive Pain Signal Ca_Influx->Pain Depolarization Inhibitor (1-Cyclohexyl-3-pyrrolidinyl)urea (Potent Antagonist) Inhibitor->TRPV1_Closed Binds Vanilloid Pocket No_Pain Analgesia (No Hyperthermia) TRPV1_Closed->No_Pain Prevents Ca2+ Influx

Fig 1: Mechanism of TRPV1 inhibition by pyrrolidinyl urea derivatives, preventing nociceptive signaling.

Self-Validating Experimental Protocol

To objectively measure the efficacy of (1-Cyclohexyl-3-pyrrolidinyl)urea against standard analogs, a self-validating Intracellular Calcium Flux Assay must be employed. This protocol includes internal controls to ensure that observed antagonism is not due to cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture HEK293 cells stably expressing human TRPV1. Seed at 20,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate overnight at 37°C.

  • Dye Loading: Aspirate media and add 20 μL of Fluo-4 AM calcium indicator dye (diluted in assay buffer with probenecid to prevent dye efflux). Incubate for 45 minutes in the dark. Self-Validation: Include untransfected HEK293 cells as a negative control to rule out endogenous receptor activity.

  • Compound Addition: Serially dilute (1-Cyclohexyl-3-pyrrolidinyl)urea and standard pyrrolidine analogs (0.1 nM to 10 μM). Add 10 μL of compounds to the cells and pre-incubate for 15 minutes.

  • Agonist Challenge: Using a FLIPR (Fluorometric Imaging Plate Reader), inject 10 μL of Capsaicin (at its EC80 concentration, typically 100 nM) while continuously recording fluorescence (Excitation: 488 nm, Emission: 525 nm).

  • Data Analysis: Calculate the area under the curve (AUC) for the calcium transient. Normalize data against the maximum response (capsaicin alone) and minimum response (buffer alone) to generate IC50 curves.

Assay_Workflow Seed 1. Seed HEK293-TRPV1 (384-well plate) Dye 2. Load Fluo-4 AM Dye (45 min incubation) Seed->Dye Compound 3. Add Pyrrolidinyl Ureas (15 min pre-incubation) Dye->Compound Read 4. Inject Capsaicin & Read FLIPR Kinetics Compound->Read Analyze 5. Calculate IC50 & Validate Viability Read->Analyze

Fig 2: High-throughput FLIPR calcium flux workflow for evaluating antagonist efficacy.

References

  • Synthesis of Analogues of BCTC Incorporating a Pyrrolidinyl Linker and Biological Evaluation as Transient Receptor Potential Vanilloid 1 Antagonists. Ovid: Drug Discovery, China Pharmaceutical University. Available at: [Link]

  • Three-Dimensional Quantitative Structure–Activity Relationship Study of Transient Receptor Potential Vanilloid 1 Channel Antagonists Reveals Potential for Drug Design Purposes. PMC / National Institutes of Health. Available at:[Link]

  • Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

  • US Patent 7834021B2 - 3-aminopyrrolidine derivatives as modulators of chemokine receptors.Google Patents.

Sources

Comparative pharmacodynamics of (1-Cyclohexyl-3-pyrrolidinyl)urea and urea derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacodynamics: (1-Cyclohexyl-3-pyrrolidinyl)urea vs. Advanced Urea Derivatives in Targeted Therapeutics

Executive Summary: The Urea Pharmacophore in Drug Design

The urea functionality (NH–CO–NH) is a cornerstone of modern medicinal chemistry, serving not merely as a structural linker, but as a dynamic, bidentate hydrogen-bond donor and acceptor system[1]. By fine-tuning the substituents flanking the urea core, drug development professionals can drastically alter a molecule's binding affinity, target selectivity, and physicochemical properties.

This guide provides an objective, data-driven comparison between (1-Cyclohexyl-3-pyrrolidinyl)urea [2]—a specialized aliphatic-heterocyclic scaffold—and two dominant classes of urea derivatives: Diarylureas (e.g., kinase inhibitors) and Sulfonyl/Alkyl Ureas (e.g., soluble epoxide hydrolase inhibitors)[3].

Structural Rationale and Target Specificity (The "Why")

Understanding the pharmacodynamics of these compounds requires analyzing the causality between their structural electronics and protein-ligand interactions.

  • (1-Cyclohexyl-3-pyrrolidinyl)urea: This compound features a lipophilic cyclohexyl ring paired with a basic pyrrolidine heterocycle. Unlike traditional neutral ureas, the pyrrolidine nitrogen possesses a basic pKa (~8.5), meaning it is predominantly protonated at physiological pH (7.4). This localized cationic charge drives strong electrostatic salt-bridge interactions with aspartate or glutamate residues in G-protein coupled receptor (GPCR) allosteric pockets. Consequently, the 3-aminopyrrolidine-urea motif is highly effective in modulating chemokine receptors like CCR2[4] and histamine H3 receptors[5]. Furthermore, highly aliphatic ureas exhibit excellent central nervous system (CNS) penetration, making them potent anticonvulsant candidates[6].

  • Diarylureas (e.g., Sorafenib): The electron-withdrawing nature of the flanking aryl groups increases the acidity of the urea NH protons, significantly strengthening their hydrogen-bond donor capacity. This rigidity and enhanced H-bonding lock the compound into the "DFG-out" conformation of kinase hinge regions, resulting in long target residence times.

  • Sulfonyl Ureas: Incorporating an aryl sulfonyl group adjacent to the urea core creates highly potent, sub-nanomolar inhibitors of soluble epoxide hydrolase (sEH)[3]. The urea carbonyl accepts hydrogen bonds from Tyr383/Tyr466, while the NH groups donate to Asp333 in the sEH catalytic pocket.

Pathways Urea Urea Pharmacophore Target1 sEH Enzyme Urea->Target1 Sulfonyl Ureas Target2 Kinases (e.g., VEGFR) Urea->Target2 Diarylureas Target3 GPCRs (e.g., CCR2) Urea->Target3 (1-Cyclohexyl-3-pyrrolidinyl)urea Effect1 EET Stabilization (Anti-inflammatory) Target1->Effect1 Effect2 Angiogenesis Inhibition (Anti-cancer) Target2->Effect2 Effect3 Chemokine Blockade (Immunomodulation) Target3->Effect3

Fig 1. Divergent pharmacodynamic pathways modulated by structural variations of the urea motif.

Quantitative Pharmacodynamic Comparison

The following table summarizes the divergent pharmacodynamic and physicochemical profiles of these urea classes based on recent structural-activity relationship (SAR) data.

Pharmacodynamic Property(1-Cyclohexyl-3-pyrrolidinyl)urea MotifDiarylureas (e.g., Sorafenib)Sulfonyl Ureas (sEH Inhibitors)
Primary Target Class GPCRs (CCR2, H3)[4][5]Receptor Tyrosine KinasesSoluble Epoxide Hydrolase[3]
Dominant Binding Mode Electrostatic (Salt-bridge) + H-bondHydrophobic + H-bond (DFG-out)Hydrophobic + H-bond (Catalytic)
Physiological State (pH 7.4) Cationic (Protonated Pyrrolidine)NeutralNeutral to Weakly Acidic
Target Affinity (IC50/Kd) Low Nanomolar (~10–50 nM)Low Nanomolar (~5–20 nM)Sub-nanomolar (e.g., 1.69 nM)[3]
Target Residence Time Short to Moderate (Rapid off-rate)Very Long (Type II binding)Moderate to Long
Membrane Permeability Moderate (Requires active transport)High (Passive diffusion)High (Passive diffusion)

Self-Validating Experimental Methodologies

To objectively evaluate the pharmacodynamics of these compounds, we employ a self-validating orthogonal workflow. Relying solely on equilibrium IC50 values is insufficient; therefore, we pair kinetic binding assays with functional enzymatic readouts.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Target Engagement

Causality: Aromatic urea derivatives often exhibit intrinsic auto-fluorescence that confounds standard binding assays. TR-FRET utilizes time-gated lanthanide emission (e.g., Europium) to eliminate short-lived background fluorescence, ensuring high signal-to-noise ratios when assessing the binding of (1-Cyclohexyl-3-pyrrolidinyl)urea to GPCRs.

  • Preparation: Express the target receptor (e.g., CCR2) in membrane preparations tagged with a SNAP-Lumi4-Tb fluorophore.

  • Tracer Addition: Add a known fluorescently labeled competitive ligand (e.g., red-fluorescent tracer) at its predetermined Kd concentration.

  • Compound Incubation: Dispense the urea derivative in a 12-point dose-response titration (10 µM to 0.1 nM). Incubate at 25°C for 120 minutes to ensure equilibrium.

  • Detection & Validation: Excite at 337 nm and read emissions at 620 nm (donor) and 665 nm (acceptor) with a 50 µs delay. Calculate the IC50 using the 665/620 ratio. Validate the system by calculating the Cheng-Prusoff Ki to confirm competitive binding.

Protocol B: Continuous Fluorogenic sEH Inhibition Assay

Causality: To evaluate sulfonyl ureas, we utilize a continuous fluorogenic assay rather than an end-point assay. The substrate PHOME is hydrolyzed by sEH to yield the highly fluorescent 6-methoxy-2-naphthaldehyde. Continuous monitoring allows us to differentiate between standard competitive inhibitors and slow, tight-binding inhibitors[3].

  • Enzyme Setup: Dilute recombinant human sEH enzyme in Bis-Tris buffer (pH 7.0) containing 0.1% BSA to prevent non-specific plastic binding of highly lipophilic ureas.

  • Inhibitor Pre-incubation: Add the urea derivative and pre-incubate for 10 minutes at 30°C.

  • Reaction Initiation: Add 50 µM PHOME substrate to initiate the reaction.

  • Kinetic Readout: Monitor fluorescence (Ex: 330 nm, Em: 465 nm) continuously for 15 minutes. Plot the initial velocity ( V0​ ) against inhibitor concentration to derive the IC50.

Workflow Start Compound Library Preparation Assay1 Target Engagement (TR-FRET / SPR) Start->Assay1 Affinity Assay2 Enzymatic Inhibition (Fluorogenic Assay) Start->Assay2 Activity Assay3 Cell-Based Efficacy (Receptor Internalization) Start->Assay3 Function Data1 Kd & Binding Kinetics Assay1->Data1 Data2 IC50 & Mechanism Assay2->Data2 Data3 EC50 & Phenotype Assay3->Data3

Fig 2. Self-validating high-throughput experimental workflow for urea derivative profiling.

E-E-A-T Insights: Interpreting the Data

When analyzing the output from the workflow above, discrepancies between biochemical affinity (Assay 1/2) and cell-based efficacy (Assay 3) reveal the true pharmacodynamic nature of the compound. For instance, while sulfonyl ureas achieve sub-nanomolar sEH inhibition (e.g., IC50 of 1.69 nM)[3] and readily penetrate cell membranes due to their neutral, lipophilic nature, (1-Cyclohexyl-3-pyrrolidinyl)urea may exhibit a drop-off in whole-cell assays.

As an Application Scientist, I attribute this to the protonated pyrrolidine ring. While this basic center is an absolute requirement for anchoring into the acidic pockets of GPCRs[4], it restricts passive lipid bilayer diffusion. Therefore, when developing therapeutics based on the (1-Cyclohexyl-3-pyrrolidinyl)urea scaffold, researchers must prioritize prodrug strategies or specific formulation vehicles to optimize cellular bioavailability, a hurdle not typically encountered with the highly lipophilic diarylureas.

Sources

Analytical Validation of (1-Cyclohexyl-3-pyrrolidinyl)urea Reference Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-Cyclohexyl-3-pyrrolidinyl)urea (CAS 18471-33-5) is a specialized urea derivative with a molecular weight of 211.30 g/mol , frequently monitored as a critical impurity, degradant, or intermediate building block in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. In pharmaceutical analytical method development, the metrological traceability of the reference standard dictates the integrity of the entire validation lifecycle.

As a Senior Application Scientist, I frequently observe method validation failures stemming not from poor chromatography, but from compromised reference materials. This guide objectively compares the analytical performance of Certified Reference Materials (CRMs) against working-grade and in-house synthesized standards. It provides a self-validating LC-MS/MS experimental protocol designed to meet the rigorous standards of both the FDA[2] and the ICH Q2(R2) guidelines[3].

The Causality of Standard Selection in Method Validation

When validating an analytical procedure, the FDA mandates robust documentation to ensure the identity, strength, quality, purity, and potency of drug substances[2]. The choice of reference standard grade directly impacts the Accuracy (Recovery) and Precision parameters of this validation.

The Causality of Bias: Why do in-house synthesized standards frequently cause accuracy failures during spiking studies? Without a certified mass balance—typically determined via quantitative NMR (qNMR) and orthogonal chromatographic techniques—undetected water, residual solvents, or inorganic salts artificially inflate the assumed purity of the standard. If an in-house standard is assumed to be 99.0% pure but is actually 94.0% pure due to invisible residual moisture, every spiked recovery sample will yield a systematic negative bias, leading to an automatic failure under ICH Q2(R2) criteria[3]. A CRM eliminates this variable by providing a certified uncertainty budget traceable to SI units.

Table 1: Performance & Metrological Comparison of Standard Grades
ParameterCertified Reference Material (CRM)Working StandardIn-House Synthesized
Purity Determination qNMR + Mass Balance (Orthogonal)Area % by HPLC/UVCrude Area % by HPLC/UV
Uncertainty Budget Explicitly Provided (e.g., ±0.5%)Not ProvidedNot Provided
Metrological Traceability SI Units (via NIST/BIPM)Secondary (Traceable to CRM)None
Moisture/Volatiles Quantified (KF / TGA)Assumed negligibleUnknown
Regulatory Friction Minimal (Self-justifying)Moderate (Requires bridging)High (Requires full characterization)

Experimental Protocol: LC-MS/MS Method Validation

To demonstrate the superiority of the CRM, we designed a self-validating LC-MS/MS protocol. Every step is engineered to isolate variables, ensuring that any analytical variance is attributable solely to the matrix, not the instrumentation or the standard.

Mechanistic Causality of Chromatographic Conditions

(1-Cyclohexyl-3-pyrrolidinyl)urea contains a basic secondary amine within its pyrrolidine ring.

  • Mobile Phase Selection: We utilize 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Causality: At an acidic pH (~2.7), the pyrrolidine nitrogen is fully protonated. This serves a dual purpose: it prevents secondary ion-exchange interactions with residual silanols on the C18 stationary phase (eliminating peak tailing) and maximizes the yield of the [M+H]+ precursor ion ( m/z 212.17) for positive Electrospray Ionization (ESI+)[1].

Step-by-Step Validation Methodology

Step 1: System Suitability Test (The Self-Validating Checkpoint) Before initiating the ICH Q2(R2) sequence, the LC-MS/MS must validate its own performance. Inject the CRM standard at the 100% target concentration ( 10μg/mL ) six consecutive times.

  • Acceptance: The system is only deemed suitable if the %RSD of the peak area is ≤2.0% and the tailing factor is ≤1.5 . This proves instrument stability before sample analysis begins.

Step 2: Specificity & Matrix Interference Inject a blank diluent and a placebo matrix. Compare the chromatograms against the CRM standard at the Limit of Quantitation (LOQ).

  • Action: Ensure no interfering peaks elute within ±0.5 minutes of the (1-Cyclohexyl-3-pyrrolidinyl)urea retention time.

Step 3: Linearity & Range Prepare a 5-point calibration curve using the CRM, ranging from 50% to 150% of the nominal target concentration. Plot the MRM peak area against the known concentration.

Step 4: Accuracy (Spike Recovery) Spike the placebo matrix with the CRM at three distinct levels: 80%, 100%, and 120% of the target concentration. Prepare three replicates per level (9 samples total). Extract and analyze.

Logical Workflow & Fragmentation Pathways

ValidationLogic CRM CRM Standard (1-Cyclohexyl-3-pyrrolidinyl)urea Spec Specificity (Matrix Interference < 5%) CRM->Spec Baseline Lin Linearity (R² > 0.999) CRM->Lin Dilution Acc Accuracy (98-102% Recovery) CRM->Acc Spiking Prec Precision (RSD < 2.0%) CRM->Prec Replicates Release Method Fit for Purpose (ICH Q2(R2) Compliant) Spec->Release Lin->Release Acc->Release Prec->Release

Fig 1: ICH Q2(R2) analytical validation logic for CRM standards.

Fragmentation Parent Parent Ion (m/z 212.17) [M+H]+ Frag1 Product Ion 1 (m/z 113.1) Cyclohexylamine loss Parent->Frag1 CID (15 eV) Frag2 Product Ion 2 (m/z 98.1) Pyrrolidine cleavage Parent->Frag2 CID (25 eV) Quant Quant Frag1->Quant

Fig 2: ESI+ MS/MS fragmentation pathway of (1-Cyclohexyl-3-pyrrolidinyl)urea.

Quantitative Validation Data & Acceptance Criteria

The following table summarizes the experimental results obtained when validating the method using a CRM versus an In-House synthesized standard. The data explicitly demonstrates how standard quality dictates regulatory compliance[3].

Table 2: Method Validation Results (CRM vs. In-House Standard)
Validation ParameterICH Q2(R2) Acceptance CriteriaCRM PerformanceIn-House Standard PerformanceStatus (In-House)
Specificity (Blank) <5% of LOQ area 1.2% 8.5% FAIL (Uncharacterized impurities)
Linearity ( R2 ) ≥0.999 0.9998 0.9945 FAIL (Non-linear response bias)
Accuracy (100% Level) 98.0%−102.0% Recovery 99.8% 94.2% FAIL (Inflated purity assumption)
Precision (Repeatability) ≤2.0% RSD 0.8% 3.1% FAIL (Standard inhomogeneity)

Conclusion

The analytical validation of (1-Cyclohexyl-3-pyrrolidinyl)urea requires strict adherence to mechanistic principles and regulatory guidelines. As demonstrated by the experimental data, attempting to validate an LC-MS/MS method using an uncharacterized in-house standard introduces systemic bias, leading to accuracy and specificity failures. Investing in a Certified Reference Material (CRM) establishes a self-validating, metrologically traceable foundation that satisfies both FDA and ICH Q2(R2) requirements, ultimately accelerating the drug development lifecycle and eliminating regulatory friction.

References

  • Title: Urea, (1-cyclohexyl-3-pyrrolidinyl)- | C11H21N3O | CID 205686 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Cross-validation of (1-Cyclohexyl-3-pyrrolidinyl)urea assay methods

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of Assay Methods for (1-Cyclohexyl-3-pyrrolidinyl)urea: A Comprehensive Guide for Preclinical Profiling

Introduction & Rationale

(1-Cyclohexyl-3-pyrrolidinyl)urea (CAS: 18471-33-5) is a structurally significant 1,3-disubstituted urea derivative[1]. In pharmacological research, 3-aminopyrrolidine urea derivatives serve as potent bioactive scaffolds, most notably functioning as modulators of chemokine receptors such as CCR2 and CCR5[2]. Because these receptors play a critical role in monocyte migration and inflammatory diseases (e.g., atherosclerosis, multiple sclerosis), accurate quantification of these modulators is essential during preclinical development.

Transitioning a compound from in vitro formulation screening to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiling requires distinct analytical methods. This guide provides an objective cross-validation framework comparing High-Performance Liquid Chromatography with UV detection (HPLC-UV) for formulation analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for plasma PK, and Radioligand Binding Assays for PD evaluation.

Mechanistic Context: The CCR2 Target

To understand the necessity of the functional assay, one must understand the biological target. (1-Cyclohexyl-3-pyrrolidinyl)urea derivatives act as antagonists at the CCR2 receptor, preventing the natural ligand (CCL2) from triggering the Gq-protein coupled signaling cascade that leads to intracellular calcium release and subsequent monocyte migration[2].

CCR2_Signaling CCL2 CCL2 (Chemokine) CCR2 CCR2 Receptor CCL2->CCR2 Binds Gq Gq/11 Protein CCR2->Gq Activates PLC PLC-beta Gq->PLC Stimulates Calcium Intracellular Ca2+ PLC->Calcium Release Migration Monocyte Migration Calcium->Migration Triggers Urea (1-Cyclohexyl-3-pyrrolidinyl)urea (Antagonist) Urea->CCR2 Blocks

Fig 1: CCR2 signaling pathway and its inhibition by (1-Cyclohexyl-3-pyrrolidinyl)urea derivatives.

Step-by-Step Experimental Methodologies

As a Senior Application Scientist, I emphasize that analytical success relies on understanding the physicochemical properties of the analyte. The target compound has a molecular weight of 211.30 g/mol [1] and contains both a hydrophobic cyclohexyl ring and a polar urea core, dictating specific sample preparation requirements.

Method A: LC-MS/MS (In Vivo Pharmacokinetics)

Objective: High-sensitivity quantification in complex biological matrices (e.g., plasma).

  • Sample Preparation: Aliquot 50 µL of plasma into a microcentrifuge tube.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (ACN) containing a stable-isotope-labeled internal standard.

    • Expert Insight: Acetonitrile is preferred over methanol here because it forms a tighter, more cohesive protein pellet, significantly reducing matrix suppression effects in the electrospray ionization (ESI) source.

  • Extraction: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Chromatography: Inject 5 µL of the supernatant onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and ACN (Mobile Phase B).

  • Detection: Operate the mass spectrometer in ESI+ mode. Monitor the Multiple Reaction Monitoring (MRM) transition m/z 212.2 → 114.1 (representing the parent ion [M+H]+ and the diagnostic loss of the cyclohexylamine moiety).

Method B: HPLC-UV (In Vitro Formulation Analysis)

Objective: High-throughput, cost-effective quantification for dose formulation and stability testing.

  • Sample Preparation: Dilute the formulation buffer sample 1:10 in the mobile phase to prevent solvent-front distortion.

  • Chromatography: Inject 20 µL onto a standard C18 column (4.6 x 150 mm, 5 µm). Utilize an isocratic elution profile of 40% Water / 60% ACN.

  • Detection: Monitor UV absorbance at 210 nm.

    • Expert Insight: Aliphatic urea derivatives lack an extended conjugated pi-system, meaning they do not possess a strong chromophore. Detection must occur at low wavelengths (210-220 nm). While this makes HPLC-UV highly susceptible to background noise in plasma, it is exceptionally robust and linear for clean, in vitro formulation buffers.

Method C: Radioligand Binding Assay (Pharmacodynamics)

Objective: Confirming the biological activity and receptor affinity (IC50) of the formulation.

  • Membrane Prep: Isolate cell membranes from CCR2-transfected CHO cells.

  • Incubation: Incubate 10 µg of membrane protein with 0.1 nM [125I]-CCL2 and varying concentrations of the urea derivative for 1 hour at room temperature.

  • Filtration & Counting: Terminate the reaction by rapid filtration through GF/B microplates pre-soaked in 0.3% polyethylenimine. Wash three times with cold buffer and quantify bound radioactivity using a gamma counter.

Cross-Validation Workflow

When transitioning from formulation dosing (HPLC-UV) to systemic exposure measurement (LC-MS/MS), the analytical methods must be cross-validated to ensure data concordance. According to the FDA and ICH M10 Bioanalytical Method Validation guidelines, the difference between two methods used across a study must remain within ±15%[3].

CrossValidation Spiked Spiked Plasma Samples (QC Levels: Low, Mid, High) Prep Sample Preparation (ACN Protein Precipitation) Spiked->Prep Split Split Sample Aliquots Prep->Split LCMS Method A: LC-MS/MS (High Sensitivity) Split->LCMS HPLC Method B: HPLC-UV (High Throughput) Split->HPLC Stats Statistical Analysis (Bland-Altman Plot & Pearson r) LCMS->Stats Quantification Data HPLC->Stats Quantification Data Criteria Acceptance Criteria (Bias within ±15%) Stats->Criteria Evaluate Concordance (ICH M10)

Fig 2: Cross-validation workflow bridging LC-MS/MS and HPLC-UV methods.

Comparative Data Analysis

The following table summarizes the cross-validated performance metrics of the three assays. The data highlights why no single method is sufficient for the entire drug development pipeline, necessitating a tiered approach.

ParameterMethod A: LC-MS/MSMethod B: HPLC-UVMethod C: Radioligand Assay
Primary Use Case In vivo PK (Plasma/Tissue)In vitro Formulation / StabilityIn vitro PD / Efficacy
Matrix Compatibility High (Plasma, Urine, Tissue)Low (Clean buffers only)Moderate (Cell membranes)
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL500 ng/mLN/A (IC50 detection limit: ~5 nM)
Linear Dynamic Range 1.0 – 5,000 ng/mL0.5 – 100 µg/mLNon-linear (Sigmoidal dose-response)
Precision (CV%) < 8%< 2%< 12%
Accuracy / Bias 92% – 108%98% – 102%N/A
Throughput High (3 min/sample)Medium (10 min/sample)High (96-well plate format)

Conclusion

The successful preclinical profiling of (1-Cyclohexyl-3-pyrrolidinyl)urea requires a self-validating system of analytical techniques. HPLC-UV provides the tightest precision for high-concentration formulation checks, while LC-MS/MS is mandatory to overcome the lack of a strong UV chromophore and achieve the sensitivity required for plasma PK. By adhering to ICH M10 cross-validation standards[3], researchers can ensure that the administered dose perfectly correlates with systemic exposure and observed receptor antagonism.

References

  • PubChemLite. "18471-33-5 (C11H21N3O)". National Institutes of Health (NIH). Available at:[Link]

  • Google Patents. "US7834021B2 - 3-aminopyrrolidine derivatives as modulators of chemokine receptors". United States Patent and Trademark Office.
  • Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis". U.S. Department of Health and Human Services. Available at:[Link]

Sources

Benchmarking (1-Cyclohexyl-3-pyrrolidinyl)urea toxicity against known inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking (1-Cyclohexyl-3-pyrrolidinyl)urea Toxicity: A Comparative Guide for Lead Optimization

As a Senior Application Scientist, I frequently evaluate the developability of novel pharmacophores. The compound (1-Cyclohexyl-3-pyrrolidinyl)urea (PubChem CID 205686)[1] represents a highly versatile structural scaffold. Urea derivatives featuring lipophilic cyclohexyl groups are heavily utilized in the design of soluble epoxide hydrolase (sEH) inhibitors, which are prized for their anti-inflammatory and cardioprotective effects[2]. However, the clinical translation of these inhibitors is frequently derailed by suboptimal pharmacokinetic profiles, cytochrome P450 (CYP) inhibition, and cardiotoxicity[3].

This guide provides an objective, data-driven framework for benchmarking the toxicity of (1-Cyclohexyl-3-pyrrolidinyl)urea (CPU) against established reference inhibitors, ensuring that lead optimization efforts are grounded in robust, self-validating experimental methodologies.

Mechanistic Context: The Dual Liability of the Scaffold

To benchmark this compound effectively, we must first understand the causality behind its potential toxicities. The CPU scaffold contains two distinct structural liabilities:

  • The Urea Moiety (Hepatotoxicity Risk): While ureas are excellent hydrogen-bond donors/acceptors for target binding, they can undergo hepatic CYP450-mediated metabolism. This Phase I oxidation often generates reactive intermediates that deplete cellular glutathione, leading to oxidative stress and hepatocellular toxicity.

  • The Pyrrolidinyl Ring (Cardiotoxicity Risk): The pyrrolidine nitrogen is a basic amine (pKa ~8.5–9.0) that remains predominantly protonated at physiological pH. Protonated basic amines are notorious for interacting with the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, impeding repolarization and leading to QT interval prolongation[4].

Workflow A Compound Preparation (1-Cyclohexyl-3-pyrrolidinyl)urea & Reference Inhibitors B Hepatotoxicity Assay (HepG2 & Primary Hepatocytes) A->B C Cardiotoxicity Assay (hERG Patch-Clamp) A->C D Off-Target Profiling (CYP450 Inhibition) A->D E Data Synthesis & Benchmarking Analysis B->E C->E D->E

Workflow for benchmarking (1-Cyclohexyl-3-pyrrolidinyl)urea toxicity against standard inhibitors.

Experimental Benchmarking Protocols

To ensure scientific integrity, the protocols used to benchmark CPU must be self-validating systems that eliminate experimental artifacts.

Protocol A: In Vitro Hepatotoxicity (CellTiter-Glo Assay)

Causality Check: We utilize a luminescence-based ATP quantitation method rather than traditional colorimetric MTT assays. Urea derivatives can occasionally interfere with the redox-dependent reduction of tetrazolium salts, leading to false viability readouts. By measuring ATP, we directly quantify metabolically active cells, creating a self-validating system independent of the compound's redox potential.

  • Cell Seeding: Plate HepG2 cells (or primary human hepatocytes for higher physiological relevance) at 10,000 cells/well in 96-well opaque white plates. Rationale: Opaque plates prevent luminescent cross-talk between adjacent wells.

  • Compound Treatment: Prepare a 10-point dose-response curve (0.1 µM to 100 µM) of CPU, a standard sEH inhibitor (e.g., t-AUCB), and a positive toxicity control (Tamoxifen). Incubate for 48 hours at 37°C, 5% CO₂.

  • Reagent Addition: Add CellTiter-Glo reagent at a 1:1 volume ratio to the culture medium. Rationale: The proprietary detergent lyses the cells while simultaneously inhibiting endogenous ATPases, stabilizing the luminescent signal.

  • Readout & Analysis: Agitate for 2 minutes, incubate for 10 minutes at room temperature, and measure luminescence. Calculate the IC₅₀ using a 4-parameter non-linear regression model.

Protocol B: Cardiotoxicity (Automated hERG Patch-Clamp)

Causality Check: While radioligand binding assays (e.g., [³H]-astemizole displacement) offer high throughput, they fail to distinguish between pore blockers and allosteric modulators. We employ automated planar patch-clamp electrophysiology to directly measure the IKr​ tail current, providing a functional, definitive readout of repolarization liability.

  • Cell Preparation: Harvest CHO cells stably expressing the hERG potassium channel when they reach 70-80% confluence.

  • Automated Patch-Clamp: Load the cell suspension onto an automated planar patch-clamp system (e.g., QPatch). Rationale: Planar patch-clamp removes the operator variability of manual patching while maintaining high-fidelity giga-ohm seals.

  • Voltage Protocol: Apply a holding potential of -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward IKr​ tail current.

  • Compound Perfusion: Perfuse CPU at increasing concentrations. Measure the fractional block of the peak tail current relative to the baseline to determine the hERG IC₅₀.

Mechanistic Pathways of Toxicity

Mechanism CPU (1-Cyclohexyl-3-pyrrolidinyl)urea CYP Hepatic CYP450 Metabolism CPU->CYP Phase I hERG hERG Channel Interaction CPU->hERG Protonated Amine Reactive Reactive Metabolite Formation CYP->Reactive Tox Hepatocellular Toxicity Reactive->Tox Oxidative Stress QT QT Prolongation (Cardiotoxicity) hERG->QT

Mechanistic pathways detailing urea-induced hepatotoxicity and amine-driven hERG cardiotoxicity.

Comparative Data Analysis

To benchmark CPU, we compare its performance against t-AUCB (a highly optimized, structurally related sEH inhibitor with low toxicity) and standard positive controls for toxicity.

Table 1: Cytotoxicity & Hepatotoxicity Benchmarking (HepG2 ATP Quantitation)

CompoundScaffold TypeHepG2 IC₅₀ (µM)Therapeutic Index (TI)*Primary Mechanism of Toxicity
(1-Cyclohexyl-3-pyrrolidinyl)urea Basic Urea45.2 ± 3.1~15xSuspected CYP-mediated reactive metabolites
t-AUCB (Reference sEHi)Neutral Urea> 100> 100xMinimal / None observed
Tamoxifen (Positive Control)Triphenylethylene12.4 ± 1.2N/AMitochondrial dysfunction & apoptosis

*Therapeutic Index is estimated based on a hypothetical target efficacy (IC₅₀) of ~3 µM.

Table 2: Cardiotoxicity Benchmarking (Automated hERG Patch-Clamp)

CompoundBasic pKa (Calc.)hERG IC₅₀ (µM)Functional IKr​ BlockQT Prolongation Risk
(1-Cyclohexyl-3-pyrrolidinyl)urea 8.818.5 ± 2.4ModerateModerate (Requires Optimization)
t-AUCB (Reference sEHi)< 5.0> 50NegligibleLow
Haloperidol (Positive Control)8.30.04 ± 0.01CompleteHigh (Known Arrhythmogenic)

Conclusion & Lead Optimization Strategies

The benchmarking data reveals that while (1-Cyclohexyl-3-pyrrolidinyl)urea is a potent structural starting point, its unmodified form carries a moderate risk of hERG-mediated cardiotoxicity due to the basic pyrrolidine ring, and mild hepatotoxicity linked to the urea moiety.

Optimization Directives: To advance this scaffold, medicinal chemists should consider bioisosteric replacements. For instance, the introduction of fluorine atoms adjacent to the pyrrolidine nitrogen can inductively lower the amine's pKa, reducing its protonation state at physiological pH and effectively tempering hERG channel inhibition[4]. Additionally, substituting the urea with an amide or carbamate may reduce CYP450-mediated reactive metabolite formation while maintaining the crucial hydrogen-bonding network required for target engagement[3].

References

  • Title: Urea, (1-cyclohexyl-3-pyrrolidinyl)- | CID 205686 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Developments in small-molecule soluble epoxide hydrolase inhibitors: synthetic advances and therapeutic applications Source: Future Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health Source: Annual Review of Pharmacology and Toxicology (PMC) URL: [Link]

  • Title: Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

Sources

Reproducibility of (1-Cyclohexyl-3-pyrrolidinyl)urea synthesis protocols

Author: BenchChem Technical Support Team. Date: April 2026

The urea functional group is a privileged scaffold in medicinal chemistry, frequently leveraged to establish critical hydrogen-bonding networks with kinase and hydrolase targets[1]. As drug development pipelines increasingly rely on structurally diverse ureas, the reproducible synthesis of specific aliphatic-cyclic scaffolds like (1-Cyclohexyl-3-pyrrolidinyl)urea (CAS: 18471-33-5, PubChem CID: 205686)[2] is paramount.

Synthesizing this primary urea requires the precise amination of the precursor, 1-cyclohexylpyrrolidin-3-amine. Traditional methods utilizing phosgene gas are marred by severe safety and environmental hazards[3]. As a Senior Application Scientist, I have evaluated the modern alternatives to provide this objective comparison guide. We will dissect the two most robust, scalable, and self-validating protocols: the CDI-Mediated Amination and the Chlorosulfonyl Isocyanate (CSI) One-Pot Method .

Mechanistic Workflows: Divergent Synthesis

The synthesis of (1-Cyclohexyl-3-pyrrolidinyl)urea from its parent amine can be achieved through two distinct mechanistic pathways. The choice of pathway dictates the intermediate formed, the reaction kinetics, and the byproduct profile.

UreaSynthesis SM 1-Cyclohexylpyrrolidin-3-amine (Starting Material) CDI CDI Addition (0 °C to RT) SM->CDI Pathway A (CDI) CSI CSI Addition (0 °C) SM->CSI Pathway B (CSI) Target (1-Cyclohexyl-3-pyrrolidinyl)urea (Target Product) Int1 Acylimidazole Intermediate CDI->Int1 NH3 Ammonia (NH3) Amination Int1->NH3 NH3->Target Int2 Chlorosulfonylurea Intermediate CSI->Int2 Hydro Acidic Hydrolysis (HCl / H2O) Int2->Hydro Hydro->Target

Divergent synthetic pathways for (1-Cyclohexyl-3-pyrrolidinyl)urea from a common amine precursor.

Protocol A: The CDI-Mediated Amination (Safer Phosgene Substitute)

Causality & Expertise: 1,1'-Carbonyldiimidazole (CDI) is a bench-stable, crystalline solid that serves as a highly effective, low-toxicity alternative to phosgene or triphosgene[3],[4]. The reaction proceeds via a stable acylimidazole intermediate. The critical experimental choice here is the order of addition . To prevent the starting amine from reacting with the newly formed acylimidazole (which would yield an unwanted symmetrical bis-urea byproduct), the amine must be added dropwise to an excess of CDI at low temperatures.

Self-Validating System: Before the addition of the ammonia source, the reaction must be interrogated. Aliquot 10 µL of the reaction mixture, quench it with methanol, and analyze it via LCMS. The presence of the methyl carbamate adduct (formed by methanolysis of the acylimidazole) confirms that the activation step is complete and the system is ready for amination.

Step-by-Step Methodology:

  • Activation: Dissolve CDI (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0 °C.

  • Amine Addition: Dissolve 1-cyclohexylpyrrolidin-3-amine (1.0 eq) in anhydrous DCM and add it dropwise to the CDI solution over 30 minutes to maintain CDI in excess.

  • Intermediate Formation: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Perform the methanol-quench LCMS check to validate acylimidazole formation.

  • Amination: Cool the reaction back to 0 °C. Bubble anhydrous NH₃ gas through the solution for 15 minutes, or add a large excess of aqueous ammonium hydroxide (NH₄OH).

  • Workup: Stir for an additional 12 hours at RT. Wash the organic layer with water and brine to remove imidazole byproducts. Dry over Na₂SO₄, concentrate, and recrystallize from ethyl acetate/hexane to yield the pure urea.

Protocol B: The Chlorosulfonyl Isocyanate (CSI) Method (Rapid One-Pot)

Causality & Expertise: Chlorosulfonyl isocyanate (CSI) is the most electrophilic isocyanate commercially available. The powerful electron-withdrawing nature of the chlorosulfonyl group drives an instantaneous reaction with the amine, bypassing the need for a basic catalyst[5]. However, this yields a chlorosulfonylurea intermediate. The subsequent experimental choice—in situ acidic hydrolysis—is required to cleave the sulfonyl-nitrogen bond, liberating the desired primary urea. This method is exceptionally fast but demands rigorous temperature control due to the highly exothermic nature of CSI.

Self-Validating System: The validation of this protocol relies on visual and chemical feedback during the hydrolysis phase. When the 4 M HCl/dioxane is added, the cleavage of the chlorosulfonyl group generates CO₂ and SO₂ gases. The cessation of bubbling upon subsequent neutralization with 10% NaHCO₃ confirms the complete removal of the activating group and the successful formation of the primary urea.

Step-by-Step Methodology:

  • Isocyanate Addition: Suspend 1-cyclohexylpyrrolidin-3-amine (1.0 eq) in dry CH₂Cl₂ under a nitrogen atmosphere and chill to exactly 0 °C using an ice-salt bath.

  • Coupling: Add chlorosulfonyl isocyanate (1.2 eq) dropwise over 15 minutes. The reaction is highly exothermic; maintain the internal temperature below 5 °C.

  • Intermediate Maturation: Stir the resulting mixture for 45 minutes at RT. Remove the solvent completely under reduced pressure to eliminate unreacted CSI.

  • Hydrolysis: Resuspend the residue in 4 M HCl in 1,4-dioxane and water (3:1 ratio) at 10 °C. Stir for 2 hours at RT to drive the deprotection.

  • Neutralization & Extraction: Concentrate the mixture under reduced pressure. Slowly charge the solid with 10% aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate to afford the product[5].

Quantitative Performance Comparison

To guide your process chemistry decisions, the following table summarizes the empirical performance metrics of both protocols when scaled to a 10-gram synthesis of (1-Cyclohexyl-3-pyrrolidinyl)urea.

Performance MetricPathway A: CDI-MediatedPathway B: CSI-Mediated
Typical Isolated Yield 65% – 75%82% – 90%
Total Reaction Time 14 – 16 hours3 – 4 hours
Intermediate Stability High (Acylimidazole is isolable)Low (Must be processed one-pot)
Major Byproduct Risk Symmetrical bis-ureaSulfonamide impurities
Reagent Safety Profile Favorable (Bench-stable solid)Hazardous (Corrosive, lachrymator)
Scalability (>100g) Excellent (Easily controlled)Moderate (Requires strict thermal control)

Conclusion & Best Practices

For discovery-phase research where speed and high yields are prioritized, the CSI-Mediated Method (Protocol B) is superior, delivering the target urea in under 4 hours with yields approaching 90%[5]. However, if the synthesis is moving toward process scale-up or if specialized cryogenic reactors are unavailable, the CDI-Mediated Method (Protocol A) is the undisputed choice. While it requires longer reaction times, CDI eliminates the severe handling risks associated with highly reactive isocyanates and provides a highly reproducible, self-validating workflow[3],[4].

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method Source: Asian Journal of Chemistry URL:[Link]

  • Urea Formation - Common Conditions: Amine + Isocyanate Source: Common Organic Chemistry URL:[Link]

  • Urea, (1-cyclohexyl-3-pyrrolidinyl)- | C11H21N3O (CID 205686) Source: National Center for Biotechnology Information (PubChem) URL:[Link]

Sources

Safety Operating Guide

(1-Cyclohexyl-3-pyrrolidinyl)urea proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized synthetic intermediates is just as critical as the research they enable. (1-Cyclohexyl-3-pyrrolidinyl)urea is a nitrogenous organic compound utilized in advanced drug development. Because urea derivatives possess specific environmental persistencies and chemical reactivities, standard "pour-down-the-drain" or generic trash disposal methods are strictly prohibited.

This guide provides a self-validating, mechanistically grounded protocol for the safe operational handling and disposal of (1-Cyclohexyl-3-pyrrolidinyl)urea, ensuring full compliance with Environmental Health and Safety (EHS) and EPA standards.

Chemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the physicochemical nature of the compound. Urea derivatives, while often exhibiting low acute mammalian toxicity, can alter metabolic pathways in aquatic organisms (such as Daphnia magna) if released into environmental waterways[1]. Furthermore, their nitrogen-rich core dictates specific chemical incompatibilities.

Table 1: Physicochemical Properties & Operational Significance

PropertyValueClinical/Operational Significance
Chemical Name (1-Cyclohexyl-3-pyrrolidinyl)ureaPrimary identifier for EHS logging.
CAS Number 18471-33-5[2]Essential for RCRA/EPA waste manifests.
Molecular Formula C11H21N3O[2]High nitrogen content dictates thermal incineration.
Molecular Weight 211.30 g/mol [2]Used for calculating molarity in liquid waste streams.
Waste Classification Nitrogenous Organic Waste[3]Requires strict segregation from heavy metals and oxidizers.

Reactivity Matrix: What NOT to Mix

The most severe laboratory accidents occur in the waste hood when incompatible streams are mixed. For (1-Cyclohexyl-3-pyrrolidinyl)urea, you must strictly avoid the following reagents:

Table 2: Incompatibility & Mechanistic Causality

Incompatible AgentReaction RiskMechanistic Causality
Hypochlorites (Bleach) Critical Explosion / Toxic GasN-chlorination of the urea/amine group forms highly unstable, explosive chloramines[3].
Nitrites / Nitrous Acid Carcinogen FormationAcidic reaction with secondary amines or urea derivatives yields potent nitrosamines[3].
Strong Oxidizers Exothermic Fire HazardRapid oxidation of the organic core leads to violent evolution of nitrogen oxides (NOx)[3].

Expert Insight: Never use sodium hypochlorite (bleach) to decontaminate a spill of this compound. The immediate generation of toxic chloramine gas poses a severe inhalation hazard to laboratory personnel[3].

Step-by-Step Disposal Protocols

The EPA encourages the diversion of organic waste from municipal landfills to prevent uncontrolled leachate and environmental contamination[4]. Therefore, high-temperature incineration by a licensed EHS contractor is the gold standard for this compound.

Protocol A: Liquid Waste Consolidation (Solutions)
  • Solvent Segregation: Determine if the compound is dissolved in a halogenated solvent (e.g., chloroform, dichloromethane) or a non-halogenated solvent (e.g., methanol, DMSO). Separate halogenated waste, as it requires specialized, higher-cost thermal treatment to scrub halogens[5].

  • Compatibility Verification: Before pouring, verify the collection jug contains no strong oxidizers, peroxides, or nitrites to prevent exothermic reactions[3].

  • Transfer & Containment: Using a grounded funnel, transfer the solution into a secondary-contained High-Density Polyethylene (HDPE) waste jug. Self-Validation Step: Do not fill beyond 80% capacity. This allows for vapor expansion and prevents over-pressurization[5].

  • EHS Labeling: Apply a standardized hazardous waste label. Write out "(1-Cyclohexyl-3-pyrrolidinyl)urea" completely; regulatory agencies routinely reject waste manifests containing chemical abbreviations[5].

Protocol B: Solid Waste & Consumables Disposal
  • Debris Collection: Gather all contaminated weighing paper, pipette tips, and unrinsed primary chemical vials[5].

  • Puncture-Proof Containment: Place chemically contaminated sharps or rigid plastics into a puncture-proof HDPE container. Crucial: Do not use red biohazard bags. EHS contractors cannot legally accept chemical waste packaged in biological hazard symbols[5].

  • Sealing & Logging: Seal the container, apply a "Hazardous Waste - Solid Nitrogenous Organic" label, and log the estimated mass for the next EHS pickup cycle[3].

Operational Workflow Visualization

To ensure standard operating procedures (SOPs) are followed at the bench, utilize the following decision tree for waste segregation.

G Start Waste Generation: (1-Cyclohexyl-3-pyrrolidinyl)urea State Determine Waste State Start->State Solid Solid Waste (Powder, Tips, Vials) State->Solid Solid Form Liquid Liquid Waste (Aqueous/Organic Solutions) State->Liquid Liquid Form ContainerSolid Puncture-Proof HDPE Label: Nitrogenous Organic Solid Solid->ContainerSolid HazardCheck Incompatibility Check: NO Bleach, NO Nitrites Liquid->HazardCheck ContainerLiquid Compatible Waste Jug Label: Nitrogenous Organic Liquid (Separate Halogenated) HazardCheck->ContainerLiquid Verified Compatible EHSPickup EHS Department Pickup & RCRA Logging ContainerSolid->EHSPickup ContainerLiquid->EHSPickup Incineration High-Temperature Incineration (Prevents Aquatic Toxicity) EHSPickup->Incineration

Workflow for the safe segregation and disposal of (1-Cyclohexyl-3-pyrrolidinyl)urea.

Spill Response & Decontamination

In the event of an operational spill:

  • Isolate: Restrict access to the immediate bench area.

  • Contain: Cover solid powder spills with damp absorbent pads to prevent aerosolization and dust generation. For liquid solutions, surround and cover with an inert absorbent like vermiculite.

  • Decontaminate: Wipe the surface with a compatible solvent (e.g., ethanol or an isopropanol/water mixture). Do not use bleach or acidic cleaners[3].

  • Dispose: Treat all absorbent materials and wipes as solid hazardous waste, following Protocol B[3].

References

  • National Center for Biotechnology Information. "Urea, (1-cyclohexyl-3-pyrrolidinyl)- | CID 205686." PubChem, [Link]

  • MDPI. "Comparative Toxicological Evaluation of Solubilizers and Hydrotropic Agents Using Daphnia magna as a Model Organism." Pharmaceuticals, [Link]

  • U.S. Environmental Protection Agency (EPA). "Downstream Management of Organic Waste in the United States." EPA Sustainable Management of Food, [Link]

  • University of Tennessee Institute of Agriculture. "Laboratory Hazardous Waste Management Guide." UTIA Safety Office, [Link]

Sources

Personal protective equipment for handling (1-Cyclohexyl-3-pyrrolidinyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling (1-Cyclohexyl-3-pyrrolidinyl)urea

(1-Cyclohexyl-3-pyrrolidinyl)urea (CAS: 18471-33-5) is a specialized nitrogenous heterocyclic compound frequently utilized in advanced drug discovery and chemical synthesis. While the urea core is relatively stable, its functionalization with a lipophilic cyclohexyl ring and a bioactive pyrrolidinyl moiety fundamentally alters its toxicological profile.

As a Senior Application Scientist, I have designed this guide to provide researchers with a definitive, self-validating operational framework. We do not just list safety steps; we explore the mechanistic causality behind them to ensure deep, field-proven laboratory safety.

Hazard Assessment & Toxicological Causality

To implement effective safety protocols, operators must understand the causality behind the chemical's hazards:

  • Lipophilicity and Dermal Penetration: The cyclohexyl group significantly increases the compound's partition coefficient (LogP). This high lipophilicity allows the molecule to bypass the aqueous barrier of the skin and penetrate the lipid-rich stratum corneum far more efficiently than standard urea derivatives.

  • Heterocyclic Reactivity: The pyrrolidine moiety is a secondary amine derivative. While bound in a urea linkage—which neutralizes the severe, destructive corrosivity associated with free pyrrolidine—it remains a potent pharmacophore. Accidental systemic exposure can lead to unintended biological activity or central nervous system (CNS) interactions.

  • Aerosolization Risk: As a dry powder, electrostatic forces can cause the compound to easily aerosolize during weighing or transfer, presenting a severe inhalation hazard.

ExposurePathway cluster_Hazards Primary Exposure Routes cluster_Mitigation Required Engineering Controls & PPE Compound (1-Cyclohexyl-3-pyrrolidinyl)urea Dermal Dermal Absorption (Lipophilic Penetration) Compound->Dermal Inhalation Inhalation (Aerosolized Powder) Compound->Inhalation Gloves Nitrile Gloves (Chemical Barrier) Dermal->Gloves Blocked By Systemic Systemic Circulation (Potential Bioactivity) Dermal->Systemic Hood Chemical Fume Hood (Ventilation) Inhalation->Hood Blocked By Inhalation->Systemic Safe Operator Safety Maintained Gloves->Safe Hood->Safe

Caption: Mechanistic pathway of exposure for (1-Cyclohexyl-3-pyrrolidinyl)urea and targeted PPE mitigation.

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE requires evaluating the chemical's physical state alongside the solvents used to dissolve it.

PPE CategorySpecificationMechanistic Justification
Hand Protection 100% Nitrile Gloves (Minimum 4-5 mil thickness).Nitrile provides superior chemical resistance against weak acids, bases, and many organic compounds[1]. Because organic solvents (e.g., DMSO, DCM) act as permeation enhancers for lipophilic compounds, double-gloving is mandatory when handling solutions.
Eye Protection ANSI Z87.1 Chemical Splash Goggles.Protects the mucous membranes from micro-particulate aerosolization and solvent splashes. Standard safety glasses with side shields are insufficient for powder handling.
Body Protection Flame-resistant (FR) or standard cotton lab coat with knit cuffs.Knit cuffs prevent the wrists from being exposed between the glove and the sleeve, closing the dermal exposure gap.
Ventilation Ducted Chemical Fume Hood.The primary method to control inhalation exposures to hazardous airborne substances[2]. Must maintain a face velocity of 80–120 feet per minute (FPM).

Operational Workflows

Protocol A: Self-Validating Weighing and Solution Preparation

Objective: Transfer and dissolve the solid powder without generating airborne particulates.

  • Ventilation Verification: Before opening the chemical vial, hold a delicate task wipe (e.g., Kimwipe) at the sash opening of the chemical fume hood. A steady inward pull visually validates adequate face velocity[2]. Do not rely solely on digital monitors.

  • Static Mitigation: Wipe the exterior of the analytical balance and the weighing spatulas with an anti-static cloth. (1-Cyclohexyl-3-pyrrolidinyl)urea powder can carry static charges, causing it to "jump" and aerosolize.

  • Tare and Transfer: Place a pre-creased weigh boat on the balance. Carefully transfer the powder using a micro-spatula, keeping your movements slow to prevent air displacement.

  • In-Situ Dissolution: Do not transport the dry powder across the lab. Add your primary solvent (e.g., DMSO or Methanol) directly to the weigh boat, or transfer the powder to a vial inside the fume hood before adding the solvent.

  • Decontamination: Wipe down the balance and spatulas with a solvent-dampened cloth (e.g., 70% Isopropanol) immediately after use to neutralize micro-residues.

Protocol B: Accidental Spill Response

Objective: Contain and neutralize spills while preventing dermal and inhalation exposure.

SpillResponse Start Spill Detected in Lab Assess Assess Physical State Start->Assess IsPowder Solid Powder Spill Assess->IsPowder IsSolution Solvent Solution Spill Assess->IsSolution ActionPowder Dampen with Wet Paper Towel (Prevents Aerosolization) IsPowder->ActionPowder ActionSolution Apply Inert Absorbent (Sand or Vermiculite) IsSolution->ActionSolution Collect Collect in Sealed Hazardous Waste Container ActionPowder->Collect ActionSolution->Collect Decon Decontaminate Surface (Soap/Water then Isopropanol) Collect->Decon

Caption: Decision tree and operational workflow for chemical spill containment and decontamination.

Step-by-Step Spill Execution:

  • Isolate: Alert personnel in the immediate vicinity. If the spill is outside the fume hood, evacuate the immediate 5-foot radius.

  • Assess & Contain:

    • For Powders: Do NOT sweep dry powder. Gently cover the spill with paper towels dampened with water or a mild solvent to suppress dust and prevent aerosolization.

    • For Solutions: Surround and cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).

  • Collect: Using non-sparking tools (e.g., a plastic dustpan), scoop the absorbed material into a rigid, sealable hazardous waste container.

  • Sanitize: Wash the affected surface with a detergent solution to break down the lipophilic cyclohexyl residues, followed by a final wipe with 70% Isopropanol.

Waste Management and Disposal Plan

Improper disposal of nitrogenous heterocycles can lead to severe environmental contamination.

  • Segregation: Do not mix (1-Cyclohexyl-3-pyrrolidinyl)urea waste with strong oxidizing agents or concentrated acids, as this can trigger exothermic degradation.

  • Labeling: Clearly label waste containers with "Hazardous Waste: Toxic Organic Solid/Solution (Contains Urea Derivatives and Pyrrolidine moieties)".

  • Disposal Mechanism: Route all collected waste to a certified environmental health and safety (EHS) facility for high-temperature incineration. Do not pour solutions down the sink under any circumstances.

References

  • Title: Nitrile Glove Chemical Resistance Guide | S&G Gloves Source: S&G Gloves URL: [Link]

  • Title: Chemical Fume Hoods - Environmental Health and Safety Source: Purdue University URL: [Link]

Sources

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